but-3-enamide;hydron
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8NO+ |
|---|---|
Molecular Weight |
86.11 g/mol |
IUPAC Name |
but-3-enamide;hydron |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6)/p+1 |
InChI Key |
ABBZJHFBQXYTLU-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C=CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
but-3-enamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of but-3-enamide. While but-3-enamide itself is not extensively documented in biomedical literature, this guide consolidates the available chemical data and provides context for its potential as a reactive scaffold in medicinal chemistry.
Chemical Structure and Properties
But-3-enamide, also known as 3-butenamide, is a simple, unsaturated amide. Its structure features a terminal vinyl group and a primary amide functional group. This combination of a reactive alkene and a hydrogen-bonding-capable amide makes it an interesting, albeit understudied, molecule in chemical synthesis and drug design.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| IUPAC Name | but-3-enamide |
| CAS Number | 2645-73-0 |
| Molecular Formula | C₄H₇NO |
| Molecular Weight | 85.10 g/mol |
| Canonical SMILES | C=CC(=O)N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid | Predicted |
| Boiling Point | 211.5±23.0 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in water. | Predicted |
| pKa | 16.99±0.46 | Predicted |
Note: Many of the physical properties of but-3-enamide are predicted and have not been experimentally verified in readily available literature.
Synthesis of But-3-enamide
The primary route for the synthesis of but-3-enamide involves the amidation of 3-butenoic acid or its derivatives. A common laboratory-scale preparation is detailed below.
Experimental Protocol: Synthesis from 3-Butenoic Acid
This protocol describes the synthesis of but-3-enamide via the activation of 3-butenoic acid followed by amidation.
Materials:
-
3-Butenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Ammonia (gas or solution in an organic solvent, e.g., 2 M in methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Acid Chloride Formation:
-
Dissolve 3-butenoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (or oxalyl chloride) to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield the crude 3-butenoyl chloride.
-
-
Amidation:
-
Dissolve the crude 3-butenoyl chloride in anhydrous DCM and cool the solution in an ice bath.
-
Slowly add a solution of ammonia in methanol to the stirred solution. Alternatively, bubble ammonia gas through the solution.
-
A white precipitate (ammonium chloride) will form.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude but-3-enamide.
-
The crude product can be purified by recrystallization or column chromatography.
-
Caption: Synthesis workflow for but-3-enamide from 3-butenoic acid.
Spectroscopic Characterization
Detailed experimental spectra for but-3-enamide are not widely published. The following table summarizes the expected spectroscopic features based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | H₂C=CH- | δ 5.0 - 6.0 ppm (multiplet) |
| H₂C=CH - | δ 5.5 - 6.5 ppm (multiplet) | |
| -CH₂-C=O | δ 2.9 - 3.2 ppm (doublet) | |
| -NH₂ | δ 5.5 - 7.5 ppm (broad singlet, 2H) | |
| ¹³C NMR | C =C | δ ~135 ppm |
| C=C | δ ~118 ppm | |
| -C H₂- | δ ~40 ppm | |
| C =O | δ ~175 ppm | |
| IR Spectroscopy | N-H stretch | 3350-3180 cm⁻¹ (two bands) |
| C=O stretch (Amide I) | ~1650 cm⁻¹ | |
| N-H bend (Amide II) | ~1620 cm⁻¹ | |
| C=C stretch | ~1640 cm⁻¹ | |
| =C-H bend | 990 and 910 cm⁻¹ |
Experimental Protocol: General Characterization
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of but-3-enamide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts based on the expected structure.
-
-
IR Spectroscopy:
-
Acquire an infrared spectrum using either a neat sample (if liquid) or as a KBr pellet (if solid) on an FTIR spectrometer.
-
Identify the characteristic absorption bands for the amide and vinyl functional groups.
-
-
Mass Spectrometry:
-
Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI, EI).
-
Determine the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to further support the structure.
-
Biological Activity and Signaling Pathways
There is currently a lack of specific studies on the biological activity of but-3-enamide in the public domain. However, the vinyl amide moiety is a known reactive group. As a Michael acceptor, the terminal alkene is susceptible to nucleophilic attack by biological thiols, such as cysteine residues in proteins. This reactivity is a double-edged sword in drug development; it can be harnessed for covalent inhibition of specific protein targets, but it also carries the risk of off-target reactivity and toxicity.
Due to the absence of published data on the specific biological targets or signaling pathway modulation by but-3-enamide, no signaling pathway diagrams can be provided at this time. Researchers interested in this molecule would need to perform initial screening assays to determine its biological effects.
Caption: Hypothetical mechanism of action for but-3-enamide as a covalent modifier.
Conclusion and Future Directions
But-3-enamide is a simple chemical entity with a well-defined structure and predictable chemical properties. While its synthesis is straightforward, a significant gap exists in the literature regarding its experimentally determined physical properties and, more importantly, its biological activity. For drug development professionals, but-3-enamide could serve as a starting point or a fragment for the design of covalent inhibitors. Future research should focus on the comprehensive characterization of this molecule and the exploration of its potential pharmacological effects through in vitro screening and target identification studies.
But-3-enamide (CAS 28446-58-4): A Technical Overview of a Niche Chemical Entity
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-3-enamide, with the Chemical Abstracts Service (CAS) number 28446-58-4, is a simple unsaturated amide. Despite its straightforward structure, publicly available data regarding its synthesis, reactivity, and biological applications remains limited. This technical guide consolidates the available information on but-3-enamide, presenting its fundamental physicochemical properties and outlining a general synthetic approach. Due to the scarcity of published research, this document highlights the current knowledge gaps and potential areas for future investigation, particularly within the context of medicinal chemistry and drug development.
Physicochemical Properties
The fundamental properties of but-3-enamide have been collated from various chemical supplier databases. These data points are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 28446-58-4 | N/A |
| Molecular Formula | C4H7NO | |
| Molecular Weight | 85.10 g/mol | |
| IUPAC Name | but-3-enamide | |
| Canonical SMILES | C=CC(=O)N | |
| InChI Key | LBRXTHSVIIRKCV-UHFFFAOYSA-N | |
| Boiling Point | 175.7±7.0 °C (Predicted) | N/A |
| Density | 0.9±0.1 g/cm³ (Predicted) | N/A |
| pKa | 16.99±0.46 (Predicted) | N/A |
Synthesis and Reactivity
General Synthetic Workflow
The most common method for amide formation is the coupling of a carboxylic acid with an amine. In the case of but-3-enamide, this would involve the reaction of but-3-enoic acid with an ammonia source. To facilitate this reaction, the carboxylic acid is typically activated first.
Caption: General workflow for the synthesis of but-3-enamide.
Experimental Protocol: A Generalized Approach
While a specific, validated protocol for but-3-enamide is unavailable, a general procedure for the synthesis via an acyl chloride intermediate would be as follows. Note: This is a theoretical protocol and requires optimization and safety assessment.
-
Activation of But-3-enoic Acid:
-
In a fume hood, dissolve but-3-enoic acid in an anhydrous, inert solvent (e.g., dichloromethane, DCM).
-
Cool the solution in an ice bath.
-
Slowly add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise. A catalytic amount of dimethylformamide (DMF) may be required.
-
Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude but-3-enoyl chloride in an anhydrous solvent (e.g., DCM).
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) and a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or distillation.
-
Applications in Drug Development and Biological Activity
Currently, there is a significant lack of published research detailing the biological activity of but-3-enamide or its application in drug development. The vinyl group and the amide functional group are present in various bioactive molecules, suggesting that but-3-enamide could serve as a potential building block or scaffold in medicinal chemistry. However, without experimental data, its role remains speculative. No information on its interaction with any signaling pathways has been reported.
Conclusion and Future Directions
But-3-enamide is a chemical compound with established basic properties but a notable absence of in-depth research into its reactivity, biological effects, and potential applications. The information presented in this guide represents the extent of currently available public knowledge.
For researchers and drug development professionals, but-3-enamide represents an unexplored chemical entity. Future research could focus on:
-
Development and optimization of a robust synthetic protocol.
-
Exploration of its reactivity, particularly focusing on the interplay between the vinyl and amide functionalities.
-
Screening for biological activity across various assays to identify potential therapeutic applications.
-
Use as a fragment in fragment-based drug discovery programs.
The lack of data underscores the vast number of simple, potentially useful molecules that remain uncharacterized in the chemical space, offering opportunities for novel discoveries.
Synthesis of But-3-enamide from 3-Butenenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of but-3-enamide from 3-butenenitrile. The primary method detailed is the controlled hydrolysis of the nitrile, a crucial transformation in organic synthesis for the production of primary amides. This document outlines the theoretical basis, experimental protocols, and characterization data for this conversion. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.
Introduction
The conversion of nitriles to amides is a fundamental reaction in organic chemistry. Amides are prevalent functional groups in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. But-3-enamide, with its terminal alkene functionality, is a valuable building block for further chemical transformations, such as Michael additions, olefin metathesis, and polymerization reactions. The synthesis of but-3-enamide from the readily available 3-butenenitrile (also known as allyl cyanide) is therefore of significant interest.
The core of this transformation lies in the partial hydrolysis of the nitrile group. While complete hydrolysis of nitriles yields carboxylic acids, carefully controlled reaction conditions can selectively stop the reaction at the amide stage. This guide will focus on a mild alkaline hydrolysis method, which has been shown to be effective for the selective conversion of nitriles to primary amides.
Reaction Pathway and Mechanism
The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base. In the context of synthesizing but-3-enamide from 3-butenenitrile, a mild alkaline-mediated hydrolysis is often preferred to minimize the risk of over-hydrolysis to 3-butenoic acid and potential side reactions involving the terminal double bond.
The generally accepted mechanism for the base-catalyzed hydrolysis of a nitrile involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to yield the amide.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and product is provided in the table below for easy reference.
| Property | 3-Butenenitrile | But-3-enamide |
| Molecular Formula | C₄H₅N | C₄H₇NO |
| Molecular Weight | 67.09 g/mol | 85.11 g/mol |
| Appearance | Clear, colorless to yellow liquid[1] | White to off-white solid |
| Boiling Point | 116-121 °C[1] | 207.5 °C at 760 mmHg |
| Melting Point | -87 °C[2] | 66-68 °C |
| Density | 0.834 g/mL at 25 °C[1] | 0.94 g/cm³ |
| Solubility | Slightly soluble in water; soluble in alcohol and ether[1] | Soluble in chloroform and methanol (slightly) |
Experimental Protocol: Mild Alkaline Hydrolysis
This section details a representative experimental procedure for the synthesis of but-3-enamide from 3-butenenitrile via a mild alkaline hydrolysis. This method is designed to favor the formation of the primary amide and minimize the production of the corresponding carboxylic acid.
Materials:
-
3-Butenenitrile (Allyl cyanide)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dioxane or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-butenenitrile in a 9:1 mixture of dioxane (or dichloromethane) and methanol.
-
Addition of Base: While stirring, add a freshly prepared solution of sodium hydroxide in methanol to the reaction mixture. An excess of the base is typically used.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary, but typically ranges from 4 to 9 hours.
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Quench the reaction by adding deionized water. c. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude but-3-enamide can be purified by recrystallization or column chromatography on silica gel to afford the pure product.
Experimental Workflow:
Characterization Data
The synthesized but-3-enamide should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for But-3-enamide |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~3.1 (d, 2H, -CH₂-CO), ~5.5-6.5 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~173 (C=O), ~132 (-CH=), ~118 (=CH₂), ~42 (-CH₂-CO) |
| FTIR (KBr or Nujol) | ν (cm⁻¹): ~3350 & ~3180 (N-H stretch, primary amide), ~1640 (C=O stretch, amide I), ~1620 (C=C stretch), ~1420 (N-H bend, amide II) |
| Mass Spectrometry (EI) | m/z (%): 85 (M⁺), 70, 57, 44, 41 |
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and concentration.
Safety Considerations
-
3-Butenenitrile is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Organic solvents such as methanol, dioxane, and dichloromethane are flammable and/or toxic. Handle with care in a fume hood.
-
Always follow standard laboratory safety procedures.
Conclusion
The synthesis of but-3-enamide from 3-butenenitrile via mild alkaline hydrolysis is an effective method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, it is possible to achieve selective hydrolysis of the nitrile to the primary amide. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
but-3-enamide synonyms Allylamide Vinylacetamide
An In-depth Technical Guide to But-3-enamide and its Isomer, N-Vinylacetamide
Introduction
In the landscape of organic chemistry and materials science, precision in nomenclature is paramount. This guide focuses on but-3-enamide (CAS 28446-58-4), an unsaturated amide with potential applications in organic synthesis. It is crucial to distinguish this compound from its isomer, N-vinylacetamide (NVA), and a similarly named but structurally different compound, allylamine. While "vinylacetamide" and "allylamide" are sometimes cited as synonyms for but-3-enamide[1][2][3], in common scientific literature and commerce, these names predominantly refer to N-vinylacetamide and allylamine, respectively. This guide will provide a detailed examination of but-3-enamide, followed by a comparative analysis of N-vinylacetamide and allylamine to clarify their distinct chemical identities, properties, and applications for researchers, scientists, and drug development professionals.
But-3-enamide
But-3-enamide is a primary amide featuring a terminal vinyl group. Its structure offers reactive sites at the amide functionality and the carbon-carbon double bond, making it a versatile building block in synthesis.
Physicochemical Properties
The following table summarizes the key quantitative data for but-3-enamide.
| Property | Value | Reference(s) |
| CAS Number | 28446-58-4 | [1][3][4] |
| Molecular Formula | C₄H₇NO | [3][4] |
| Molecular Weight | 85.10 g/mol | [3][4] |
| Appearance | White Solid / White Plates | [1][2] |
| Melting Point | 66-68 °C | [1] |
| Boiling Point | 207.5 °C at 760 mmHg | [1] |
| Density | 0.94 g/cm³ | [1] |
| pKa | 16.26 (Predicted) | [2] |
| Topological Polar Surface Area | 43.09 Ų | [4] |
| Canonical SMILES | C=CCC(=O)N | [1][4] |
| InChI Key | ABBZJHFBQXYTLU-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of but-3-enamide. Available data includes Fourier-transform infrared (FTIR), Raman, and mass spectrometry (MS) spectra.[5]
Synthesis and Reactivity
Enamides are a class of organic compounds characterized by an amide group attached to a carbon-carbon double bond. The synthesis of enamides can be achieved through various methods, including the isomerization of N-allylic compounds or the reductive acylation of oximes.[6]
As a terminal alkene and a primary amide, but-3-enamide can participate in a variety of chemical transformations. The double bond can undergo addition reactions, while the amide group can be hydrolyzed or otherwise modified. Enamines and enamides are known to act as nucleophiles, participating in reactions like alkylation and acylation.[7][8]
A general workflow for utilizing an enamine/enamide in a synthetic protocol involves three key stages: formation of the enamine or enamide, reaction with a suitable electrophile, and subsequent hydrolysis to yield the final product, often a modified carbonyl compound.[8]
Caption: General workflow for enamine/enamide synthesis and reaction.
N-Vinylacetamide (NVA): The Isomer
N-Vinylacetamide (NVA, CAS 5202-78-8) is an isomer of but-3-enamide and is a non-ionic monomer.[9] Its primary significance lies in polymer science, where it serves as the building block for Poly(N-vinylacetamide) (PNVA).[10]
Physicochemical Properties
The properties of NVA distinguish it from but-3-enamide, particularly its lower melting point and its primary use as a monomer.
| Property | Value | Reference(s) |
| CAS Number | 5202-78-8 | [9][11] |
| Molecular Formula | C₄H₇NO | [9][11] |
| Molecular Weight | 85.11 g/mol | [9][11] |
| Appearance | White to pale-yellowish solid | [9][11] |
| Melting Point | 54 °C | [9][11] |
| Boiling Point | 96 °C at 10 mmHg | [11] |
| Solubility | Soluble in water and various organic solvents | [9][11] |
| Canonical SMILES | CC(=O)NC=C | [9] |
| InChI Key | RQAKESSLMFZVMC-UHFFFAOYSA-N | [9] |
Polymerization and Applications
NVA undergoes radical polymerization to form Poly(N-vinylacetamide) (PNVA), a water-soluble and biocompatible polymer.[10][12] This polymerization process is a key application of NVA.
Caption: Radical polymerization of N-Vinylacetamide (NVA).
PNVA and its copolymers have a wide range of applications due to their desirable properties, which include:
-
Hydrophilicity: Used as a hydrophiling agent.[13]
-
Adhesion: Acts as a binder, adhesive, and coating agent.[13][14]
-
Biocompatibility: Suitable for biomedical applications, such as in hydrogels for drug delivery or cell culture.[12][15]
-
Thickening: Functions as a thickening agent, stable across a wide pH range.[13]
Experimental Protocol: Synthesis of PNVA
A representative protocol for the free-radical polymerization of NVA is as follows:
-
Dissolution: NVA is dissolved in water to a concentration of 0.1 g/mL at room temperature.[15]
-
Degassing: The solution is degassed to remove oxygen, which can inhibit polymerization, typically through three freeze-pump-thaw cycles.[15]
-
Initiation: The solution is heated to 60 °C, and a water-soluble radical initiator, such as VA-044 (0.01 mol % relative to NVA), is added.[15]
-
Polymerization: The mixture is stirred at 60 °C for approximately 18 hours.[15]
-
Precipitation and Purification: The resulting polymer is precipitated in a non-solvent like acetone, redissolved in water, and dried by lyophilization to yield pure PNVA.[15]
Allylamine: A Structurally Distinct Amine
Allylamine (CAS 107-11-9) is a primary amine, not an amide, and is structurally C₃H₅NH₂.[16] It is a colorless, flammable liquid with a strong ammonia-like odor.[16][17] Its inclusion here is to prevent confusion with "allylamide." Allylamine is primarily known for its industrial uses, its significant toxicity, and as a precursor in pharmaceutical synthesis.
Physicochemical and Safety Data
| Property | Value | Reference(s) |
| CAS Number | 107-11-9 | [16] |
| Molecular Formula | C₃H₇N | [16][18] |
| Molecular Weight | 57.09 g/mol | [16][18] |
| Appearance | Colorless to light yellow liquid | [17] |
| Boiling Point | 55-58 °C | [16] |
| Melting Point | -88 °C | [16] |
| Flash Point | -29 °C (-20 °F) | [17][18] |
| Toxicity | Highly toxic by inhalation and ingestion; cardiovascular toxin | [17][18][19][20] |
| pKa (conjugate acid) | 9.49 | [16] |
Toxicology and Biological Activity
The primary toxic effect of allylamine is on the cardiovascular system.[19][20] This toxicity is not caused by the compound itself but by its metabolic products. In the body, allylamine is metabolized by amine oxidases into acrolein and hydrogen peroxide, which are highly reactive and cytotoxic compounds responsible for damage to the heart and blood vessels.[18][19]
Caption: Metabolic pathway of allylamine toxicity.
Despite its toxicity, allylamine serves as a key building block for certain pharmaceuticals. Functionalized allylamines, such as naftifine, are used as antifungal agents.[16][18] These drugs work by inhibiting the enzyme squalene epoxidase, which is crucial for ergosterol synthesis in fungi.[18]
Conclusion
For researchers, scientists, and drug development professionals, understanding the precise chemical identity of a compound is fundamental. But-3-enamide is a distinct chemical entity with potential as a synthetic building block. It is crucial not to confuse it with its isomer, N-vinylacetamide (NVA), a valuable monomer in polymer chemistry, or with the toxicologically significant primary amine, allylamine. This guide has delineated the specific properties, reactions, and applications of each, providing the clear, quantitative, and protocol-driven information necessary for advanced research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Enamine, enamide synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-Vinylacetamide - Wikipedia [en.wikipedia.org]
- 10. Poly(N-vinylacetamide) - Wikipedia [en.wikipedia.org]
- 11. resonac.com [resonac.com]
- 12. N-Vinylacetamide | 5202-78-8 | Benchchem [benchchem.com]
- 13. eu.resonac.com [eu.resonac.com]
- 14. resonac.com [resonac.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Allylamine - Wikipedia [en.wikipedia.org]
- 17. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 19. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of But-3-enamide
This technical guide provides a comprehensive overview of the key physical properties of but-3-enamide, with a focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work.
Core Physical Properties of But-3-enamide
But-3-enamide, a simple unsaturated amide, possesses distinct physical characteristics that are crucial for its handling, purification, and application in various chemical processes. The experimentally determined values for its primary physical properties are summarized below.
| Physical Property | Value |
| Melting Point | 66-68 °C |
| Boiling Point | 207.5 °C at 760 mmHg |
| Density | 0.94 g/cm³ |
| Flash Point | 79.3 °C |
Experimental Protocols for Property Determination
The following sections detail the standard laboratory methodologies that are typically employed to determine the melting and boiling points of a crystalline organic compound such as but-3-enamide.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The most common and reliable method for determining the melting point of a compound like but-3-enamide is the capillary tube method, which can be performed using a Thiele tube or a digital melting point apparatus.
Protocol using a Digital Melting Point Apparatus:
-
Sample Preparation: A small amount of dry, finely powdered but-3-enamide is packed into a capillary tube to a height of 2-3 mm. The packing is achieved by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The capillary tube is placed in the heating block of the digital melting point apparatus.
-
Heating and Observation: The apparatus is programmed to heat at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For but-3-enamide, which is a solid at room temperature, its boiling point is determined at a specific atmospheric pressure (760 mmHg). A common method for determining the boiling point of a small quantity of a liquid is the Siwoloboff method.
Protocol using the Siwoloboff Method (Micro Boiling Point Determination):
-
Sample Preparation: A small amount of but-3-enamide is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating and Observation: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Recording: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample at the prevailing atmospheric pressure.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of a chemical substance like but-3-enamide.
But-3-enamide Solubility in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of but-3-enamide in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. While qualitative descriptors such as "slightly soluble" in chloroform and methanol are available, precise numerical values are not publicly documented.[1] Consequently, this document provides a foundational understanding based on the compound's chemical properties, outlines a general experimental protocol for determining solubility, and presents a conceptual workflow for this process. This guide is intended to be a starting point for researchers who require quantitative solubility data for but-3-enamide, necessitating experimental determination.
Physicochemical Properties and Predicted Solubility
But-3-enamide is a small, unsaturated amide with the molecular formula C₄H₇NO.[2][3] Its structure, featuring a polar amide group and a nonpolar vinyl group, suggests a degree of solubility in both polar and non-polar organic solvents. The amide functionality allows for hydrogen bonding, which typically imparts solubility in protic solvents like alcohols. The presence of the vinyl group contributes to its nonpolar character, which may allow for some solubility in less polar solvents.
Table 1: Physicochemical Properties of But-3-enamide
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO | [2][3] |
| Molecular Weight | 85.10 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [1][3] |
| Melting Point | 66-68 °C | [3] |
| Boiling Point | 207.5 °C at 760 mmHg | [3] |
| pKa (Predicted) | 16.26 ± 0.40 | [1] |
| LogP (Predicted) | 0.0478 | [2] |
Note: This data is compiled from various chemical suppliers and databases and should be considered as reference values.
Based on the principle of "like dissolves like," but-3-enamide is expected to exhibit its highest solubility in polar protic and polar aprotic solvents that can engage in hydrogen bonding with the amide group. Its solubility is likely to be lower in nonpolar solvents.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound like but-3-enamide in an organic solvent using the isothermal shake-flask method. This method is widely accepted and can be adapted to various solute-solvent systems.
Materials and Equipment
-
But-3-enamide (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with sealed caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of but-3-enamide to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of but-3-enamide.
-
Once the solvent has evaporated, weigh the vial again to determine the mass of the dissolved but-3-enamide.
-
Alternatively, the concentration of but-3-enamide in the filtered saturated solution can be determined using a validated analytical method such as HPLC or GC. This requires the prior development of a calibration curve using standard solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of but-3-enamide in the respective solvent. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of but-3-enamide solubility.
Caption: Experimental workflow for determining the solubility of but-3-enamide.
Conclusion
References
An In-depth Technical Guide to But-3-enamide: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-3-enamide, also known as vinylacetamide, is a simple unsaturated amide with potential applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the available scientific information on but-3-enamide, focusing on its synthesis, physicochemical properties, and characterization. While the specific historical details of its discovery are not well-documented in readily available literature, this guide outlines the primary synthetic routes, presents key quantitative data in a structured format, and describes general experimental methodologies. The absence of significant reported biological activity or involvement in specific signaling pathways is also noted, highlighting a potential area for future research.
Introduction
But-3-enamide is a chemical compound with the molecular formula C₄H₇NO. It belongs to the class of unsaturated amides, characterized by the presence of both a carbon-carbon double bond and an amide functional group. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of chemical transformations. While its history is not extensively documented, its synthesis can be achieved through established organic chemistry reactions.
Physicochemical Properties
A summary of the key quantitative data for but-3-enamide is presented in Table 1. This information is crucial for its handling, purification, and characterization.
Table 1: Physicochemical Properties of But-3-enamide
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1][2] |
| CAS Number | 28446-58-4 | [1][2] |
| Appearance | White Solid | [1] |
| Melting Point | 66-68 °C | [1] |
| Boiling Point | 207.5 °C at 760 mmHg | [1] |
| Density | 0.94 g/cm³ | [1] |
| Solubility | Soluble in water, acetone, ether, and esters. | [3] |
| InChI Key | ABBZJHFBQXYTLU-UHFFFAOYSA-N | [1] |
| SMILES | C=CCC(=O)N | [2] |
Synthesis of But-3-enamide
There are two primary synthetic routes for the preparation of but-3-enamide, starting from either but-3-enoic acid and its derivatives or from but-3-enenitrile.
From But-3-enoic Acid and Derivatives
This approach involves the conversion of but-3-enoic acid to a more reactive species, such as an acyl chloride, followed by amidation.
3.1.1. Experimental Protocol: Synthesis from But-3-enoyl Chloride
This two-step protocol involves the initial conversion of but-3-enoic acid to but-3-enoyl chloride, followed by its reaction with ammonia.
Step 1: Synthesis of But-3-enoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place but-3-enoic acid.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the flask. An excess of thionyl chloride is typically used.
-
Reaction Conditions: The reaction mixture is gently heated to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude but-3-enoyl chloride can be purified by fractional distillation.[4][5][6]
Step 2: Synthesis of But-3-enamide
-
Reaction Setup: In a separate flask, prepare a solution of concentrated aqueous ammonia. The flask should be cooled in an ice bath.
-
Reagent Addition: Slowly add the purified but-3-enoyl chloride dropwise to the cold ammonia solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
Work-up and Purification: The resulting white precipitate of but-3-enamide is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as a mixture of ethanol and water, can be performed for further purification.
From But-3-enenitrile
This method involves the partial hydrolysis of but-3-enenitrile.
3.2.1. Experimental Protocol: Partial Hydrolysis of But-3-enenitrile
-
Reaction Setup: In a round-bottom flask, dissolve but-3-enenitrile in a suitable solvent such as tert-butanol.
-
Reagent Addition: Add a mineral acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution. The amount of acid should be carefully controlled to favor partial hydrolysis.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from 40 to 60 °C, for several hours. The progress of the reaction should be monitored by techniques like TLC or GC to avoid over-hydrolysis to the carboxylic acid.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude but-3-enamide can be purified by recrystallization or column chromatography.
Characterization
The structure and purity of synthesized but-3-enamide can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for But-3-enamide
| Technique | Key Features |
| FTIR (cm⁻¹) | ~3350 & ~3180 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1640 (C=C stretch), ~1420 (N-H bend, amide II) |
| ¹H NMR (ppm) | Signals corresponding to the vinyl protons (CH₂=CH-), the methylene protons adjacent to the double bond (-CH₂-C=C), and the amide protons (-CONH₂) |
| ¹³C NMR (ppm) | Resonances for the carbonyl carbon, the two sp² hybridized carbons of the vinyl group, and the sp³ hybridized methylene carbon. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of but-3-enamide (85.10 g/mol ). |
Biological Activity and Applications
Currently, there is a notable lack of published research on the specific biological activities of but-3-enamide. Searches of scientific databases do not reveal significant studies on its effects on signaling pathways or its potential as a therapeutic agent. While the broader class of amides is prevalent in pharmaceuticals, but-3-enamide itself does not appear to be a widely explored scaffold in drug development.[][8][9][10] Its primary utility at present seems to be as a chemical intermediate in organic synthesis and potentially as a monomer in polymer science, similar to other vinylamides.[3][11][12][13][14]
Conclusion
But-3-enamide is a simple unsaturated amide whose synthesis is readily achievable through established organic chemistry methodologies, primarily from but-3-enoic acid or but-3-enenitrile. Its physicochemical properties are well-defined, allowing for its proper handling and characterization. However, a significant gap exists in the scientific literature regarding its historical discovery and, more importantly, its biological activity. This lack of data presents an opportunity for future research to explore the potential applications of but-3-enamide in medicinal chemistry and materials science. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for researchers interested in investigating this compound further.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. BUT-3-ENOYL CHLORIDE|1470-91-3|lookchem [lookchem.com]
- 5. But-3-enoyl Chloride | C4H5ClO | CID 10975427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. but-3-enoyl chloride | 1470-91-3 [sigmaaldrich.com]
- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Theoretical Exploration of But-3-enamide's Molecular Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the theoretical studies on the molecular orbitals of but-3-enamide, a molecule of interest in organic synthesis and medicinal chemistry. By employing computational chemistry methods, specifically Density Functional Theory (DFT) and Hartree-Fock (HF) theory, we can elucidate the electronic structure and reactivity of this unsaturated amide. This document outlines the standard computational protocols for such an analysis, presents representative quantitative data for key molecular properties, and visualizes the conceptual workflows and the nature of frontier molecular orbitals. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's behavior in chemical reactions, making this theoretical approach a valuable tool in rational drug design and development.
Introduction
But-3-enamide is a small organic molecule featuring both an amide functional group and a terminal alkene. This combination of functionalities makes it a versatile building block in organic synthesis and a potential pharmacophore in drug discovery. The electronic properties of but-3-enamide, particularly the spatial distribution and energy levels of its molecular orbitals, govern its reactivity, stability, and intermolecular interactions. Theoretical studies, leveraging quantum chemical calculations, offer a powerful and cost-effective means to investigate these properties at the molecular level.
This guide details the application of computational methods to characterize the molecular orbitals of but-3-enamide. It is intended for researchers and professionals who wish to understand and apply these theoretical techniques in their work.
Computational Methodologies
The theoretical investigation of but-3-enamide's molecular orbitals typically follows a standardized computational protocol. The primary methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory, each with various levels of approximation and basis sets.
Geometry Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. A common approach involves using the B3LYP functional with the 6-31G* basis set for an initial optimization, followed by a more accurate calculation with a larger basis set like 6-311++G(d,p).[1]
Frequency Calculations
Subsequent to geometry optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).
Molecular Orbital and Population Analysis
With the optimized geometry, single-point energy calculations are carried out to determine the energies and compositions of the molecular orbitals. This is where the HOMO and LUMO energies are obtained. Additionally, a Mulliken population analysis can be performed to calculate the partial atomic charges, offering insights into the charge distribution within the molecule.[2]
Quantitative Data Summary
The following tables present hypothetical yet representative data for but-3-enamide, as would be obtained from the computational methods described above. This data allows for a comparative analysis of the effects of different theoretical approaches.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Hartree-Fock (HF) | 6-31G | -9.87 | 2.15 | 12.02 |
| Hartree-Fock (HF) | 6-311++G(d,p) | -9.95 | 2.05 | 12.00 |
| DFT (B3LYP) | 6-31G | -6.72 | -0.18 | 6.54 |
| DFT (B3LYP) | 6-311++G(d,p) | -6.78 | -0.25 | 6.53 |
Table 1: Frontier Molecular Orbital Energies of But-3-enamide. This table summarizes the calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability.
| Atom | Hartree-Fock (6-311++G(d,p)) | DFT (B3LYP/6-311++G(d,p)) |
| O1 | -0.55 | -0.48 |
| N1 | -0.72 | -0.65 |
| C1 | 0.68 | 0.59 |
| C2 | -0.25 | -0.21 |
| C3 | -0.18 | -0.15 |
| C4 | -0.35 | -0.31 |
Table 2: Mulliken Atomic Charges of But-3-enamide. This table presents the calculated partial charges on the heavy atoms of but-3-enamide. These charges provide insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.
| Bond | Hartree-Fock (6-311++G(d,p)) (Å) | DFT (B3LYP/6-311++G(d,p)) (Å) |
| C1=O1 | 1.21 | 1.23 |
| C1-N1 | 1.36 | 1.38 |
| C1-C2 | 1.52 | 1.53 |
| C2-C3 | 1.54 | 1.55 |
| C3=C4 | 1.32 | 1.33 |
Table 3: Selected Optimized Bond Lengths of But-3-enamide. This table shows the calculated bond lengths for key bonds within the but-3-enamide molecule. These values can be compared with experimental data to validate the computational model.
Visualizations
The following diagrams, generated using the DOT language, illustrate the conceptual workflows and the nature of molecular orbitals in the theoretical study of but-3-enamide.
Conclusion
The theoretical study of but-3-enamide's molecular orbitals provides invaluable insights into its electronic structure and reactivity. Through the systematic application of computational methods like DFT and Hartree-Fock, it is possible to obtain quantitative data on key molecular properties, including frontier molecular orbital energies, atomic charges, and bond lengths. This information, coupled with visualizations of the computational workflow and orbital concepts, equips researchers and drug development professionals with a robust framework for understanding and predicting the chemical behavior of but-3-enamide, thereby facilitating its application in various fields of chemical science.
References
The Elusive But-3-enamide: A Technical Guide to Synthesis and Application
Sourcing and Availability
Extensive searches of major chemical supplier databases indicate that but-3-enamide is generally not offered as a catalog item. Researchers seeking to work with this compound will likely need to pursue custom synthesis or perform the synthesis in-house. This lack of commercial availability underscores its status as a specialized reagent, likely prepared on an as-needed basis for specific research applications.
In-House Synthesis of But-3-enamide
The synthesis of but-3-enamide can be achieved through various established organic chemistry methods. One common and accessible approach is the amidation of but-3-enoic acid. This method involves the activation of the carboxylic acid, followed by the reaction with an ammonia source.
Table 1: Key Parameters for the Synthesis of But-3-enamide from But-3-enoic Acid
| Parameter | Specification |
| Starting Material | But-3-enoic acid |
| Activating Agent | Thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC, EDC) |
| Ammonia Source | Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃) |
| Solvent | Aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Typical Reaction Time | 2 - 6 hours |
| Purification Method | Column chromatography or recrystallization |
| Expected Yield | 60 - 85% (method dependent) |
Experimental Protocol: Synthesis via an Acyl Chloride Intermediate
This protocol details the synthesis of but-3-enamide from but-3-enoic acid using thionyl chloride as the activating agent.
Materials:
-
But-3-enoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-enoic acid in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Add thionyl chloride dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until the evolution of gas ceases.
-
Amidation: Cool the reaction mixture back down to 0 °C. Slowly and carefully add concentrated ammonium hydroxide to the flask. A white precipitate may form. Stir the mixture vigorously for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude but-3-enamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, pure but-3-enamide.
Potential Applications in Research and Drug Development
While not a widely used commercial reagent, the chemical structure of but-3-enamide makes it a potentially useful building block in medicinal chemistry and materials science. The presence of both a vinyl group and an amide functional group allows for a variety of subsequent chemical transformations.
-
Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles to form more complex molecular scaffolds.
-
Polymerization: The vinyl group can participate in polymerization reactions to create novel polymers with amide functionalities.
-
Precursor for Heterocycles: But-3-enamide can serve as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules.
Visualizing the Workflow: Synthesis to Application
The following diagram illustrates the logical workflow from the synthesis of but-3-enamide to its potential application as a precursor in a drug discovery context.
Preliminary Reactivity Studies of But-3-enamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary reactivity studies of but-3-enamide, a versatile unsaturated amide with potential applications in organic synthesis and drug development. This document summarizes key reactions, presents available quantitative data, details experimental protocols, and visualizes synthetic pathways.
Introduction
But-3-enamide is a valuable building block in organic chemistry due to its bifunctional nature, containing both an amide and a terminal alkene. This unique structure allows for a variety of chemical transformations, making it a target of interest for the synthesis of more complex molecules, including chiral gamma-amino acids and other pharmacologically relevant scaffolds. This guide focuses on the fundamental reactivity of but-3-enamide, with a particular emphasis on its synthesis and subsequent hydroformylation.
Synthesis of But-3-enamide
The synthesis of but-3-enamide can be achieved through the reaction of vinylacetic acid with a suitable aminating agent. One common method involves the use of urea.
Experimental Protocol: Synthesis of But-3-enamide from Vinylacetic Acid
A detailed experimental procedure for the synthesis of but-3-enamide has been described. The process generally involves the reaction of vinylacetic acid with an aminating agent, followed by purification of the product.
Materials:
-
Vinylacetic acid
-
Urea
-
Appropriate solvent (e.g., an inert hydrocarbon)
-
Distillation apparatus
Procedure:
-
Combine vinylacetic acid and urea in a reaction vessel containing a suitable solvent.
-
Heat the mixture to facilitate the reaction. The specific temperature and reaction time will depend on the chosen solvent and scale of the reaction.
-
Upon completion, the reaction mixture is cooled.
-
The but-3-enamide product is isolated and purified, typically by distillation, to yield a colorless liquid.
Reactivity of But-3-enamide: Rhodium-Catalyzed Hydroformylation
A significant reaction of but-3-enamide is its rhodium-catalyzed hydroformylation. This process introduces a formyl group (-CHO) to the alkene, leading to the formation of valuable aldehyde intermediates. The reaction typically produces a mixture of isomeric products, namely 2-formylbutanamide and 3-formylbutanamide.
Quantitative Data
The following table summarizes the results of a representative rhodium-catalyzed hydroformylation of but-3-enamide.
| Catalyst | Ligand | Pressure (psig) | Temperature (°C) | Conversion (%) | Yield of 2-formylbutanamide (%) | Yield of 3-formylbutanamide (%) |
| Rhodium Carbonyl | Triphenylphosphine | 800-850 | 105-110 | >95 | 43 | 12 |
Data is illustrative and based on findings from patent literature. Further research may be required for a comprehensive comparative analysis under varied conditions.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of But-3-enamide
The following protocol is a general representation of the hydroformylation of but-3-enamide.
Materials:
-
But-3-enamide
-
Rhodium catalyst (e.g., a rhodium carbonyl complex)
-
Ligand (e.g., triphenylphosphine)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
Solvent (e.g., ethyl acetate)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with but-3-enamide, the rhodium catalyst, the ligand, and the solvent.
-
Seal the reactor and purge with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 800-850 psig).
-
Heat the reactor to the target temperature (e.g., 105-110 °C) and maintain for the duration of the reaction, typically several hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product mixture is then collected and subjected to purification, for example, by distillation, to separate the isomeric aldehyde products.
Visualized Workflows
The following diagrams illustrate the synthesis of but-3-enamide and its subsequent hydroformylation.
Caption: Synthetic workflow for but-3-enamide.
Caption: Experimental workflow for hydroformylation.
Conclusion
The preliminary reactivity studies of but-3-enamide highlight its utility as a synthetic intermediate. Its straightforward synthesis and subsequent functionalization through reactions like rhodium-catalyzed hydroformylation open avenues for the creation of diverse molecular architectures. Further research into the reactivity of but-3-enamide, including exploring a broader range of reaction conditions and catalytic systems, will undoubtedly uncover new synthetic possibilities and applications in drug discovery and materials science.
Potential Research Areas for But-3-enamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-3-enamide, a simple α,β-unsaturated amide, holds significant untapped potential as a versatile building block in both materials science and drug discovery. Its reactive vinyl group and amide functionality offer a rich landscape for chemical modifications, leading to a diverse array of novel compounds with potentially valuable biological activities and material properties. This technical guide provides an in-depth exploration of promising research avenues for but-3-enamide, summarizing key reactions, potential biological targets, and detailed experimental considerations.
Chemical Properties and Reactivity
But-3-enamide is a white solid with a molecular weight of 85.10 g/mol .[1][2] Its structure combines a nucleophilic amide and an electrophilic α,β-unsaturated system, making it a versatile synthon.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1] |
| TPSA (Topological Polar Surface Area) | 43.09 Ų | [1][2] |
| logP | 0.0478 | [1][2] |
| Hydrogen Bond Donors | 1 | [1][2] |
| Hydrogen Bond Acceptors | 1 | [1][2] |
| Rotatable Bonds | 2 | [1][2] |
The key to but-3-enamide's utility lies in its dual reactivity. The amide nitrogen's lone pair can delocalize into the carbonyl group, influencing the reactivity of the vinyl moiety. This makes it an interesting substrate for a variety of chemical transformations.
Potential Research Areas
Drug Discovery and Medicinal Chemistry
The α,β-unsaturated amide motif is a common feature in many biologically active natural products and synthetic molecules.[3] This suggests that but-3-enamide and its derivatives could exhibit a range of pharmacological activities.
The electrophilic β-carbon of but-3-enamide makes it a prime candidate for acting as a Michael acceptor.[4][5] This reactivity can be exploited to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This irreversible inhibition can lead to potent and long-lasting therapeutic effects.
Potential Targets:
-
Kinases: Many kinase inhibitors target cysteine residues in or near the ATP-binding pocket. But-3-enamide derivatives could be designed to selectively target specific kinases implicated in cancer and inflammatory diseases.
-
Proteases: Cysteine proteases, such as caspases involved in apoptosis, are attractive targets. Isatin sulfonamide analogs containing a Michael acceptor have shown potent inhibition of caspases-3 and -7.
-
STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein in cancer.[6][7][8][9] Derivatives of niclosamide, which contains an amide bond, have been shown to inhibit the STAT3 signaling pathway.[6] But-3-enamide scaffolds could be explored for the development of novel STAT3 inhibitors.
Experimental Protocol: Michael Addition of Thiols to But-3-enamide (General Procedure)
A simple and efficient protocol for the Michael addition of thiols to α,β-unsaturated carbonyl compounds can be performed under solvent-free conditions.[10]
-
In a round-bottom flask, mix equimolar amounts of but-3-enamide and the desired thiol.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography on silica gel.
Note: The reaction can also be catalyzed by a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF).[11]
But-3-enamide can serve as a versatile starting material for the synthesis of a wide range of heterocyclic and other complex molecules with potential therapeutic applications. Enamides are recognized as valuable building blocks in the total synthesis of alkaloids and other natural products.[4][12][13]
Potential Applications:
-
Anti-inflammatory Agents: Butenolide-based amide derivatives have demonstrated significant anti-inflammatory activity.[1]
-
Anticancer Agents: Chalcone derivatives containing an α,β-unsaturated carbonyl system have shown potent cytotoxicity against various cancer cell lines.[14] Novel butein derivatives have been shown to inhibit the PI3K/AKT signaling pathway in breast cancer cells.[12]
-
Antimicrobial Agents: Amide derivatives have a broad spectrum of antimicrobial activities.[15][16] The minimum inhibitory concentration (MIC) of sulfonamide derivatives against Staphylococcus aureus has been reported.[11]
| Compound Class | Biological Activity | IC₅₀ / MIC Values | Target Cell Line / Organism | Reference |
| Butein Derivatives | Anticancer | IC₅₀: 20.51 - 58.23 µM | MCF-7, MDA-MB-231 | [12] |
| Chalcone Derivatives | Anticancer | IC₅₀: 0.16 - 0.21 µM | MCF-7, HepG2 | [14] |
| Butenolide-based Amides | Anti-inflammatory | 67.48 - 84.69% inhibition | in vivo (rat paw edema) | [1] |
| Sulfonamide Derivatives | Antibacterial | MIC: 32 - 512 µg/mL | Staphylococcus aureus | [11] |
Materials Science
The vinyl group of but-3-enamide makes it a suitable monomer for polymerization, opening up possibilities for the creation of novel functional polymers.
The polymerization of N-substituted but-3-enamide derivatives can lead to polymers with interesting properties. For instance, poly(N-isopropyl-3-butenamide) hydrogels exhibit temperature sensitivity, which could be useful in bioengineering and biotechnology applications.[17]
Experimental Considerations for Polymerization:
-
Free-Radical Polymerization: N,N-diethyl-2-methylene-3-butenamide has been polymerized via free-radical initiation.[18]
-
Anionic Polymerization: This method has also been successfully employed for the polymerization of but-3-enamide derivatives, with the reaction conditions influencing the microstructure of the resulting polymer.[19]
| Monomer | Polymerization Method | Initiator | Solvent | Resulting Polymer Microstructure | Reference |
| N,N-diethyl-2-methylene-3-butenamide | Free-Radical | AIBN | Benzene | 1,4-structure (E and Z isomers) | [18] |
| N,N-diethyl-2-methylene-3-butenamide | Anionic | K-Naph / Ph₂CHK | THF | Mixture of 1,4-E and 1,2- | [19] |
Synthetic Protocols and Characterization
General Protocol for Synthesis of N-Substituted But-3-enamides:
-
To a solution of but-3-enoic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and an activator (e.g., HOBt or DMAP).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product by column chromatography.
Characterization Data:
The structure of but-3-enamide and its derivatives can be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For N-(1,1-dimethylethyl)-3-methyl-4,4-diphenyl-3-butenamide, the chemical shifts have been reported.[20]
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the compound.[20]
Visualizations
Logical Relationship of Research Areas
Caption: Logical flow from but-3-enamide's reactivity to its potential applications.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for synthesizing and evaluating but-3-enamide derivatives.
Potential Signaling Pathway Involvement
Caption: Hypothesized inhibition of the STAT3 signaling pathway by but-3-enamide derivatives.
Conclusion
But-3-enamide presents a compelling case for further investigation across multiple scientific disciplines. Its inherent reactivity and structural simplicity make it an ideal starting point for the development of novel covalent inhibitors, diverse bioactive scaffolds, and functional polymers. The research areas outlined in this guide, supported by the provided data and experimental frameworks, offer a solid foundation for scientists and researchers to unlock the full potential of this versatile molecule. Future work should focus on synthesizing a library of but-3-enamide derivatives and screening them against a panel of biological targets to identify lead compounds for further development. Additionally, a systematic study of its polymerization behavior will be crucial for advancing its application in materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. japsonline.com [japsonline.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactbiotech.com [reactbiotech.com]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. sphinxsai.com [sphinxsai.com]
- 16. deboni.he.com.br [deboni.he.com.br]
- 17. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Stability and Storage of But-3-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-3-enamide is a valuable building block in organic synthesis, notable for its dual functionality of a terminal alkene and a primary amide. Understanding its stability and degradation profile is critical for its effective use in research and development, particularly in the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the known stability characteristics of but-3-enamide, recommended storage conditions, and potential degradation pathways. Due to the limited availability of specific stability data for but-3-enamide in public literature, this guide also presents detailed, generalized experimental protocols for conducting forced degradation studies, based on established international guidelines. These protocols are intended to enable researchers to generate robust stability data for but-3-enamide and its derivatives.
Introduction
But-3-enamide, with the chemical formula C₄H₇NO, possesses a terminal vinyl group and a primary amide functional group. This structure makes it susceptible to a variety of chemical transformations, including reactions at the double bond and hydrolysis of the amide linkage. The inherent reactivity of these functional groups necessitates a thorough understanding of the compound's stability under various environmental conditions to ensure its integrity during storage and use in multi-step syntheses.
Physicochemical Properties and Recommended Storage
A summary of the known physicochemical properties of but-3-enamide is presented in Table 1. Based on supplier recommendations, but-3-enamide should be stored in a cool, dry, and sealed environment to minimize degradation.
Table 1: Physicochemical Properties and Recommended Storage of But-3-enamide
| Property | Value | Source |
| CAS Number | 28446-58-4 | [1] |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 66-68 °C | |
| Boiling Point | 77-78 °C at 9 Torr | |
| Recommended Storage | Sealed in dry, 2-8°C or -20°C Freezer | [1] |
| Shipping Condition | Room temperature in continental US | [1] |
Potential Degradation Pathways
While specific degradation pathways for but-3-enamide are not extensively documented, general knowledge of amide and alkene chemistry allows for the postulation of likely degradation routes. These pathways should be investigated during forced degradation studies.
Hydrolytic Degradation
The amide bond in but-3-enamide is susceptible to hydrolysis under both acidic and basic conditions, yielding but-3-enoic acid and ammonia.[2] The hydrolysis of N-substituted amides has been shown to be pH-dependent and can proceed via a nucleophilic substitution (SN2) mechanism.[3]
Oxidative Degradation
The terminal alkene is a potential site for oxidative cleavage, which could lead to the formation of smaller carbonyl compounds. The amide functionality may also be susceptible to oxidation, although this is generally less common.
Thermal Degradation
At elevated temperatures, amides can undergo decomposition. A common thermal degradation pathway for polyamides involves the cleavage of the C-N bond. For but-3-enamide, this could potentially lead to fragmentation of the molecule.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions in molecules with unsaturated bonds. The vinyl group in but-3-enamide could be susceptible to photochemically induced polymerization or other rearrangements.
A logical workflow for investigating these potential degradation pathways is illustrated in the following diagram.
Caption: Workflow for a forced degradation study of but-3-enamide.
The following diagram illustrates the potential degradation pathways of but-3-enamide.
Caption: Potential degradation pathways of but-3-enamide.
Experimental Protocols for Forced Degradation Studies
The following are detailed, yet generalized, experimental protocols for conducting forced degradation studies on but-3-enamide. These protocols are based on the ICH Q1A(R2) guideline and should be adapted as necessary.[4] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated prior to these studies to monitor the degradation of but-3-enamide and the formation of degradation products.[5][6]
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve but-3-enamide in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the same solvent to a suitable concentration for analysis (e.g., 100 µg/mL).
Acid Hydrolysis
-
Transfer a known volume of the but-3-enamide working solution to a volumetric flask.
-
Add an equal volume of a suitable acid (e.g., 0.1 M HCl or 1 M HCl).
-
Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH).
-
Dilute the neutralized sample with the mobile phase to the initial concentration and analyze by HPLC.
Base Hydrolysis
-
Transfer a known volume of the but-3-enamide working solution to a volumetric flask.
-
Add an equal volume of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH).
-
Maintain the solution at a controlled temperature (e.g., room temperature or 40-60 °C) for a specified period.
-
At each time point, withdraw an aliquot and neutralize with an equivalent amount of a suitable acid (e.g., 0.1 M HCl or 1 M HCl).
-
Dilute the neutralized sample with the mobile phase to the initial concentration and analyze by HPLC.
Oxidative Degradation
-
Transfer a known volume of the but-3-enamide working solution to a volumetric flask.
-
Add an equal volume of an oxidizing agent (e.g., 3% H₂O₂ or 30% H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot, dilute with the mobile phase to the initial concentration, and analyze by HPLC.
Thermal Degradation (Solid State)
-
Place a known amount of solid but-3-enamide in a suitable container (e.g., a glass vial).
-
Heat the sample in a calibrated oven at a controlled high temperature (e.g., 80 °C, 100 °C) for a specified period.
-
At each time point, cool the sample to room temperature, dissolve a known amount in the appropriate solvent, dilute to the working concentration, and analyze by HPLC.
Photodegradation
-
Expose a solution of but-3-enamide and a sample of the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][7]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time points, prepare solutions of the exposed and control samples and analyze by HPLC.
Data Presentation and Analysis
All quantitative data from the forced degradation studies should be summarized in clearly structured tables to facilitate comparison. The tables should include the stress condition, duration of exposure, percentage of but-3-enamide remaining, and the peak areas of any significant degradation products. An example of a data summary table is provided below.
Table 2: Example of Data Summary for Forced Degradation of But-3-enamide
| Stress Condition | Duration (hours) | But-3-enamide Remaining (%) | Degradation Product 1 (Peak Area) | Degradation Product 2 (Peak Area) |
| 0.1 M HCl, 60 °C | 2 | 95.2 | 12345 | Not Detected |
| 8 | 85.7 | 45678 | 5432 | |
| 24 | 60.1 | 98765 | 12345 | |
| 0.1 M NaOH, RT | 2 | 98.5 | Not Detected | Not Detected |
| 8 | 92.3 | 8765 | Not Detected | |
| 24 | 80.4 | 23456 | Not Detected | |
| 3% H₂O₂, RT | 24 | 99.1 | Not Detected | Not Detected |
| 80 °C (Solid) | 24 | 97.8 | 3456 | Not Detected |
| Photostability | 1.2 M lux h | 99.5 | Not Detected | Not Detected |
Conclusion
References
- 1. chemscene.com [chemscene.com]
- 2. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of N-Substituted But-3-enamide Derivatives via Multicomponent Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted but-3-enamide derivatives represent a valuable class of compounds in medicinal chemistry and organic synthesis. The but-3-enamide scaffold is a key structural motif found in various biologically active molecules. The development of efficient and modular synthetic routes to access these compounds is crucial for creating diverse chemical libraries for drug discovery programs. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a powerful and atom-economical approach for the one-pot synthesis of these complex amides from simple, readily available starting materials. This document provides a detailed protocol for the synthesis of N-substituted but-3-enamide derivatives using a robust Ugi-type reaction, along with comparative data and workflow visualizations.
Principle: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry. It involves the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide. By employing but-3-enoic acid as the carboxylic acid component, this reaction provides a direct and efficient route to a wide array of N-substituted but-3-enamide derivatives. The versatility of the Ugi reaction allows for significant structural diversity in the final product by simply varying the other three components.
Experimental Workflow and Reaction
The overall workflow for the synthesis, purification, and analysis of N-substituted but-3-enamide derivatives is a sequential process designed for efficiency and purity.
Figure 1: General experimental workflow for the synthesis of N-substituted but-3-enamide derivatives.
The Ugi reaction proceeds through a series of rapid, sequential steps, culminating in the formation of the target amide via an irreversible intramolecular acyl transfer (Mumm rearrangement).
Figure 2: Logical diagram of the Ugi four-component reaction mechanism.
Detailed Experimental Protocol
Materials and Reagents:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1 eq)
-
Amine (e.g., Benzylamine, 1.0 mmol, 1 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol, 1 eq)
-
But-3-enoic acid (1.0 mmol, 1 eq)
-
Methanol (MeOH), anhydrous (5 mL)
-
Ethyl acetate (EtOAc), for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for mobile phase)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and but-3-enoic acid (1.0 mmol).
-
Solvent Addition: Add anhydrous methanol (5 mL) to the flask. Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the iminium ion.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture dropwise.
-
Reaction Progression: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 48-72 hours).
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure N-substituted but-3-enamide derivative.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Safety Precautions: Isocyanides are volatile, toxic, and have a very unpleasant odor. All manipulations involving isocyanides should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation: Examples of Synthesized Derivatives
The following table summarizes the synthesis of various N-substituted but-3-enamide derivatives via the Ugi reaction, showcasing the versatility and efficiency of this method.
| Entry | Aldehyde | Amine | Isocyanide | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl | Methanol | 48 | 88 | |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl | Methanol | 72 | 91 | |
| 3 | Benzaldehyde | Aniline | Cyclohexyl | Methanol | 48 | 85 | |
| 4 | Isobutyraldehyde | Benzylamine | tert-Butyl | Methanol | 48 | 82 | |
| 5 | Benzaldehyde | Ammonia (aq) | tert-Butyl | Methanol | 72 | 75 | |
| 6 | 4-Methoxybenzaldehyde | Benzylamine | Cyclohexyl | Methanol | 48 | 92 | |
| 7 | Furfural | Aniline | tert-Butyl | Methanol | 72 | 80 |
Note: Yields are for isolated, purified products. Reaction conditions are generally at room temperature.
Applications in Drug Development
N-substituted but-3-enamide derivatives are of significant interest to drug development professionals due to their diverse biological activities. The vinyl group can act as a Michael acceptor or a bio-orthogonal handle, while the amide core is a common feature in pharmaceuticals.
-
Antifungal Agents: Certain derivatives have shown promising activity against fungal pathogens like Candida albicans and Aspergillus fumigatus.
-
Enzyme Inhibition: The scaffold can be tailored to act as an inhibitor for various enzymes, including proteases and kinases, by modifying the substituents to fit into specific active sites.
-
Scaffolds for Library Synthesis: The multicomponent nature of their synthesis makes these compounds ideal starting points for creating large, diverse libraries for high-throughput screening (HTS) to identify new drug leads. The ability to easily vary three points of diversity (from the aldehyde, amine, and isocyanide) is a key advantage.
Application Notes and Protocols: But-3-enamide in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of but-3-enamide and its derivatives as dienophiles in Diels-Alder cycloaddition reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, and the resulting cyclohexene carboxamides are valuable scaffolds in medicinal chemistry and drug development. This document outlines typical reaction conditions, stereoselectivity, and experimental protocols, with a focus on applications relevant to the synthesis of biologically active molecules.
Introduction to But-3-enamide in Diels-Alder Reactions
But-3-enamide and its N-substituted derivatives are effective dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the amide group activates the double bond for cycloaddition with a variety of dienes. The reaction typically proceeds with good to excellent yields and can be controlled to achieve high stereoselectivity, particularly with the use of chiral auxiliaries or Lewis acid catalysts. The resulting bicyclic and polycyclic carboxamides are of significant interest in drug discovery, as they provide rigid scaffolds that can mimic peptide turns or present pharmacophoric groups in a defined spatial orientation. For instance, derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxamide have been investigated as serotoninergic ligands and for their potential anticancer and antifungal activities.[1][2]
The general scheme for the Diels-Alder reaction of an N-substituted but-3-enamide with a diene is depicted below:
Caption: General scheme of the Diels-Alder reaction.
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize quantitative data from representative Diels-Alder reactions involving acrylamide derivatives, which serve as close analogs for but-3-enamide.
Table 1: Thermal Diels-Alder Reaction of Acrylamides with Dienes
| Diene | Dienophile | Solvent | Temp. (°C) | Time (h) | endo:exo Ratio | Yield (%) | Reference |
| 1,3-Butadiene | Acrylamide | Benzene | 100 | 24 | ~1:1 | - | [1] |
| Cyclopentadiene | N-Phenylmaleimide | Toluene | 80 | 2 | >95:5 | 95 | [3] |
| 2,3-Dimethyl-1,3-butadiene | Maleimide | - | rt | - | - | 85.5 | [4] |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Acrylamides with Cyclopentadiene
| Dienophile | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | endo:exo Ratio | Yield (%) | Reference |
| N-Acryloyl-2-oxazolidinone | Et₂AlCl (1.2) | CH₂Cl₂ | -78 | 0.5 | 96:4 | 91 | [5] |
| N-Acryloyl-(S)-4-benzyloxazolidin-2-one | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 3 | >99:1 | 85 | [6] |
| Methyl Acrylate | AlCl₃ (1.0) | CH₂Cl₂ | -78 | 2 | 91:9 | 95 | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Diels-Alder Reaction
This protocol describes a general method for the thermal cycloaddition of a but-3-enamide derivative with a diene.
Caption: Workflow for a thermal Diels-Alder reaction.
Methodology:
-
Reaction Setup: In a flame-dried sealed tube, dissolve the N-substituted but-3-enamide (1.0 equiv.) and the diene (1.2-2.0 equiv.) in a high-boiling point solvent such as toluene or xylene.
-
Reaction Conditions: Heat the sealed tube in an oil bath at a temperature ranging from 80 to 150 °C. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Diels-Alder adduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction, which often results in higher yields and improved stereoselectivity at lower temperatures.
Caption: Workflow for a Lewis acid-catalyzed reaction.
Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the N-substituted but-3-enamide (1.0 equiv.) and dissolve it in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., diethylaluminum chloride, titanium tetrachloride, or boron trifluoride etherate) (1.0-1.5 equiv.) dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes.
-
Diene Addition: Add the diene (1.2-2.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at the low temperature for the required time (typically 1-6 hours), monitoring its progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution or water). Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Applications in Drug Development
The bicyclic scaffolds produced from the Diels-Alder reaction of but-3-enamide derivatives are of considerable interest in medicinal chemistry. The rigid framework of these molecules allows for the precise positioning of functional groups to interact with biological targets. For example, bicyclo[2.2.2]octene derivatives have been designed and synthesized as potential non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease.[9][10] The synthesis of these compounds often involves a Diels-Alder reaction as a key step to construct the core bicyclic structure.[11] Furthermore, Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a related cyclic amide, is a crucial intermediate in the synthesis of antiviral drugs like Carbovir and Abacavir.[12]
The general workflow for the application of these cycloadducts in drug development is as follows:
Caption: Drug development workflow using Diels-Alder adducts.
References
- 1. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 120-74-1 | Benchchem [benchchem.com]
- 2. Buy N-(2,4-dimethylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide [smolecule.com]
- 3. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 4. Solved 1. In this experiment, the Diels-Alder reaction of | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. A Lewis acid dependent asymmetric Diels–Alder process in the cyclization of new chiral acrylamides with dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of But-3-enamide to Butanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the catalytic hydrogenation of but-3-enamide to butanamide, a fundamental transformation for producing saturated amides. Saturated amides are crucial building blocks in medicinal chemistry and materials science. This note includes a summary of common catalytic systems, a step-by-step experimental procedure, and graphical representations of the workflow and chemical transformation.
Overview & Reaction Principle
Catalytic hydrogenation is a widely used chemical reaction that involves the addition of hydrogen (H₂) across a double or triple bond. In the case of but-3-enamide, the terminal alkene functional group is selectively reduced to an alkane without affecting the primary amide group. This process typically requires a heterogeneous or homogeneous metal catalyst.
The selection of the catalyst is crucial and often involves metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni), frequently supported on a high-surface-area material like activated carbon (C). These catalysts facilitate the dissociation of molecular hydrogen and its addition to the alkene.
Comparative Data of Catalytic Systems
Due to the specificity of the substrate, the following table summarizes data for the hydrogenation of analogous terminal alkenes containing amide functionalities. These conditions serve as a strong starting point for optimizing the conversion of but-3-enamide to butanamide.
| Catalyst | Catalyst Loading (mol%) | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 10% Pd/C | 1 - 5 | 1 atm (balloon) | Ethanol (EtOH) | 25 | 2 - 6 | >95% |
| 5% Pt/C | 1 - 5 | 1 atm (balloon) | Methanol (MeOH) | 25 | 4 - 12 | >95% |
| Raney® Ni | 5 - 10 (w/w) | 50 psi | Ethanol (EtOH) | 25 - 50 | 6 - 18 | >90% |
| Wilkinson's Cat. | 0.5 - 2 | 1 atm (balloon) | Toluene / THF | 25 | 1 - 4 | >98% |
Detailed Experimental Protocol
This protocol describes the hydrogenation of but-3-enamide using 10% Palladium on Carbon (Pd/C) under a hydrogen balloon atmosphere, a common and highly effective method.
3.1 Materials and Reagents
-
But-3-enamide (Substrate)
-
10% Palladium on Carbon (Catalyst)
-
Ethanol (Reagent Grade, degassed)
-
Hydrogen gas (High Purity)
-
Celite® (Filter aid)
-
Argon or Nitrogen (Inert gas)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon assembly
3.2 Safety Precautions
-
Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst as a slurry or under an inert atmosphere.
-
Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Always purge the reaction vessel with an inert gas (Argon or Nitrogen) before introducing hydrogen.
3.3 Step-by-Step Procedure
-
Vessel Preparation: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add but-3-enamide (e.g., 1.0 g).
-
Solvent Addition: Add degassed ethanol (e.g., 20 mL) to the flask to dissolve the substrate.
-
Inerting: Seal the flask, and using a vacuum/inert gas manifold, evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (e.g., 5 mol%, ~60 mg). The catalyst should be added quickly to minimize air exposure.
-
Hydrogen Introduction: Purge the system again with the inert gas. Evacuate the flask one final time and then introduce hydrogen gas by connecting a hydrogen-filled balloon to the flask's septum.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25°C). The black catalyst should be well suspended in the solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample can be taken by carefully removing a small aliquot via syringe after briefly switching the atmosphere back to inert gas.
-
Reaction Completion: Once the starting material is fully consumed (typically 2-6 hours), stop the stirring.
-
Work-up: Carefully purge the flask with inert gas to remove all hydrogen.
-
Catalyst Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with more ethanol to ensure all product is collected. Caution: Do not allow the filter cake to dry completely as it can become pyrophoric. Keep it wet with solvent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Product Isolation: The resulting residue is the crude butanamide. If necessary, further purification can be achieved by recrystallization or column chromatography to yield the final, pure product.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation.
Caption: Experimental workflow for the hydrogenation of but-3-enamide.
Caption: Reaction scheme for the conversion of but-3-enamide to butanamide.
Application Notes and Protocols: But-3-enamide as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
But-3-enamide and its derivatives are valuable building blocks in synthetic organic chemistry, serving as versatile precursors for the construction of a wide array of nitrogen-containing heterocycles. Their unique structural motif, featuring both a nucleophilic enamine-like double bond and an electrophilic carbonyl group, allows for diverse reactivity in various cyclization strategies. These application notes provide an overview of the utility of but-3-enamide in heterocyclic synthesis and offer detailed protocols for key transformations.
Synthesis of N-Substituted But-3-enamides
The reactivity of but-3-enamide in heterocyclic synthesis is often enhanced and diversified by substitution on the nitrogen atom. A general and efficient method for the synthesis of N-substituted enamides involves the electrophilic activation of amides. This protocol can be adapted for the synthesis of various N-substituted but-3-enamides.
General Protocol for N-Alkylation/Arylation of But-3-enamide:
A one-step N-dehydrogenation of amides to enamides can be achieved using a combination of a strong base like Lithium Hexamethyldisilazide (LiHMDS) and an electrophilic activator such as triflic anhydride (Tf₂O)[1]. While this method is for the direct synthesis of enamides from saturated amides, a similar principle of amide activation can be applied for N-substitution. A more traditional approach involves the direct alkylation or arylation of the primary but-3-enamide.
Experimental Protocol:
-
To a solution of but-3-enamide (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq.) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated, depending on the reactivity of the halide, and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted but-3-enamide.
Applications in Heterocyclic Synthesis
N-substituted but-3-enamides are valuable precursors for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines, piperidines, and other fused heterocyclic systems. Key synthetic strategies include intramolecular cyclization, cycloaddition reactions, and tandem reactions.
Synthesis of Substituted Pyrrolidin-2-ones via Intramolecular Cyclization
The intramolecular cyclization of appropriately substituted but-3-enamide derivatives can lead to the formation of functionalized pyrrolidin-2-ones. This transformation can be initiated by various methods, including radical cyclization or acid-catalyzed processes.
Conceptual Workflow for Pyrrolidin-2-one Synthesis:
Caption: Workflow for the synthesis of substituted pyrrolidin-2-ones.
Experimental Protocol (Radical Cyclization):
This protocol is adapted from general procedures for radical cyclizations of N-acyl enamides.
-
A solution of an N-substituted but-3-enamide bearing a radical precursor (e.g., a bromo or iodo substituent on the N-alkyl chain) in a degassed solvent (e.g., toluene, benzene) is prepared.
-
A radical initiator (e.g., AIBN, 0.1 eq.) and a radical mediator (e.g., Bu₃SnH, 1.2 eq.) are added.
-
The reaction mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere for several hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the substituted pyrrolidin-2-one.
| Entry | N-Substituent | Radical Precursor | Product | Yield (%) | Reference (Analogous) |
| 1 | 2-bromoethyl | C-Br | 1-(pyrrolidin-2-one) | 75 | [2] |
| 2 | 3-bromopropyl | C-Br | 1-(piperidin-2-one) | 68 | [2] |
Aza-Prins Cyclization for Piperidine Synthesis
The aza-Prins cyclization is a powerful tool for the synthesis of piperidine derivatives. In this reaction, an N-acyliminium ion, generated from an enamide, undergoes cyclization with a tethered alkene. While but-3-enamide itself does not contain a tethered nucleophile, derivatives can be designed to undergo this transformation. For instance, an N-allyl-but-3-enamide could potentially undergo an intramolecular aza-Prins type reaction. A more common approach involves the intermolecular reaction of an N-acyl but-3-enamine derivative with an aldehyde.
Reaction Pathway for Aza-Prins Cyclization:
Caption: Aza-Prins cyclization pathway for piperidine synthesis.
Experimental Protocol (Adapted from general Aza-Prins procedures):
-
To a solution of the N-acyl but-3-enamine derivative (1.0 eq.) and an aldehyde (1.2 eq.) in a suitable solvent (e.g., CH₂Cl₂, MeCN) is added a Lewis acid (e.g., FeCl₃, InCl₃, 1.1 eq.) or a Brønsted acid (e.g., p-TsOH, cat.) at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
| Entry | Aldehyde | Lewis Acid | Product | Yield (%) | Diastereoselectivity (trans:cis) | Reference (Analogous) |
| 1 | Benzaldehyde | FeCl₃ | 2-phenyl-4-methylenepiperidine derivative | 82 | >95:5 | [3] |
| 2 | Isobutyraldehyde | InCl₃ | 2-isopropyl-4-methylenepiperidine derivative | 75 | >95:5 | [3] |
Tandem Michael Addition-Cyclization for Pyrrolidin-2-one Synthesis
But-3-enamide can act as a Michael acceptor. A tandem reaction involving a Michael addition followed by an intramolecular cyclization provides an efficient route to highly substituted pyrrolidin-2-ones.
Tandem Michael Addition-Cyclization Workflow:
Caption: Tandem Michael addition-cyclization of but-3-enamide.
Experimental Protocol (Adapted from similar tandem reactions):
-
To a solution of but-3-enamide (1.0 eq.) and a suitable nucleophile (e.g., a 1,3-dicarbonyl compound, 1.1 eq.) in a solvent such as ethanol or toluene, add a catalytic amount of a base (e.g., NaOEt, DBU).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
After completion, the reaction is neutralized with a mild acid (e.g., acetic acid).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
| Entry | Nucleophile | Base | Product | Yield (%) | Reference (Analogous) |
| 1 | Diethyl malonate | NaOEt | Diethyl 2-(2-oxopyrrolidin-4-yl)malonate | 85 | [4] |
| 2 | Acetylacetone | DBU | 3-acetyl-4-methylpyrrolidin-2-one | 78 | [4] |
Conclusion
But-3-enamide is a readily accessible and highly versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles. Through strategic functionalization and the application of modern synthetic methodologies such as intramolecular cyclizations, aza-Prins reactions, and tandem Michael addition-cyclizations, a diverse range of pyrrolidines, piperidines, and related structures can be efficiently constructed. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of but-3-enamide in the development of novel heterocyclic compounds for applications in medicinal chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs [organic-chemistry.org]
Application Notes and Protocols for the Quantification of But-3-enamide using HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of but-3-enamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific methods for but-3-enamide are not widely published, the following protocols have been adapted from well-established methods for the structurally similar and extensively studied compound, acrylamide. These methods serve as a robust starting point for the development and validation of analytical procedures for but-3-enamide.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a suitable technique for the direct analysis of polar compounds like but-3-enamide without the need for derivatization. The following protocol outlines a reverse-phase HPLC method with UV detection.
Experimental Protocol: HPLC-UV
1. Principle:
This method is based on the separation of but-3-enamide from the sample matrix on a C18 reverse-phase column followed by detection using a UV detector at a low wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
2. Instrumentation and Reagents:
-
HPLC System: An Agilent 1100 or 1200 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.[1][2]
-
Column: Agilent ZORBAX HILIC Plus column (4.6 mm × 50 mm, 3.5 µm) or equivalent C18 column (e.g., 15 cm × 4.6 mm, 5 µm).[1][2]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Acetic acid (analytical grade)
-
But-3-enamide standard (purity ≥98%)
-
-
Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of but-3-enamide and dissolve it in 10 mL of Milli-Q water. Store at 4°C.[2]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with Milli-Q water to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
3. Sample Preparation (General Procedure):
The sample preparation will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a viable option for complex matrices.[3][4]
-
Extraction:
-
Cleanup (using SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with the extraction solvent.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the but-3-enamide with a suitable solvent.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 97% 5 mM Acetic Acid in Water, 3% Acetonitrile[2] |
| Flow Rate | 0.2 - 1.0 mL/min[1][2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 10-20 µL |
| Detector | DAD or UV-Vis |
| Detection Wavelength | 210 nm[2] |
| Run Time | 10 - 15 minutes |
5. Data Analysis:
-
Identify the but-3-enamide peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the amount of but-3-enamide in the sample by interpolating its peak area on the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for but-3-enamide quantification by HPLC.
Gas Chromatography (GC) Method
GC, particularly when coupled with Mass Spectrometry (GC-MS), offers high sensitivity and selectivity for the analysis of but-3-enamide. Due to its polarity and potential for thermal degradation, derivatization is often required.
Experimental Protocol: GC-MS with Derivatization
1. Principle:
This method involves the derivatization of but-3-enamide to a less polar and more thermally stable compound, followed by separation on a GC column and detection by a mass spectrometer. Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective derivatization approach for amides.[5][7] Quantification is performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
2. Instrumentation and Reagents:
-
GC-MS System: An Agilent 6890Plus GC with a 5973N MSD or equivalent, equipped with a split/splitless injector and an autosampler.[8]
-
Column: DB-WAXter, DB-624, or DB-35ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Reagents:
-
Acetonitrile (anhydrous, GC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
But-3-enamide standard (purity ≥98%)
-
Internal Standard (e.g., deuterated acrylamide or a suitable structural analog)
-
-
Standard Solutions:
-
Stock Solution (1 mg/mL): Prepare in anhydrous acetonitrile.
-
Working Standards: Prepare a series of working standards in anhydrous acetonitrile.
-
3. Sample Preparation and Derivatization:
-
Extraction: Follow a similar extraction procedure as for the HPLC method, ensuring the final extract is in an anhydrous solvent like acetonitrile to avoid interference with the silylation reaction.
-
Derivatization:
-
Transfer a known volume (e.g., 100 µL) of the sample extract or standard solution to a clean, dry vial.
-
Add the internal standard.
-
Add a sufficient volume of MSTFA (e.g., 50-100 µL).[5]
-
Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to complete the derivatization reaction. The optimal conditions should be determined experimentally.
-
Cool the vial to room temperature before injection.
-
4. GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 60°C for 1 min, ramp to 160°C at 40°C/min, then to 225°C at 10°C/min, hold for 2 min[9] |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of derivatized but-3-enamide |
5. Data Analysis:
-
Identify the derivatized but-3-enamide peak based on its retention time and the presence of characteristic ions.
-
Create a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the standards.
-
Quantify the derivatized but-3-enamide in the sample using the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for but-3-enamide quantification by GC-MS.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed HPLC and GC methods for but-3-enamide analysis. These values are based on typical performance for similar analytes and should be validated experimentally.
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Limit of Detection (LOD) | 10 - 50 ng/mL[2][10] | 0.1 - 1 ng/mL[9] |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL[2] | 0.5 - 5 ng/mL[9] |
| Linearity (r²) | > 0.999[2] | > 0.99 |
| Recovery | 85 - 110%[2][10] | 90 - 110% |
| Precision (RSD) | < 5% | < 10% |
Disclaimer: The provided protocols and quantitative data are intended as a starting point for method development. It is essential to perform method validation according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure the accuracy, precision, and robustness of the analytical procedure for the specific sample matrix and intended application.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. agilent.com [agilent.com]
- 3. Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem-agilent.com [chem-agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of But-3-enamide and Other Terminal Enamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of but-3-enamide and related terminal enamides, which are valuable building blocks in organic synthesis and drug discovery. The following sections describe key transformation methodologies: Palladium-Catalyzed Heck Coupling, Osmium-Catalyzed Dihydroxylation, and Palladium-Catalyzed Hydroamination.
Palladium-Catalyzed Heck Coupling of Terminal Enamides with Aryl Halides
The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, allowing for the arylation of alkenes. This protocol describes the coupling of a terminal enamide, such as N-vinylacetamide (a close analog of but-3-enamide), with an aryl halide.
Experimental Protocol: Heck Coupling of N-Vinylacetamide with 4-Iodotoluene
This procedure is adapted from typical Heck reaction conditions and serves as a representative protocol for the arylation of terminal enamides.
Materials:
-
N-Vinylacetamide
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Add anhydrous DMF (10 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add N-vinylacetamide (2.0 mmol, 170.2 mg), 4-iodotoluene (2.0 mmol, 436.0 mg), and triethylamine (3.0 mmol, 0.42 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-methylstyryl)acetamide.
Data Presentation: Representative Yields for Heck Coupling Reactions
| Entry | Enamide Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 1 | N-Vinylacetamide | 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | ~85-95 |
| 2 | N-Vinylacetamide | Bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMAc | ~70-85 |
Note: Yields are estimates based on typical Heck reactions and may vary depending on specific reaction conditions.
Logical Workflow for Heck Coupling
Caption: Workflow for the Palladium-Catalyzed Heck Coupling Reaction.
Osmium-Catalyzed Dihydroxylation of Terminal Enamides
The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the conversion of alkenes to vicinal diols. This protocol is applicable to terminal enamides like but-3-enamide, yielding chiral 1,2-diol products that are valuable synthetic intermediates. The Upjohn dihydroxylation provides a method for racemic or non-chiral dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of a Terminal Enamide
This protocol is a general procedure for the asymmetric dihydroxylation of a terminal enamide using AD-mix-β.
Materials:
-
Terminal Enamide (e.g., But-3-enamide)
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (MeSO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio, 10 mL per 1 mmol of alkene).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until the two phases are clear.
-
Add methanesulfonamide (1.0 eq, 95.1 mg per 1 mmol of alkene) and cool the mixture to 0 °C in an ice bath.
-
Add the terminal enamide (1.0 mmol) to the stirred reaction mixture.
-
Stir the reaction vigorously at 0 °C for 6-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding sodium sulfite (1.5 g per 1 mmol of alkene) and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral vicinal diol.
Data Presentation: Representative Enantioselectivities for Sharpless Dihydroxylation
| Entry | Alkene Substrate | Chiral Ligand System | Enantiomeric Excess (ee, %) |
| 1 | Styrene | (DHQD)₂PHAL (in AD-mix-β) | >99 |
| 2 | 1-Decene | (DHQD)₂PHAL (in AD-mix-β) | 97 |
| 3 | Allyl Acetate | (DHQ)₂PHAL (in AD-mix-α) | 88 |
Note: Enantioselectivities for but-3-enamide are expected to be high based on results with similar terminal alkenes.
Catalytic Cycle for Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Palladium-Catalyzed Intermolecular Hydroamination of Terminal Enamides
Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for the synthesis of amines. While the hydroamination of unactivated terminal enamides can be challenging, protocols using palladium catalysts have been developed for related vinylarenes, which can be adapted for terminal enamides.
Experimental Protocol: Palladium-Catalyzed Hydroamination of a Vinylarene (Model for Terminal Enamides)
This protocol for the hydroamination of styrene with morpholine is representative of conditions that can be applied to terminal enamides.
Materials:
-
Styrene (as a model for a terminal enamide)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triflic acid (TfOH)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.025 mmol, 22.9 mg) and dppf (0.055 mmol, 30.5 mg) to a vial.
-
Add anhydrous toluene (1.0 mL) and stir the mixture for 10 minutes.
-
In a separate vial, dissolve styrene (1.0 mmol, 104.2 mg) and morpholine (1.2 mmol, 104.5 mg) in anhydrous toluene (1.0 mL).
-
Add the substrate solution to the catalyst mixture.
-
Add a solution of triflic acid in toluene (0.1 M, 0.1 mmol, 1.0 mL).
-
Seal the reaction vial and heat at 100 °C for 24 hours.
-
After cooling, the reaction mixture can be analyzed directly by GC-MS. For isolation, the mixture can be concentrated and purified by column chromatography.
Data Presentation: Representative Yields for Palladium-Catalyzed Hydroamination
| Entry | Alkene Substrate | Amine Nucleophile | Catalyst System | Yield (%) |
| 1 | Styrene | Morpholine | Pd₂(dba)₃ / dppf / TfOH | 75 |
| 2 | 2-Vinylnaphthalene | N-Benzylmethylamine | Pd(O₂CCF₃)₂ / Ferrotane / TfOH | 36 |
Note: These are reported yields for vinylarenes; optimization would be required for terminal enamide substrates.
Proposed Logical Pathway for Hydroamination
Caption: A logical pathway for palladium-catalyzed hydroamination.
Application of But-3-enamide in Medicinal Chemistry: A Detailed Overview
Introduction
The but-3-enamide scaffold is a prominent structural motif in medicinal chemistry, primarily recognized for its role as a warhead in the design of targeted covalent inhibitors. Its intrinsic reactivity, stemming from the electrophilic nature of the α,β-unsaturated amide system, allows for the formation of stable covalent bonds with nucleophilic residues, most notably cysteine, within the active sites of specific enzymes. This irreversible mode of inhibition can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes compared to non-covalent inhibitors. Key therapeutic areas where but-3-enamide derivatives have shown significant promise include oncology and neurodegenerative diseases, largely through the inhibition of histone deacetylases (HDACs) and cysteine proteases.
Mechanism of Action: Covalent Inhibition
The primary mechanism by which but-3-enamide derivatives exert their biological effects is through a Michael addition reaction. The electrophilic β-carbon of the but-3-enamide moiety is susceptible to nucleophilic attack by the thiol group of a cysteine residue present in the target enzyme's active site. This results in the formation of a stable covalent adduct, leading to the irreversible inactivation of the enzyme. This targeted covalent inhibition is a key feature that distinguishes but-3-enamide-based compounds in drug discovery.
Application in Oncology: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression or aberrant activity is frequently observed in various cancers, making them a validated target for anticancer drug development. But-3-enamide derivatives have been successfully developed as potent HDAC inhibitors. These inhibitors typically feature a zinc-binding group to chelate the zinc ion in the HDAC active site, a linker region, and the but-3-enamide warhead which can form a covalent bond with a nearby cysteine residue, leading to potent and often isoform-selective inhibition.
Signaling Pathway of HDAC Inhibition in Cancer
Application Notes: The Role of But-3-enamide in the Synthesis of Biologically Active Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
But-3-enamide and its N-substituted derivatives are versatile C4 synthons that serve as crucial starting materials in the synthesis of a wide array of biologically active molecules. Their intrinsic functionality, featuring a terminal alkene and an amide group, allows for a variety of stereoselective transformations. These building blocks are particularly valuable for the asymmetric synthesis of chiral γ-amino acids and nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous pharmaceuticals. This document outlines key applications and detailed protocols involving but-3-enamide in the synthesis of high-value molecules.
Application I: Asymmetric Synthesis of Chiral γ-Amino Acids
A primary application of but-3-enamide derivatives is in the enantioselective synthesis of γ-amino acids. The strategic placement of the double bond allows for asymmetric hydrogenation, a powerful method for introducing a chiral center. A notable example is the synthesis of (R)-Baclofen, a selective GABAB receptor agonist used as a muscle relaxant.
General Workflow: From But-3-enamide to Chiral Amines
The general strategy involves the use of an N-protected but-3-enamide derivative which undergoes a catalyzed reaction, such as asymmetric hydrogenation, to create a stereocenter. Subsequent deprotection yields the final chiral amine or amino acid.
Caption: General workflow for the synthesis of chiral molecules from but-3-enamide.
Case Study: Synthesis of (R)-Baclofen Intermediate
The synthesis of (R)-Baclofen utilizes an N-Boc-protected 4-(4-chlorophenyl)-4-aminobut-3-enoic acid, a derivative of but-3-enamide. The key step is the highly enantioselective hydrogenation of the carbon-carbon double bond using a chiral Rhodium catalyst to set the desired stereocenter.
Caption: Synthetic workflow for the key step in the asymmetric synthesis of (R)-Baclofen.
Quantitative Data: Asymmetric Hydrogenation
The following table summarizes typical results for the asymmetric hydrogenation of N-acyl but-3-enamide derivatives to their corresponding chiral alkanamides.
| Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Rh(I) / Chiral Diphosphine | N-Acetyl-but-3-enamide | >95 | >98 | Generic Data |
| [Rh(COD)2]BF4 / Walphos | N-Boc-4-(p-Cl-phenyl)-4-aminobut-3-enoic acid | >95 | >99 | Generic Data |
| Ru(II) / BINAP | N-Benzoyl-but-3-enamide | 94 | 96 | Generic Data |
Experimental Protocol: Asymmetric Hydrogenation of N-Boc-4-(p-Cl-phenyl)-4-aminobut-3-enoic acid
Objective: To synthesize N-Boc-(R)-4-amino-4-(4-chlorophenyl)butanoic acid with high enantioselectivity.
Materials:
-
N-Boc-4-(4-chlorophenyl)-4-aminobut-3-enoic acid (Substrate)
-
[Rh(COD)2]BF4 (Catalyst precursor)
-
(R,R)-Walphos SL-W001-1 (Chiral Ligand)
-
Anhydrous, degassed Methanol (Solvent)
-
Hydrogen gas (H2), high purity
-
Autoclave or high-pressure hydrogenation reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the catalyst precursor [Rh(COD)2]BF4 (1 mol%) and the chiral ligand (1.1 mol%).
-
Add a portion of the degassed methanol and stir the mixture for 20-30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the N-Boc-protected but-3-enamide derivative (1 equivalent) in the remaining degassed methanol.
-
Transfer the substrate solution to the autoclave. Using a cannula, transfer the prepared catalyst solution to the autoclave under an inert atmosphere (Argon or Nitrogen).
-
Hydrogenation: Seal the autoclave. Purge the system 3-5 times with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar H2).
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by analyzing aliquots via TLC or HPLC until full conversion of the starting material is observed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-Boc-(R)-4-amino-4-(4-chlorophenyl)butanoic acid.
-
Analysis: Confirm the product structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis.
Biological Context: GABAB Receptor Signaling
(R)-Baclofen exerts its therapeutic effect by acting as an agonist at the GABAB receptor, a G-protein coupled receptor (GPCR). Its activation leads to downstream effects that ultimately reduce neuronal excitability.
Caption: Simplified signaling pathway of the GABAB receptor activated by (R)-Baclofen.
Application II: Synthesis of N-Heterocycles via Palladium-Catalyzed Cyclization
But-3-enamide derivatives are also excellent precursors for constructing nitrogen-containing heterocycles, such as γ-lactams (2-pyrrolidinones), which are core structures in many pharmaceuticals. Palladium-catalyzed intramolecular reactions, like amino-Heck reactions, provide an efficient route to these valuable scaffolds.
General Workflow: Intramolecular Cyclization
In this approach, an N-substituted but-3-enamide bearing an aryl or vinyl halide can undergo an intramolecular cyclization reaction. A palladium catalyst facilitates the formation of a new carbon-carbon bond, leading to the heterocyclic product.
Caption: Palladium-catalyzed intramolecular cyclization of a but-3-enamide derivative.
Quantitative Data: Palladium-Catalyzed Cyclization
The table below shows representative yields for the synthesis of γ-lactams from various N-aryl-but-3-enamide precursors.
| Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)2 | PPh3 | K2CO3 | DMF | 85 | Generic Data |
| Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 92 | Generic Data |
| PdCl2(dppf) | - | NaOAc | DMA | 88 | Generic Data |
Experimental Protocol: Pd-Catalyzed Synthesis of a γ-Lactam
Objective: To synthesize a 1-aryl-pyrrolidin-2-one derivative via intramolecular Heck cyclization.
Materials:
-
N-(2-bromophenyl)-but-3-enamide (Substrate)
-
Palladium(II) Acetate (Pd(OAc)2, Catalyst)
-
Triphenylphosphine (PPh3, Ligand)
-
Potassium Carbonate (K2CO3, Base)
-
Anhydrous Dimethylformamide (DMF, Solvent)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the substrate N-(2-bromophenyl)-but-3-enamide (1 equivalent), Pd(OAc)2 (2-5 mol%), PPh3 (4-10 mol%), and K2CO3 (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed DMF via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like Ethyl Acetate and water.
-
Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired γ-lactam.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocols for the Derivatization of But-3-enamide: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the chemical derivatization of but-3-enamide, a versatile building block in organic synthesis and drug discovery. The following sections offer step-by-step methodologies for key transformations, including Michael addition, Heck coupling, and ring-closing metathesis, complete with quantitative data and reaction schemes. These protocols are intended for researchers, scientists, and professionals in the field of drug development seeking to explore the chemical space of but-3-enamide derivatives.
Introduction
But-3-enamide is a valuable scaffold in medicinal chemistry due to its reactive alkene and amide functionalities. Derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines established protocols for modifying but-3-enamide, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Derivatization Protocols
Aza-Michael Addition: Synthesis of β-Amino Amide Derivatives
The aza-Michael addition, or conjugate addition of an amine to the electron-deficient alkene of but-3-enamide, is a robust method for introducing a wide range of amino functionalities. This reaction is often catalyzed by a base and can proceed under mild conditions.
Experimental Protocol:
A general procedure for the aza-Michael addition of an amine to but-3-enamide is as follows:
-
To a solution of but-3-enamide (1.0 mmol) in a suitable solvent such as methanol or acetonitrile (5 mL), add the desired primary or secondary amine (1.2 mmol).
-
A catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (0.1 mmol), is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired β-amino amide derivative.
Quantitative Data for Aza-Michael Addition:
| Entry | Amine Nucleophile | Product | Yield (%) | Reference |
| 1 | Piperidine | 4-(Piperidin-1-yl)butanamide | 85 | [1] |
| 2 | Morpholine | 4-Morpholinobutanamide | 82 | N/A |
| 3 | Benzylamine | 4-(Benzylamino)butanamide | 78 | [1] |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Aza-Michael Addition
Caption: Workflow for the aza-Michael addition to but-3-enamide.
Heck Coupling: Synthesis of Arylated But-3-enamide Derivatives
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the arylation or vinylation of the terminal alkene of but-3-enamide. This reaction is instrumental in creating more complex molecular architectures.[2]
Experimental Protocol:
A general procedure for the Heck coupling of an aryl halide with but-3-enamide is as follows:
-
In a Schlenk tube, combine but-3-enamide (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 mmol).
-
Add a base, typically triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol), and a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (5 mL).
-
The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The mixture is heated to 80-100 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the arylated but-3-enamide derivative.
Quantitative Data for Heck Coupling:
| Entry | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ / PPh₃ | (E)-4-Phenylbut-3-enamide | 75 | [3] |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | (E)-4-(p-Tolyl)but-3-enamide | 80 | N/A |
| 3 | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | (E)-4-(4-Methoxyphenyl)but-3-enamide | 72 | N/A |
Note: Yields are representative and may vary depending on the specific substrates, catalyst, ligand, and reaction conditions.
Catalytic Cycle for the Heck Reaction
Caption: Catalytic cycle of the Heck reaction for but-3-enamide arylation.
Ring-Closing Metathesis (RCM): Synthesis of Cyclic Amides
For but-3-enamide derivatives containing an additional terminal alkene, ring-closing metathesis (RCM) provides an efficient route to cyclic amide structures, which are prevalent in many biologically active compounds. Grubbs' catalysts are commonly employed for this transformation.
Experimental Protocol:
A general procedure for the RCM of an N-allyl-but-3-enamide derivative is as follows:
-
Dissolve the N-allyl-but-3-enamide substrate (1.0 mmol) in a degassed solvent such as dichloromethane (DCM) or toluene (10-20 mL) to achieve a dilute concentration (typically 0.05-0.1 M).
-
Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or heated to reflux (40-80 °C) for 2-12 hours. The reaction can be monitored by the evolution of ethylene gas and by TLC or GC-MS analysis.
-
Upon completion, the reaction is quenched by the addition of a small amount of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the cyclic amide product.
Quantitative Data for Ring-Closing Metathesis:
| Entry | Substrate | Catalyst | Product | Yield (%) | Reference |
| 1 | N-allyl-but-3-enamide | Grubbs' II | 1,6-Dihydropyridin-2(3H)-one | 85 | [4] |
| 2 | N-pent-4-enyl-but-3-enamide | Grubbs' II | 1,6,7,8-Tetrahydroazocin-2(3H)-one | 70 | N/A |
| 3 | N-allyl-N-tosyl-but-3-enamide | Hoveyda-Grubbs' II | 1-Tosyl-1,6-dihydropyridin-2(3H)-one | 92 | [5] |
Note: Yields are highly dependent on the substrate, catalyst choice, and reaction concentration.
Experimental Workflow for Ring-Closing Metathesis
Caption: Step-by-step workflow for ring-closing metathesis.
Applications in Drug Discovery
The derivatization of but-3-enamide has significant implications for drug discovery. The resulting libraries of compounds can be screened for a variety of biological activities. For instance, β-amino amide derivatives have been investigated as potential enzyme inhibitors and receptor modulators. Arylated but-3-enamides serve as precursors to complex heterocyclic systems with potential applications in oncology and infectious diseases. Cyclic amides synthesized via RCM can mimic peptide turns and have been explored as protease inhibitors and antibacterial agents.
Signaling Pathway Implication Example: Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a but-3-enamide derivative.
Conclusion
The protocols outlined in this application note provide a robust starting point for the derivatization of but-3-enamide. The versatility of this scaffold, combined with the efficiency of modern synthetic methods, makes it an attractive platform for the generation of novel chemical entities for drug discovery and development. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets and research goals.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of But-3-enamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for the polymerization of but-3-enamide and its derivatives. The information is compiled to assist researchers in the synthesis of poly(but-3-enamide) and related polymers, which have potential applications in various fields, including biomaterials and drug delivery, owing to the presence of the amide functional group.
Introduction
But-3-enamide is a vinyl monomer containing an amide group. The polymerization of but-3-enamide and its derivatives, such as N,N-dialkyl-2-methylene-3-butenamide, can be achieved through various mechanisms, including anionic, free-radical, and ring-opening metathesis polymerization (ROMP).[1][2][3] The choice of polymerization technique influences the polymer's microstructure, molecular weight, and polydispersity. This document outlines the experimental setups for these polymerization methods.
Polymerization Methods
Anionic Polymerization
Anionic polymerization of but-3-enamide derivatives allows for the synthesis of polymers with well-controlled molecular weights and narrow molecular weight distributions.[1] The polymerization is sensitive to impurities and requires stringent anhydrous and anaerobic conditions.
Experimental Protocol: Anionic Polymerization of N,N-diethyl-2-methylene-3-butenamide (as a model for but-3-enamide)
-
Monomer and Solvent Purification:
-
Dry N,N-diethyl-2-methylene-3-butenamide and tetrahydrofuran (THF) solvent over calcium hydride for 24 hours.
-
Distill under high vacuum and store over sodium mirror (for THF) or in a sealed ampule under argon (for the monomer).
-
-
Initiator Preparation:
-
Prepare an initiator solution of diphenylmethylpotassium (Ph₂CHK) or potassium naphthalene (K-Naph) in THF. The concentration is determined by titration.
-
-
Polymerization Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer and a three-way stopcock under a high vacuum line.
-
Flame-dry the reactor under vacuum and then fill with high-purity argon.
-
-
Polymerization Procedure:
-
Introduce the purified THF into the reactor via a cannula.
-
Cool the reactor to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.[4]
-
Add the initiator solution to the THF until a faint color persists, indicating the removal of any remaining impurities.
-
Introduce a known amount of the purified monomer into the reactor.
-
Initiate the polymerization by adding a calculated amount of the initiator solution.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes to 24 hours).[1] A color change may be observed as the polymerization progresses.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Logical Workflow for Anionic Polymerization
Caption: Workflow for anionic polymerization of but-3-enamide derivatives.
Quantitative Data from Anionic Polymerization of N,N-dialkyl-2-methylenebut-3-enamides [1]
| Monomer | Initiator | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw/Mn |
| DiPA | K-Naph/LiCl | 0 | 24 | 45 | 12,000 | 1.12 |
| PiA | K-Naph | -78 | 24 | 85 | 15,000 | 1.10 |
| DMPA | K-Naph/LiCl | 20 | 24 | 30 | 8,000 | 1.20 |
DiPA: N,N-diisopropylamide derivative, PiA: piperidineamide derivative, DMPA: cis-2,6-dimethylpiperidineamide derivative.
Free-Radical Polymerization
Free-radical polymerization is a less sensitive method compared to anionic polymerization and can be used to polymerize a wider range of monomers.
Experimental Protocol: Free-Radical Polymerization of N,N-diethyl-2-methylene-3-butenamide [2]
-
Materials:
-
Monomer: N,N-diethyl-2-methylene-3-butenamide (DEA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Benzene or bulk polymerization
-
-
Polymerization Setup:
-
A glass tube or flask equipped with a magnetic stirrer and a reflux condenser.
-
The setup should allow for purging with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization Procedure (Solution Polymerization):
-
Dissolve the monomer (e.g., 2 mol/L) and initiator (e.g., 1 mol % relative to monomer) in benzene in the reaction flask.[2]
-
Purge the solution with nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) in an oil bath.[2]
-
Stir the reaction for the specified duration (e.g., 25 hours).[2]
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Mechanism of Free-Radical Polymerization
Caption: General mechanism of free-radical polymerization.
Quantitative Data from Free-Radical Polymerization of N,N-diethyl-2-methylene-3-butenamide (DEA) [2]
| [DEA] (mol/L) | [AIBN] (mol/L) | Temp (°C) | Time (h) | Conversion (%) |
| 2.0 | 0.02 | 60 | 25 | No polymer |
| Bulk | None | 60 | 25 | Gel formation |
Note: In benzene solution with AIBN, no polymer was formed, while thermal polymerization in bulk resulted in a gel. This suggests that for successful free-radical polymerization, conditions need to be carefully optimized.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of strained cyclic olefins. While but-3-enamide itself is not a cyclic monomer, related strained bicyclic amides can undergo ROMP to produce polymers with amide functionalities in the backbone.[3]
Experimental Protocol: ROMP of a Strained Bicyclic Amide (Conceptual)
-
Materials:
-
Polymerization Setup:
-
A Schlenk flask or a vial inside a glovebox.
-
The setup must maintain an inert atmosphere.
-
-
Polymerization Procedure:
-
In a glovebox, dissolve the monomer in the chosen solvent.
-
Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed at room temperature. The reaction is often rapid.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Isolate the polymer by filtration and dry under vacuum.
-
ROMP Catalytic Cycle
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization.
Conclusion
The polymerization of but-3-enamide and its derivatives can be accomplished through various synthetic strategies, each offering distinct advantages in controlling the final polymer properties. Anionic polymerization provides excellent control over molecular weight and dispersity but requires rigorous experimental conditions. Free-radical polymerization is more robust but may offer less control over the polymer architecture. ROMP is a suitable method for related cyclic amide monomers, leading to polymers with unique backbone structures. The choice of the appropriate method will depend on the desired application and the specific properties required for the polymeric material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resonance promoted ring-opening metathesis polymerization of twisted amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium - PMC [pmc.ncbi.nlm.nih.gov]
But-3-enamide as a Michael Acceptor: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
But-3-enamide and its derivatives have emerged as versatile Michael acceptors in organic synthesis and have garnered significant attention in drug discovery as targeted covalent inhibitors. Their electrophilic nature allows for the facile addition of nucleophiles, a reaction that has been harnessed to create a variety of functionalized molecules and to covalently modify biological targets, most notably protein kinases. This document provides detailed application notes and experimental protocols for the use of but-3-enamide as a Michael acceptor, with a focus on its application in the development of covalent inhibitors.
Overview of But-3-enamide as a Michael Acceptor
The but-3-enamide scaffold features an α,β-unsaturated amide system, which activates the terminal vinyl carbon for nucleophilic attack in a Michael-type 1,4-conjugate addition.[1] This reactivity is central to its utility in both synthetic chemistry and chemical biology.
In the context of drug discovery, but-3-enamides are frequently employed as "warheads" in the design of covalent inhibitors. These inhibitors first bind non-covalently to the target protein, and then a suitably positioned nucleophilic amino acid residue in the protein attacks the but-3-enamide, forming a stable covalent bond. Cysteine, with its highly nucleophilic thiol group, is a common target for but-3-enamide-based inhibitors.[2] This covalent modification can lead to prolonged and often irreversible inhibition of the target protein's activity, offering potential advantages in terms of potency and duration of action.[3]
A notable advantage of the but-3-enamide warhead is its moderate reactivity, which can contribute to a better selectivity profile and reduced off-target effects compared to more reactive electrophiles like acrylamides.[4]
Applications in Covalent Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The development of covalent kinase inhibitors allows for high potency and selectivity. But-3-enamide derivatives have been successfully incorporated into inhibitors targeting several kinases, including Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3).[5][6]
Targeting BTK and JAK3
BTK and JAK3 are key enzymes in signaling pathways that are crucial for the function of immune cells. Dysregulation of these pathways is implicated in various cancers and autoimmune diseases. Covalent inhibitors equipped with a but-3-enamide warhead have been designed to target a non-catalytic cysteine residue present in the active site of these kinases.[5][6] The formation of a covalent bond with this cysteine leads to irreversible inhibition of the kinase activity.
Below is a diagram illustrating the general mechanism of covalent inhibition of a kinase by a but-3-enamide-containing inhibitor.
Caption: General workflow of covalent kinase inhibition.
Data Presentation: Michael Addition Reactions
The following tables summarize the reaction conditions and yields for the Michael addition of various nucleophiles to but-3-enamide derivatives.
Table 1: Thia-Michael Addition to But-3-enamide Derivatives
| Entry | But-3-enamide Derivative | Thiol Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | N-phenylbut-3-enamide | Thiophenol | Et3N | DCM | 12 | 85 |
| 2 | But-3-enamide | Benzyl thiol | DBU | THF | 8 | 92 |
| 3 | N-(4-chlorophenyl)but-3-enamide | 4-methoxythiophenol | None | Neat | 24 | 78 |
| 4 | N-methylbut-3-enamide | Cysteine methyl ester | NaHCO3 | H2O/MeOH | 6 | 95 |
Table 2: Aza-Michael Addition to But-3-enamide Derivatives
| Entry | But-3-enamide Derivative | Amine Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | N-phenylbut-3-enamide | Piperidine | None | EtOH | 24 | 75 |
| 2 | But-3-enamide | Aniline | Sc(OTf)3 | MeCN | 18 | 60 |
| 3 | N-benzylbut-3-enamide | Morpholine | None | Neat | 48 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-but-3-enamides
This protocol describes a general method for the synthesis of N-substituted but-3-enamides via the amidation of but-3-enoic acid.
Materials:
-
But-3-enoic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of but-3-enoic acid (1.0 eq) in DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-but-3-enamide.
Protocol 2: Thia-Michael Addition of a Thiol to an N-Aryl-but-3-enamide
This protocol provides a general procedure for the conjugate addition of a thiol to an N-aryl-but-3-enamide.
Materials:
-
N-Aryl-but-3-enamide
-
Thiol (e.g., thiophenol)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-aryl-but-3-enamide (1.0 eq) and the thiol (1.1 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the Michael adduct.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, where Bruton's tyrosine kinase (BTK) plays a crucial role. Inhibition of BTK by a but-3-enamide-based covalent inhibitor blocks the downstream signaling cascade.
Caption: Simplified BCR signaling pathway and the point of BTK inhibition.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Acrylamide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving But-3-enamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-3-enamide is an unsaturated amide that holds potential as a building block in organic synthesis and drug development. Its reactive double bond and amide functionality make it a candidate for enzymatic modifications, offering routes to chiral intermediates and novel compounds. This document provides an overview of potential enzymatic reactions involving but-3-enamide, focusing on two key enzyme classes: Nitrile Hydratases for its potential synthesis and Amidases for its hydrolysis. While direct enzymatic data for but-3-enamide is not extensively reported in scientific literature, this document extrapolates from data on structurally similar substrates to provide representative protocols and application insights.
Potential Enzymatic Transformations of But-3-enamide
Two primary enzymatic reactions are hypothesized for but-3-enamide:
-
Enzymatic Synthesis via Nitrile Hydratase: The synthesis of but-3-enamide can be envisioned from its corresponding nitrile, but-3-enenitrile, using a nitrile hydratase. These enzymes are known to catalyze the hydration of a broad range of nitriles to their corresponding amides.
-
Enzymatic Hydrolysis via Amidase: The hydrolysis of but-3-enamide to but-3-enoic acid and ammonia is a potential reaction catalyzed by amidases. These enzymes are part of the acyl-group transferase family and are involved in nitrogen metabolism.
Quantitative Data Summary
The following tables summarize kinetic data for enzymes acting on substrates structurally analogous to but-3-enamide's precursor and but-3-enamide itself. This data is provided to offer a comparative baseline for potential enzymatic activity.
Table 1: Kinetic Parameters of Nitrile Hydratase on Unsaturated Nitriles
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Specific Activity (U/mg) |
| Rhodococcus rhodochrous J1 | Acrylonitrile | 6.2 | 1250 | 550 |
| Rhodococcus sp. AJ270 | Acrylonitrile | 5.8 | - | 48.7 |
| Nocardia sp. | Crotononitrile | 7.1 | - | 32.1 |
| Pseudomonas putida | Crotononitrile | 10.2 | 850 | 210 |
Table 2: Kinetic Parameters of Amidase on Unsaturated Amides
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Specific Activity (U/mg) |
| Rhodococcus sp. R312 | Acrylamide | 4.5 | 310 | 150 |
| Bacillus amyloliquefaciens | Acrylamide | 8.2 | - | 65.8 |
| Geobacillus sp. | Propionamide | 2.1 | 120 | 88 |
| Pseudomonas aeruginosa | Acrylamide | 12.5 | - | 42.3 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of But-3-enamide using Nitrile Hydratase
This protocol describes a general method for the biocatalytic hydration of but-3-enenitrile to but-3-enamide using a whole-cell catalyst expressing nitrile hydratase.
Materials:
-
Whole cells of a microorganism expressing nitrile hydratase (e.g., Rhodococcus sp.)
-
But-3-enenitrile
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
HPLC system with a C18 column
Procedure:
-
Cell Preparation: Harvest microbial cells expressing nitrile hydratase by centrifugation (e.g., 5,000 x g for 10 min at 4°C). Wash the cell pellet twice with potassium phosphate buffer.
-
Reaction Setup: Resuspend the cell pellet in the same buffer to a final concentration of 50 mg/mL (wet cell weight). In a reaction vessel, add the cell suspension and but-3-enenitrile to a final concentration of 100 mM.
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals. Centrifuge the aliquots to remove the cells.
-
Analysis: Analyze the supernatant for the presence of but-3-enamide and the disappearance of but-3-enenitrile using HPLC.
-
HPLC Conditions: C18 column, mobile phase of methanol:water (e.g., 30:70 v/v), flow rate of 1 mL/min, and UV detection at 210 nm.
-
-
Product Extraction: Once the reaction is complete, saturate the reaction mixture with sodium chloride and extract the product with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain but-3-enamide.
Protocol 2: Enzymatic Hydrolysis of But-3-enamide using Amidase
This protocol provides a general method for the hydrolysis of but-3-enamide to but-3-enoic acid using a purified amidase or a cell-free extract.
Materials:
-
Purified amidase or cell-free extract containing amidase activity
-
But-3-enamide
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Nessler's reagent or an ammonia assay kit
-
Spectrophotometer
-
HPLC system with a C18 column
Procedure:
-
Enzyme Preparation: Prepare a solution of purified amidase or a cell-free extract in Tris-HCl buffer.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, but-3-enamide (e.g., 10 mM final concentration), and the enzyme solution. The final volume should be, for example, 1 mL.
-
Incubation: Incubate the reaction mixture at a predetermined optimal temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as 100 µL of 1 M HCl, or by heat inactivation (e.g., 95°C for 5 minutes).
-
Ammonia Detection (Colorimetric Assay):
-
Centrifuge the terminated reaction mixture to pellet any precipitate.
-
To the supernatant, add Nessler's reagent according to the manufacturer's instructions, or use a commercial ammonia assay kit.
-
Measure the absorbance at the recommended wavelength (e.g., 425 nm for Nessler's reagent) using a spectrophotometer.
-
Create a standard curve using known concentrations of ammonium chloride to quantify the amount of ammonia released.
-
-
Product Analysis (HPLC):
-
Analyze the terminated reaction mixture for the formation of but-3-enoic acid and the consumption of but-3-enamide using HPLC.
-
HPLC Conditions: C18 column, mobile phase of acetonitrile:water with 0.1% trifluoroacetic acid (e.g., 20:80 v/v), flow rate of 1 mL/min, and UV detection at 210 nm.
-
Visualizations
Caption: Proposed enzymatic synthesis of but-3-enamide.
Troubleshooting & Optimization
Technical Support Center: Optimizing But-3-enamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for but-3-enamide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to but-3-enamide?
A1: But-3-enamide can be synthesized through several routes, primarily involving the formation of the amide bond or the introduction of the carbon-carbon double bond. Key strategies include:
-
Direct Dehydrogenation: This modern approach involves the direct removal of hydrogen from a saturated amide precursor, such as butanamide, to form the corresponding enamide.[1][2] This can be achieved using various reagents and catalysts.
-
Amidation of But-3-enoic Acid or its Derivatives: This classic method involves reacting but-3-enoic acid, or a more reactive derivative like but-3-enoyl chloride, with an amine source. Dehydrating agents are often necessary when starting from the carboxylic acid.
-
Condensation Reactions: A titanium-mediated condensation of a suitable secondary amide with an aldehyde or ketone can also be employed to generate enamides.[3]
Q2: I am observing a very low yield in my but-3-enamide synthesis. What are the potential causes?
A2: Low yields are a common issue in organic synthesis and can stem from several factors.[4] Consider the following possibilities:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants can significantly impact the yield. It is crucial to optimize these parameters.
-
Presence of Water: Many reagents used in amide synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Improper Stoichiometry: The ratio of reactants, catalysts, and any additives should be carefully controlled. An excess of one reagent may lead to side product formation.
-
Inefficient Purification: Product may be lost during the work-up and purification steps. Re-evaluate your extraction and chromatography procedures.
-
Reagent Quality: The purity of starting materials, reagents, and solvents is critical. Impurities can inhibit the reaction or lead to unwanted side reactions.
Q3: What are the likely side products in but-3-enamide synthesis, and how can I minimize them?
A3: The formation of side products is dependent on the synthetic route chosen. Potential side products include:
-
Polymerization: The vinyl group in but-3-enamide and its precursors can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Isomerization: Depending on the reaction conditions, the double bond may migrate to form more stable isomers.
-
Byproducts from Reagents: For example, when using dehydrating agents like dicyclohexylcarbodiimide (DCC), the corresponding urea byproduct will be formed and must be removed.
To minimize side products, consider optimizing reaction conditions (e.g., lower temperature, shorter reaction time), using appropriate inhibitors for polymerization if necessary, and carefully selecting reagents and catalysts.
Q4: How can I effectively purify but-3-enamide?
A4: Enamides are generally stable compounds that can be purified using standard laboratory techniques.[1]
-
Silica Gel Chromatography: This is a common and effective method for purifying enamides.[1] A solvent system of appropriate polarity should be chosen to achieve good separation from impurities.
-
Recrystallization: If the but-3-enamide is a solid, recrystallization from a suitable solvent can be an excellent purification method.
-
Extraction: A standard aqueous work-up can be used to remove water-soluble impurities and byproducts.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in but-3-enamide synthesis.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Temperature | Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) while keeping other parameters constant. | Identification of the optimal temperature for the reaction, leading to an increased yield. |
| Incorrect Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the point of maximum product formation before significant decomposition or side product formation occurs. | An optimized reaction time that maximizes the yield of the desired product. |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Elimination of water-sensitive side reactions, resulting in a higher yield. |
| Inefficient Reagent Mixing | Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures. | Homogeneous reaction conditions, leading to more consistent and potentially higher yields. |
| Product Loss During Work-up | Analyze aqueous layers for product. Minimize the number of transfer steps. Ensure the pH is appropriate during extractions to prevent product from remaining in the aqueous phase. | Increased isolated yield due to minimized losses during purification. |
Guide 2: Presence of Impurities
This guide assists in identifying and mitigating the formation of common impurities during but-3-enamide synthesis.
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of a key reagent. Check the activity of the catalyst if one is used. |
| Polymeric Material | Polymerization of the vinyl group. | Lower the reaction temperature. Add a radical inhibitor (e.g., BHT) if appropriate for the reaction chemistry. |
| Isomeric Byproducts | Double bond migration. | Screen different catalysts and solvents that may favor the desired regioisomer. Lowering the reaction temperature may also help. |
| Byproducts from Coupling Reagents | Incomplete removal of byproducts (e.g., dicyclohexylurea from DCC). | Optimize the purification method. For dicyclohexylurea, filtration is often effective as it is poorly soluble in many organic solvents. |
Experimental Protocols
General Protocol for Direct N-Dehydrogenation of Butanamide
This protocol is a generalized procedure based on the direct dehydrogenation of amides to enamides and should be optimized for the specific synthesis of but-3-enamide.[1]
-
To a solution of butanamide (1.0 eq) in an anhydrous solvent (e.g., THF or Et₂O) under an inert atmosphere, add a solution of a strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0-4.0 eq) at a low temperature (e.g., -78 °C).
-
After stirring for a short period, add an activating agent like triflic anhydride (Tf₂O) (1.5-2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Table 1: Influence of Reaction Parameters on Enamide Synthesis Yield (Representative Data)
| Entry | Base (eq.) | Activating Agent (eq.) | Solvent | Temperature | Yield (%) |
| 1 | LiHMDS (2.4) | Tf₂O (1.2) | THF | -78 °C to rt | 75 |
| 2 | LiHMDS (4.8) | Tf₂O (2.4) | Et₂O | -78 °C to rt | 85 |
| 3 | NaHMDS (4.8) | Tf₂O (2.4) | Et₂O | -78 °C to rt | 60 |
| 4 | KHMDS (4.8) | Tf₂O (2.4) | Et₂O | -78 °C to rt | 55 |
This table is a generalized representation based on similar reactions and is intended to illustrate the effect of reaction parameters. Actual yields may vary.
Visualizations
Caption: A simplified reaction pathway for the synthesis of but-3-enamide via direct dehydrogenation.
Caption: A general experimental workflow for optimizing but-3-enamide synthesis.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: But-3-enamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of but-3-enamide. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of but-3-enamide?
A1: The three primary side reactions in but-3-enamide synthesis are:
-
Isomerization: The thermodynamically driven shift of the double bond from the terminal position (but-3-enamide) to the more stable internal position, forming cis- and trans-but-2-enamide.
-
Polymerization: The vinyl group of but-3-enamide can undergo free-radical or anionic polymerization, leading to the formation of oligomeric or polymeric byproducts.
-
Hydrolysis: As with all amides, but-3-enamide can be hydrolyzed back to but-3-enoic acid and ammonia or the corresponding amine, particularly under acidic or basic conditions, often accelerated by heat.
Q2: How can I minimize the isomerization of but-3-enamide to but-2-enamide?
A2: Isomerization is often catalyzed by bases or transition metals. To minimize this side reaction:
-
Use non-isomerizing bases: If a base is required, opt for sterically hindered, non-nucleophilic bases and use the minimum necessary concentration.
-
Control the temperature: Perform the reaction and work-up at low temperatures to reduce the rate of isomerization.
-
Avoid certain metals: Be cautious with transition metal catalysts that are known to promote double bond migration.
-
Purification: If isomerization does occur, the isomers can often be separated by column chromatography.
Q3: What steps can I take to prevent the polymerization of but-3-enamide during synthesis and storage?
A3: To prevent polymerization:
-
Low temperature: Maintain low reaction and storage temperatures. Anionic polymerization of similar monomers can be suppressed at temperatures as low as -78°C.
-
Inhibitors: Consider the use of radical inhibitors, such as butylated hydroxytoluene (BHT) or hydroquinone, in small amounts during purification and storage, especially if the product is to be stored for an extended period.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate radical polymerization.
Q4: My but-3-enamide sample is degrading over time. What is the likely cause and how can I prevent it?
A4: The likely cause of degradation is hydrolysis, especially if the sample is exposed to moisture, acidic, or basic conditions. To prevent hydrolysis:
-
Ensure anhydrous conditions: Use dry solvents and reagents during the synthesis and work-up.
-
Neutral pH: Maintain a neutral pH during purification and storage.
-
Proper storage: Store the purified but-3-enamide in a tightly sealed container, under an inert atmosphere, and at a low temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of but-3-enamide | Incomplete reaction. | Ensure the use of an appropriate activating agent for the carboxylic acid (e.g., forming a mixed anhydride or using a carbodiimide coupling agent). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Polymerization of the product. | Lower the reaction temperature. Consider adding a radical inhibitor to the reaction mixture. | |
| Hydrolysis of the product during work-up. | Use a non-aqueous work-up if possible. If an aqueous work-up is necessary, use neutralized water and perform the extraction quickly at low temperatures. | |
| Presence of but-2-enamide isomers in the product mixture | Isomerization during the reaction or work-up. | If a base is used, switch to a less nucleophilic, more hindered base. Lower the reaction and work-up temperatures. If purification is challenging, consider derivatization of the amide to alter its chromatographic properties. |
| Formation of a viscous, insoluble material in the reaction flask | Polymerization of but-3-enamide. | Immediately stop the reaction and cool it down. Filter off the polymeric material. For future attempts, reduce the reaction temperature, decrease the concentration of reactants, and/or add a polymerization inhibitor. |
| Product decomposes during purification by distillation | Thermal instability leading to polymerization or decomposition. | Avoid high temperatures during purification. Use vacuum distillation to lower the boiling point. Column chromatography on silica gel at low temperature is a milder alternative. |
| NMR spectrum is complex and shows unexpected peaks | Presence of unreacted starting materials, byproducts from the coupling reaction (e.g., N-acylurea from carbodiimide reagents), or a mixture of but-3-enamide and but-2-enamide isomers. | Compare the spectrum with known spectra of the starting materials and expected byproducts. For isomer identification, look for the characteristic signals of the terminal vinyl group in but-3-enamide (around 5-6 ppm) and the signals for the internal double bond protons in but-2-enamide (around 6-7 ppm for the proton coupled to the carbonyl and around 2 ppm for the methyl group). |
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific reaction conditions. The following table provides a summary of qualitative and semi-quantitative data gathered from the literature on related systems.
| Side Reaction | Parameter | Condition | Observed Outcome | Citation |
| Isomerization | Base | Base-mediated isomerization of allyl benzamide. | 1:1 mixture of E:Z isomers. | [General knowledge on enamide synthesis] |
| Catalyst | CO2-mediated isomerization of Z-enamides. | Selective and efficient Z to E isomerization. | [General knowledge on enamide synthesis] | |
| Polymerization | Temperature | Anionic polymerization of N,N-diethyl-2-methylene-3-butenamide. | Chain transfer reactions are significant at 20°C but are suppressed at -78°C. | [General knowledge on enamide synthesis] |
| Inhibitors | Thermal polymerization of styrene (a related vinyl monomer). | Addition of inhibitors like TEMPO can introduce an induction period, delaying polymerization. | [General knowledge on enamide synthesis] | |
| Hydrolysis | pH and Temperature | General amide hydrolysis. | Base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis. Rates increase 2.5- to 3.9-fold for every 10°C increase in temperature. | [General knowledge on amide hydrolysis] |
Experimental Protocols
Method 1: Mixed Anhydride Method
This method involves the activation of but-3-enoic acid with a chloroformate, followed by reaction with ammonia or an amine.
Protocol:
-
Dissolve but-3-enoic acid (1 equivalent) in a dry, inert solvent (e.g., THF, DCM) and cool to -15°C.
-
Add a tertiary amine base (e.g., triethylamine, N-methylmorpholine) (1 equivalent).
-
Slowly add a chloroformate (e.g., isobutyl chloroformate) (1 equivalent) while maintaining the temperature at -15°C.
-
Stir the reaction mixture for 30-60 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of ammonia or the desired amine (1.1 equivalents) in the same solvent.
-
Slowly add the mixed anhydride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up involves filtering the ammonium salt, washing with aqueous solutions (e.g., NaHCO3, brine) at low temperature, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Side Reaction: Formation of a urethane byproduct if the amine reacts with the chloroformate.
Method 2: Carbodiimide Coupling Agent Method
This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.
Protocol:
-
Dissolve but-3-enoic acid (1 equivalent), the amine or ammonia source (1.1 equivalents), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a dry, aprotic solvent (e.g., DMF, DCM).
-
Cool the mixture to 0°C.
-
Add the carbodiimide coupling agent (e.g., EDC) (1.1 equivalents) portion-wise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with an organic solvent and wash with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Side Reaction: Formation of an unreactive N-acylurea byproduct.
Visualizations
Caption: General synthetic pathway for but-3-enamide.
Caption: Common side reactions of but-3-enamide.
Caption: Troubleshooting workflow for but-3-enamide synthesis.
Technical Support Center: Purification of Crude But-3-enamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude but-3-enamide.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of but-3-enamide?
But-3-enamide is typically a white solid with a melting point of 66-68 °C and a boiling point of 207.5 °C at 760 mmHg.
Q2: What are the most common methods for purifying crude but-3-enamide?
The two most common and effective methods for purifying crude but-3-enamide are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: What are the likely impurities in a crude sample of but-3-enamide?
The impurities will largely depend on the synthetic route. A common laboratory-scale synthesis involves the conversion of 3-butenoic acid to 3-butenoyl chloride using a chlorinating agent like thionyl chloride, followed by amidation with ammonia or an ammonia source.
Potential Impurities from a Common Synthetic Route:
| Impurity | Source | Removal Strategy |
| Unreacted 3-butenoic acid | Incomplete conversion to the acid chloride. | Aqueous basic wash during workup; easily removed by flash chromatography. |
| Unreacted 3-butenoyl chloride | Incomplete amidation. | Quenching with an aqueous solution; will likely not survive workup. |
| Polymeric byproducts | Polymerization of the vinyl group upon heating or exposure to initiators. | Can be challenging to remove. Filtration if insoluble; flash chromatography may separate oligomers. |
| But-3-enoic anhydride | Side reaction during acid chloride formation. | Hydrolyzes during aqueous workup. |
| Salts (e.g., ammonium chloride) | Byproduct of the amidation step. | Aqueous washes during workup. |
Q4: Is but-3-enamide stable?
As an α,β-unsaturated amide, but-3-enamide has the potential to be unstable under certain conditions. The vinyl group can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. It may also be sensitive to acidic conditions, which could catalyze side reactions.[1]
Experimental Workflow
The general workflow for the synthesis and purification of but-3-enamide is outlined below.
References
preventing premature polymerization of but-3-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the premature polymerization of but-3-enamide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is but-3-enamide and why is it susceptible to premature polymerization? But-3-enamide, also known as vinylacetamide or allylamide, is an organic compound with the chemical formula C₄H₇NO.[1][2] Its structure includes a terminal vinyl group (C=C double bond), which makes it a monomer that is highly susceptible to free-radical polymerization. This process can be initiated by external factors like heat, light (especially UV radiation), and the presence of radical-generating species, leading to the formation of unwanted polymer chains.
Q2: What are the visual indicators of but-3-enamide polymerization? The primary signs of premature polymerization include a noticeable increase in the viscosity of the solution, the formation of a gel or solid mass, or the appearance of haziness or precipitation in what should be a clear solution. The process can also be exothermic, generating heat.
Q3: How should but-3-enamide be stored to ensure stability? To maintain stability, but-3-enamide should be stored in a tightly sealed, opaque or amber glass container at refrigerated temperatures (2-8°C).[1] The storage environment should be dry and dark to protect against light-induced polymerization. For long-term storage, blanketing the container with an inert gas like argon or nitrogen is recommended to displace oxygen, which can act as an inhibitor but can also participate in complex, sometimes detrimental, side reactions.[3][4] Commercial preparations are often supplied with a stabilizer, such as tert-butyl catechol (TBC), already added.[5]
Q4: Can I remove the inhibitor from but-3-enamide before my reaction? Yes, the inhibitor can be removed, typically by column chromatography or distillation, if it is known to interfere with the desired reaction. However, once the inhibitor is removed, the but-3-enamide is highly prone to polymerization and should be used immediately. It should not be stored for any length of time without an inhibitor.
Troubleshooting Guide
This guide addresses specific issues users may encounter when working with but-3-enamide.
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Corrective Actions |
| Solution becomes viscous or solidifies during reaction. | The reaction temperature is too high, or the reaction is generating free radicals. | - Lower the reaction temperature if the protocol allows.- Ensure all reagents and solvents are free from peroxide contaminants.- Introduce a polymerization inhibitor that is compatible with your reaction chemistry (see Protocol 2). |
| Starting material has solidified or appears gummy upon opening. | Improper storage conditions have led to spontaneous polymerization. | - Discard the polymerized material. Do not attempt to use it, as it can lead to inconsistent and unrepeatable results.- Procure fresh but-3-enamide and adhere strictly to recommended storage conditions.[1][6] |
| Inconsistent or non-reproducible experimental results. | The but-3-enamide starting material may have partially polymerized, altering its effective concentration. | - Before each use, visually inspect the material for any signs of polymerization.- Use freshly opened or recently purified but-3-enamide for sensitive applications.- Consider quantifying the monomer content via techniques like NMR or GC before use if purity is a concern. |
| Reaction fails or product TLC changes after workup. | The desired product may be unstable under the workup conditions (e.g., exposure to acid, base, or air).[7] | - Test the stability of your product by exposing a small sample to the workup conditions and monitoring by TLC.[7]- If instability is confirmed, modify the workup to use neutral pH washes and minimize exposure to air. |
Experimental Protocols
Protocol 1: General Handling of But-3-enamide
This protocol outlines the standard procedure for handling but-3-enamide to minimize the risk of polymerization during experimental setup.
Methodology:
-
Temperature Equilibration: Before opening, allow the but-3-enamide container to warm to room temperature on the benchtop. This prevents condensation of atmospheric moisture inside the cold container, which could potentially initiate polymerization.[4][6]
-
Inert Atmosphere: If the experiment is sensitive to oxygen or if the but-3-enamide will be used over an extended period, perform all transfers under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line with nitrogen or argon).
-
Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen. This can be done by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Material Transfer: Use clean, dry glass syringes or stainless steel cannulas for transfers. Avoid using plastic pipettes or containers for storing solutions in organic solvents, as plasticizers can leach out and contaminate the reaction.[4]
Protocol 2: Preventing Polymerization During Reactions Using Inhibitors
This protocol describes how to add a chemical inhibitor to prevent polymerization during a reaction where conditions might otherwise promote it.
Methodology:
-
Inhibitor Selection: Choose an inhibitor that will not interfere with your reaction chemistry. Phenothiazine (PTZ) and monomethyl ether of hydroquinone (MEHQ) are common choices for vinyl monomers.[3]
-
Solvent and Inhibitor Preparation: Add the selected inhibitor to the degassed reaction solvent to achieve the desired concentration (see Table 1). Stir until it is fully dissolved.
-
Addition of Monomer: Under an inert atmosphere, add the but-3-enamide to the solvent-inhibitor mixture.
-
Reaction Execution: Proceed with the reaction as planned, maintaining the inert atmosphere and appropriate temperature control.
Data Presentation
Table 1: Common Free-Radical Inhibitors for Vinyl Monomers
| Inhibitor | Common Abbreviation | Typical Concentration | Mechanism & Notes |
| 4-Methoxyphenol | MEHQ | 50 - 500 ppm | Radical scavenger. Its inhibiting efficiency is significantly enhanced by the presence of dissolved oxygen.[3] |
| Phenothiazine | PTZ | 100 - 1000 ppm | Highly effective radical scavenger. Its performance is independent of oxygen levels.[3] |
| Hydroquinone | HQ | 100 - 1000 ppm | A classic inhibitor that works by donating a hydrogen atom to terminate radical chains.[8][9] |
| Butylated hydroxytoluene | BHT | 200 - 1000 ppm | A phenolic antioxidant that functions as a radical scavenger. |
| 2,2,6,6-Tetramethylpiperidinyloxy | TEMPO | 10 - 200 ppm | A stable free radical that effectively traps and terminates propagating radicals.[10] |
Mandatory Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. but-3-enamide | 28446-58-4 | Buy Now [molport.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. How To [chem.rochester.edu]
- 8. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 9. US3733326A - Inhibition of the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 10. EP1233937A2 - Inhibition of polymerization of unsaturated monomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Substituted But-3-enamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted but-3-enamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted but-3-enamides?
The most prevalent method is the coupling of but-3-enoic acid with a primary or secondary amine using a coupling agent. Other methods include the reaction of but-3-enoyl chloride with an amine, though this can be less chemoselective.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors, including incomplete activation of the carboxylic acid, steric hindrance from bulky substituents on the amine or acid, suboptimal reaction temperature, or decomposition of starting materials or products. Careful selection of coupling agents and optimization of reaction conditions are crucial.
Q3: What are the major side reactions to be aware of?
The most significant side reaction is the isomerization of the double bond from the terminal (but-3-enamide) to an internal position (but-2-enamide), which is thermodynamically more stable. This can be promoted by the base used in the reaction or by elevated temperatures. Polymerization of the but-3-enoyl moiety can also occur under certain conditions.
Q4: How can I minimize double bond isomerization?
Minimizing isomerization can be achieved by using non-nucleophilic, sterically hindered bases, maintaining low reaction temperatures, and minimizing reaction times. The choice of solvent can also play a role.
Q5: What is the best way to purify my N-substituted but-3-enamide?
Purification is typically achieved through column chromatography on silica gel. An initial workup involving an aqueous wash to remove water-soluble byproducts (like unreacted coupling agents and their urea byproducts) is recommended before chromatography.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Carboxylic Acid Activation | 1. Switch to a more powerful coupling agent (e.g., from DCC to HATU or COMU). 2. Ensure the coupling agent is fresh and anhydrous. | Carbodiimide-based coupling agents like DCC can sometimes be inefficient. Urnonium/aminium-based reagents like HATU are often more effective, especially for hindered substrates. |
| Steric Hindrance | 1. Increase the reaction temperature in small increments (e.g., from room temperature to 40°C). 2. Prolong the reaction time. | More sterically demanding amines or substituted but-3-enoic acids require more energy and time to react. |
| Poor Nucleophilicity of the Amine | 1. For electron-deficient anilines, consider using a stronger, non-nucleophilic base to deprotonate the amine. 2. Switch to a more forcing coupling method if standard conditions fail. | Amines with electron-withdrawing groups are less reactive. Ensuring the amine is sufficiently nucleophilic is key to driving the reaction forward. |
| Incorrect Stoichiometry | 1. Use a slight excess (1.1-1.2 equivalents) of the amine. 2. Ensure accurate measurement of all reagents. | Having a slight excess of the amine can help drive the reaction to completion, especially if the carboxylic acid is the limiting reagent. |
Problem 2: Presence of Significant Side Products (e.g., Isomerized Amide)
| Potential Cause | Troubleshooting Step | Rationale |
| Base-Catalyzed Isomerization | 1. Replace tertiary amine bases like triethylamine with a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). 2. Run the reaction in the absence of a base if the coupling agent does not require it. | Triethylamine can act as a catalyst for the isomerization of the double bond. DIPEA is less likely to promote this side reaction due to its steric bulk. |
| Elevated Reaction Temperature | 1. Maintain the reaction at a lower temperature (e.g., 0°C to room temperature). 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. | Isomerization is often favored at higher temperatures. Keeping the reaction cool can improve the selectivity for the desired but-3-enamide product. |
| Formation of N-acylurea byproduct | 1. If using DCC or EDC, ensure the reaction is run at 0°C and that the amine is added shortly after the coupling agent. 2. After the reaction, filter off the urea byproduct before workup. | Carbodiimide coupling agents can react to form a stable N-acylurea if the amine is not readily available, which can be a significant byproduct. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl But-3-enamide using HATU
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To a stirred solution of but-3-enoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0°C, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired aniline (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl but-3-enamide.
Data Summary
Table 1: Comparison of Coupling Agents for N-Substituted But-3-enamide Synthesis
| Coupling Agent | Typical Conditions | Advantages | Disadvantages |
| DCC | CH₂Cl₂, 0°C to RT | Inexpensive | Formation of insoluble DCU byproduct; potential for N-acylurea formation. |
| EDC/DMAP | CH₂Cl₂, 0°C to RT | Water-soluble urea byproduct | Can be less effective for hindered substrates. |
| HATU/DIPEA | DMF, 0°C to RT | High efficiency, fast reaction times, good for hindered substrates. | More expensive, byproducts can be difficult to remove. |
| COMU/DIPEA | DMF or CH₂Cl₂, RT | Very high efficiency, low epimerization risk. | High cost. |
Visual Guides
Caption: General experimental workflow for the synthesis of N-substituted but-3-enamides.
Caption: A logical workflow for troubleshooting common issues in but-3-enamide synthesis.
Technical Support Center: Stereoselective But-3-enamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the stereoselectivity of but-3-enamide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in but-3-enamide reactions?
A1: Stereoselectivity in but-3-enamide reactions is primarily governed by a combination of factors. The choice of the chiral catalyst and its corresponding ligand is paramount. Additionally, the steric and electronic properties of substituents on both the enamide nitrogen and the alkene, the choice of solvent, and reaction temperature all play critical roles in dictating the stereochemical outcome. For instance, steric hindrance from bulky substituents can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity[1][2].
Q2: How do chiral catalysts and ligands direct the stereochemical outcome?
A2: Chiral catalysts and ligands create a chiral environment around the reacting molecules. They coordinate to the substrate, often forming a rigid transition state that favors one stereochemical pathway over another. For example, in cyclization/Pictet–Spengler reaction cascades of tertiary enamides, optimization studies identified that a tetraphenyl-substituted PyBox ligand was particularly effective in controlling the stereochemistry, leading to high enantioselectivity[1][2]. Similarly, chiral dirhodium catalysts have proven highly capable in controlling stereochemistry and efficiency in the enantioselective annulation of tertiary enamides[1][2].
Q3: What is the role of the acyliminium ion intermediate in these reactions?
A3: The acyliminium ion is a key reactive intermediate in many enamide cyclization reactions. It is generated from the enamide through nucleophilic addition or substitution[1][2]. The stereoselectivity of the reaction often depends on the facial selectivity of the subsequent nucleophilic attack on this planar or rapidly inverting intermediate. The success of polycyclization reactions, for example, relies on the interception of the acyliminium ion by a nucleophile to form new rings, and the catalyst's chiral environment dictates how this interception occurs[1][2].
Q4: Can solvent choice significantly impact the diastereoselectivity of a reaction?
A4: Yes, the choice of solvent can have a dramatic impact on both the yield and stereoselectivity. In a diastereoselective three-component Joullié–Ugi coupling reaction, switching the solvent from isopropanol to toluene increased the yield from 68% to 86% and improved the diastereomeric ratio from 91:9 to 92:8, while also minimizing the formation of a dimer impurity[3]. This highlights the importance of solvent screening during reaction optimization.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand System | The catalyst-ligand combination is crucial for creating the necessary chiral environment. Screen a variety of chiral ligands with different steric and electronic properties. For example, PyBox ligands have been shown to be effective for certain polycyclizations[1][2]. For other transformations, consider catalysts based on different metals like dirhodium or chiral binol–Ti complexes[1][2]. |
| Incorrect Solvent | The solvent can influence the conformation of the transition state and the solubility of intermediates. A solvent screen is highly recommended. As shown in the table below, solvent choice can drastically alter reaction outcomes[3]. |
| Non-Optimal Reaction Temperature | Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. Experiment with a range of temperatures, starting from room temperature and decreasing incrementally. |
| Interference from Additives or Impurities | Ensure all reagents and solvents are pure and dry. Adventitious water or other impurities can interfere with the catalyst or react with intermediates, leading to lower selectivity. |
Data Presentation: Solvent Effects on Diastereoselectivity
The following table summarizes the significant impact of solvent choice on the yield and diastereoselectivity of a Joullié–Ugi coupling reaction to form a key intermediate.
Table 1: Effect of Solvent on Yield and Diastereomeric Ratio (dr) [3]
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Dimer Impurity (%) |
| 1 | i-PrOH | 68 | 91:9 | 26 |
| 2 | HFIP | 36 | 82:18 | <1 |
| 3 | DMF | 36 | 87:13 | 45 |
| 4 | MTBE | 79 | 91:9 | 10 |
| 5 | Toluene | 86 | 92:8 | 9 |
Problem 2: Poor Yield and Formation of Side Products
| Possible Cause | Suggested Solution |
| Catalyst Inactivation or Low Loading | Increase catalyst loading incrementally. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is sensitive to air or moisture. In one optimized reaction, a chiral dirhodium catalyst was effective even at a low loading of 0.4 mol%[2]. |
| Formation of Stable, Unreactive Intermediates | The reaction may require an additive to facilitate a key step. For example, the sequential use of a chiral binol–Ti complex and a Lewis acid like BF₃·Et₂O was found to be highly efficient for promoting polycyclization and achieving excellent yields and selectivities[1][2]. |
| Unfavorable Reaction Equilibrium | In some cases, the formation of imine/enamine intermediates can be an unfavorable equilibrium[3][4]. The addition of a dehydrating agent (e.g., molecular sieves) or an additive like Ti(OiPr)₄ can help drive the reaction forward by facilitating the formation of the key intermediate[4]. |
| Side Reactions (e.g., Dimerization) | As seen in Table 1, the choice of solvent can dramatically influence the formation of side products like dimers[3]. Adjusting reactant concentrations or the rate of addition of a key reagent may also suppress unwanted side reactions. |
Experimental Protocols
Key Experiment: Catalytic Asymmetric Tandem Cyclization/Pictet–Spengler Reaction
This protocol is based on the work of Wang and co-workers for the efficient synthesis of N-heterocyclic fused[3][3][5]tricycles with high enantioselectivity[1][2].
Materials:
-
Tertiary enamide substrate
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
Tetraphenyl-substituted PyBox ligand (L1)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (5 mol%) and the PyBox ligand L1 (5.5 mol%).
-
Add anhydrous DCM (to achieve a 0.1 M concentration of the substrate) and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).
-
In a separate flask, dissolve the tertiary enamide substrate (1.0 equiv) in anhydrous DCM.
-
Add the solution of the enamide substrate to the catalyst mixture dropwise over 10 minutes.
-
Allow the reaction to stir at the set temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic product.
-
Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for improving low stereoselectivity.
Caption: Simplified mechanism for catalyst-controlled stereoselectivity.
References
- 1. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]
- 2. Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00323A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
but-3-enamide degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with but-3-enamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of but-3-enamide in experimental settings.
Question: I am observing a decrease in the concentration of my but-3-enamide stock solution over time. What could be the cause and how can I prevent it?
Answer:
A decrease in but-3-enamide concentration is likely due to degradation. The primary degradation pathways are hydrolysis and potential polymerization.
-
Hydrolysis: The amide bond in but-3-enamide can be susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic) and at elevated temperatures. This reaction will yield but-3-enoic acid and ammonia.
-
Potential Polymerization: The presence of the vinyl group (C=C double bond) introduces the possibility of radical-initiated polymerization, especially if the sample is exposed to light, heat, or radical initiators.
Prevention Strategies:
-
Storage Conditions: Store but-3-enamide in a cool, dark place. For long-term storage, consider storing at -20°C or below.
-
Solvent Choice: Use aprotic, anhydrous solvents for stock solutions whenever possible. If aqueous buffers are necessary, prepare fresh solutions before each experiment and maintain a neutral pH.
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pH Control: The rate of hydrolysis is significantly influenced by pH. It is recommended to maintain solutions at a pH as close to neutral (pH 7) as possible.
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Inert Atmosphere: For long-term storage of the solid compound or solutions in aprotic solvents, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and radical formation.
Question: My reaction with but-3-enamide is yielding unexpected side products. How can I identify the cause?
Answer:
Unexpected side products can arise from the degradation of but-3-enamide or its reaction with other components in your experiment.
Troubleshooting Steps:
-
Analyze Starting Material: First, confirm the purity of your but-3-enamide starting material using techniques like NMR or LC-MS to ensure it has not degraded prior to use.
-
Identify Side Products: Characterize the unexpected side products using mass spectrometry and NMR. Common degradation products include but-3-enoic acid.
-
Review Reaction Conditions:
-
Temperature: High temperatures can accelerate degradation. Consider running your reaction at a lower temperature.
-
pH: If your reaction conditions are strongly acidic or basic, this could be promoting hydrolysis.
-
Light Exposure: If your reaction is sensitive to radicals, protect it from light.
-
-
Control Experiments: Run control experiments without your other reactants to see if but-3-enamide degrades under the reaction conditions alone.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for but-3-enamide?
The two primary degradation pathways for but-3-enamide are hydrolysis and polymerization. Hydrolysis of the amide bond is a common pathway for amides, while the vinyl group allows for potential polymerization.
What are the optimal storage conditions for but-3-enamide?
For solid but-3-enamide, store in a tightly sealed container in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. If storage is necessary, store in an aprotic solvent at -20°C or below, under an inert atmosphere.
How does pH affect the stability of but-3-enamide?
The stability of the amide bond in but-3-enamide is highly pH-dependent. Both acidic and basic conditions can catalyze its hydrolysis to but-3-enoic acid and ammonia. The rate of hydrolysis is generally lowest at neutral pH.
Quantitative Data Summary
The following table summarizes the hypothetical stability of but-3-enamide under various conditions. This data is illustrative and should be confirmed experimentally.
| Condition | Temperature (°C) | Half-life (t½) | Primary Degradation Product |
| 0.1 M HCl (pH 1) | 25 | ~24 hours | But-3-enoic Acid |
| pH 7.4 Buffer | 25 | > 1 month | Not significant |
| 0.1 M NaOH (pH 13) | 25 | ~12 hours | But-3-enoic Acid |
| pH 7.4 Buffer | 37 | ~2 weeks | But-3-enoic Acid |
Experimental Protocols
Protocol: Assessing the Stability of But-3-enamide via HPLC
This protocol outlines a method to determine the stability of but-3-enamide under specific experimental conditions.
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Preparation of Stock Solution: Prepare a concentrated stock solution of but-3-enamide in an appropriate aprotic solvent (e.g., acetonitrile or DMSO).
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Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffers (e.g., pH 4, 7.4, and 9) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
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Incubation: Incubate the test solutions at the desired temperatures (e.g., room temperature, 37°C).
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Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.
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Quenching (if necessary): If the degradation is rapid, quench the reaction by adding an equal volume of a cold, strong solvent like acetonitrile and store at -20°C until analysis.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
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Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.
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Detection: Use a UV detector at a wavelength where but-3-enamide has significant absorbance (e.g., ~210 nm).
-
-
Data Analysis: Quantify the peak area of but-3-enamide at each time point. Plot the natural logarithm of the concentration versus time. The slope of this line will give you the degradation rate constant, and the half-life can be calculated as 0.693 / rate constant.
Visualizations
Caption: Primary degradation pathways of but-3-enamide.
Caption: Workflow for assessing but-3-enamide stability.
Technical Support Center: Catalyst Selection for But-3-enamide Hydrogenation
Welcome to the Technical Support Center for the hydrogenation of but-3-enamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during this selective reduction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the hydrogenation of but-3-enamide?
The primary challenge in the hydrogenation of but-3-enamide lies in achieving chemoselectivity. The molecule contains two reducible functional groups: a carbon-carbon double bond (alkene) and a carboxamide. Depending on the desired product, the catalyst must selectively reduce one group while leaving the other intact. Alkenes are generally more susceptible to hydrogenation than amides, making the selective reduction of the amide in the presence of the double bond particularly challenging.[1]
Q2: What are the possible products from the hydrogenation of but-3-enamide?
The hydrogenation of but-3-enamide can yield three main products, depending on the catalyst and reaction conditions:
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Butanamide: Resulting from the selective hydrogenation of the carbon-carbon double bond.
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But-3-en-1-amine: Resulting from the selective hydrogenation of the amide group.
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Butan-1-amine: Resulting from the complete hydrogenation of both the double bond and the amide group.
Q3: What is the general mechanism for amide hydrogenation?
Catalytic hydrogenation of amides typically proceeds through the formation of a hemiaminal intermediate after the addition of hydrogen to the carbonyl group. This intermediate can then undergo either C-N bond cleavage to yield an amine and an alcohol, or C-O bond cleavage to produce an imine and water, which is then further hydrogenated to the corresponding amine.[2][3] The choice of catalyst and reaction conditions can influence which pathway is favored.
Q4: What are the key differences between homogeneous and heterogeneous catalysts for this reaction?
Both homogeneous and heterogeneous catalysts can be employed for amide hydrogenation. The choice between them depends on the specific requirements of the process.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically liquid) | Different phase from reactants (typically solid catalyst in a liquid or gas phase) |
| Selectivity | Often exhibit high selectivity due to well-defined active sites and ligand tunability.[3] | Selectivity can be influenced by the support material and the presence of promoters. |
| Reaction Conditions | Can operate under milder conditions of temperature and pressure.[3] | Often require harsher conditions (higher temperature and pressure).[4] |
| Catalyst Separation | Can be challenging and may require specialized techniques. | Generally straightforward separation by filtration. |
| Catalyst Reusability | May be less stable and more difficult to recycle. | Typically more robust and easily recyclable.[2] |
Troubleshooting Guide
Problem 1: My reaction is reducing the double bond, but I want to selectively hydrogenate the amide.
This is a common challenge due to the higher reactivity of the alkene.
Possible Causes & Solutions:
-
Inappropriate Catalyst Choice: Many standard hydrogenation catalysts (e.g., Pd/C, PtO₂) are highly active for alkene hydrogenation.[5]
-
Solution: Consider using a catalyst system known for its selectivity towards amide reduction in the presence of alkenes. A bifunctional catalyst consisting of a copper(I)/N-heterocyclic carbene and a guanidine moiety has shown excellent selectivity for amide reduction while tolerating terminal alkenes.[1][6][7] Molybdenum pincer complexes have also demonstrated high chemoselectivity for the hydrogenation of certain amides in the presence of other reducible groups.[8]
-
-
Reaction Conditions Favoring Alkene Reduction:
-
Solution: Optimization of reaction parameters is crucial. While specific conditions are catalyst-dependent, exploring a range of temperatures and pressures may reveal a window where amide reduction is favored.
-
Problem 2: My reaction is reducing both the amide and the double bond, leading to butan-1-amine.
This indicates a lack of selectivity in the catalytic system under the current conditions.
Possible Causes & Solutions:
-
Highly Active Catalyst: The catalyst being used is likely active for both functional groups.
-
Solution: Switch to a more selective catalyst as mentioned above. Alternatively, if partial reduction is observed, careful monitoring of the reaction progress and stopping it after the desired conversion of one functional group may be an option, though this can be difficult to control.
-
-
Harsh Reaction Conditions: High hydrogen pressure and temperature can lead to over-reduction.
-
Solution: Attempt to lower the hydrogen pressure and reaction temperature. This may slow down the reaction rate but can significantly improve selectivity.
-
Problem 3: My reaction is slow or not proceeding at all.
Low or no conversion can be due to several factors.
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas.
-
Solution: Ensure the purity of all reagents and the reaction setup. For heterogeneous catalysts, pre-treatment or using a fresh batch of catalyst may be necessary.
-
-
Sub-optimal Reaction Conditions: Amide hydrogenation can be sluggish under overly mild conditions.[4]
-
Solution: If using a catalyst known to require more forcing conditions (e.g., some heterogeneous Ru or Rh catalysts), a systematic increase in temperature and pressure may be necessary.[4] Always proceed with caution when increasing pressure and temperature.
-
-
Incorrect Catalyst for the Substrate: Some catalysts have a narrow substrate scope.
-
Solution: Consult the literature for catalysts that have been successfully used for the hydrogenation of aliphatic amides. A Pt–MoOx/TiO₂ catalyst has been reported for the hydrogenation of various amides under milder conditions.[9]
-
Data Presentation: Catalyst Performance in Unsaturated Amide Hydrogenation
The following table summarizes the performance of different catalyst systems for the hydrogenation of amides containing unsaturation, providing a comparative overview of their selectivity.
| Catalyst System | Substrate | Product(s) | Selectivity | Conditions | Reference |
| Bifunctional Copper(I)/NHC-Guanidine | N-allyl-N-methylbenzamide | N-allyl-N-methylbenzylamine | High selectivity for amide reduction; alkene untouched | 100 bar H₂, 70 °C, 1,4-dioxane | [1][6] |
| Pt–MoOx/TiO₂ | N-phenyl-cinnamamide | N-phenyl-3-phenylpropanamide | Selective for C=C bond hydrogenation | 30 bar H₂, 100 °C, THF | [9] |
| Ag/γ-Al₂O₃ | Benzanilide | Benzyl alcohol and aniline | 100% selectivity for C-N cleavage | 50 bar H₂, 150 °C, THF, t-BuOK | [2][10] |
| Ruthenium Pincer Complex (Ru-PNNH) | Benzanilide | Benzyl alcohol and aniline | Selective for C-N bond cleavage | 5-10 bar H₂, Room Temp, THF, t-BuOK | [11][12] |
| Molybdenum Pincer Complex | N-methylformanilide | N-methylaniline and methanol | High selectivity for formamide C-N hydrogenolysis | 50 bar H₂, 130 °C, Toluene, NaBHEt₃ | [8] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of the Amide Group in the Presence of a Terminal Alkene using a Bifunctional Copper(I) Catalyst
This protocol is adapted from the literature for the selective hydrogenation of an unsaturated amide.[6]
Materials:
-
But-3-enamide
-
Bifunctional Copper(I)/NHC-Guanidine catalyst
-
1,4-Dioxane (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave reactor with a magnetic stirrer
Procedure:
-
In a glovebox, add the bifunctional Copper(I)/NHC-Guanidine catalyst (1-5 mol%) to a glass vial equipped with a magnetic stir bar.
-
Add but-3-enamide (1.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and place it inside a stainless-steel autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 100 bar with hydrogen.
-
Heat the autoclave to 70 °C and stir the reaction mixture for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Analyze the reaction mixture by GC-MS and/or NMR to determine conversion and selectivity.
Visualizations
Caption: Catalyst selection workflow for but-3-enamide hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Site-Selective Hydrogenation of Amides - ChemistryViews [chemistryviews.org]
- 8. Highly selective hydrogenation of amides catalysed by a molybdenum pincer complex: scope and mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03453F [pubs.rsc.org]
- 9. Selective hydrogenation of amides and imides over heterogeneous Pt-based catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Heterogeneously catalyzed selective hydrogenation of amides to alcohols and amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of But-3-enamide
This guide provides troubleshooting advice and detailed protocols for the purification of but-3-enamide, a common intermediate in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of but-3-enamide, particularly after its synthesis from the hydrolysis of but-3-enenitrile.
Q1: My final product is an oil, but I expect a solid. What should I do?
A1: But-3-enamide is a low-melting solid. The presence of impurities such as unreacted starting material (but-3-enenitrile), solvent, or the side-product but-3-enoic acid can depress the melting point and cause it to appear as an oil. Consider the following steps:
-
Solvent Removal: Ensure all residual solvent from the reaction workup has been thoroughly removed under high vacuum.
-
Acid Removal: If the reaction was performed under acidic or basic conditions, a common impurity is but-3-enoic acid from over-hydrolysis. A wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during the workup can help remove this acidic impurity.
-
Purification: If the issue persists, proceed with a more rigorous purification method like column chromatography or recrystallization.
Q2: My NMR spectrum shows a peak around 2.2-2.5 ppm that doesn't correspond to my product. What is it?
A2: A peak in this region could indicate the presence of but-3-enoic acid, the carboxylic acid formed from the complete hydrolysis of the nitrile group. To confirm, you can perform a simple extraction with a weak base. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The acidic impurity will move into the aqueous layer.
Q3: How can I tell if I have unreacted but-3-enenitrile in my product?
A3: The presence of the starting nitrile can be detected by a few methods:
-
TLC: The nitrile is significantly less polar than the amide. On a silica gel TLC plate, the nitrile will have a much higher Rf value than but-3-enamide.
-
IR Spectroscopy: Look for a characteristic nitrile peak (a sharp band around 2250 cm⁻¹) in the IR spectrum of your crude product. This peak will be absent in the pure amide.
-
NMR Spectroscopy: The protons adjacent to the nitrile group in but-3-enenitrile will have a distinct chemical shift compared to the protons adjacent to the amide group in but-3-enamide.
Q4: My yield is very low after purification. What are the potential causes?
A4: Low yields can result from several factors:
-
Incomplete Reaction: The hydrolysis of but-3-enenitrile may not have gone to completion.
-
Product Loss During Workup: But-3-enamide has some water solubility. Multiple extractions with an organic solvent are necessary to recover the product from the aqueous reaction mixture.
-
Side Reactions: Polymerization of the alkene can occur, especially at elevated temperatures or in the presence of radical initiators.
-
Over-hydrolysis: The formation of but-3-enoic acid as a side product will also lower the yield of the desired amide.
Quantitative Data Summary
The following table summarizes representative data for the purification of but-3-enamide. Note that actual results will vary depending on the specific reaction conditions and the scale of the experiment.
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 70-85% | 85-95% | >90% | Removes acidic/basic impurities, fast, scalable. | Does not remove neutral, non-polar impurities. |
| Recrystallization | >85% | >99% | 60-80% | High purity achievable, good for crystalline solids. | Lower yield, requires finding a suitable solvent. |
| Column Chromatography | Any | >98% | 70-90% | Highly effective for a range of impurities. | Slower, requires more solvent, can be costly. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (Acid Removal)
This protocol is designed to remove acidic impurities, such as but-3-enoic acid, from the crude product.
-
Dissolution: Dissolve the crude but-3-enamide in a suitable organic solvent, such as ethyl acetate (10-20 mL per gram of crude product).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). Gently swirl the funnel to avoid emulsion formation.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
This method is effective for removing a variety of impurities, including unreacted nitrile and other non-polar side products.
-
Slurry Preparation: Adsorb the crude but-3-enamide onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (like methanol or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). A typical starting point for the eluent could be a 1:1 mixture of hexane and ethyl acetate.
-
Loading: Carefully load the silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the more polar amide product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified but-3-enamide.
Visualized Workflows
Caption: General workflow for the purification of but-3-enamide.
Caption: Troubleshooting logic for purifying but-3-enamide.
Technical Support Center: Identifying Byproducts in But-3-enamide Reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts in but-3-enamide reactions. The focus is on the identification of these impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in a but-3-enamide synthesis?
A1: Byproducts in but-3-enamide synthesis can typically be categorized as follows:
-
Isomerization Products: The terminal double bond of but-3-enamide can migrate to form the more thermodynamically stable but-2-enamide.
-
Unreacted Starting Materials: Incomplete reactions can leave residual but-3-enoic acid and the starting amine.
-
Coupling Agent-Related Byproducts: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generate byproducts such as dicyclohexylurea (DCU) or the corresponding urea from EDC.[1][2][3]
-
Solvent and Reagent Impurities: Residual solvents from purification or side products from reagents can be present.
-
Michael Addition Products: Nucleophiles present in the reaction mixture (e.g., the amine starting material) can potentially add to the α,β-unsaturated system of the isomerized but-2-enamide.
-
Polymerization Products: Under certain conditions, the vinyl group of but-3-enamide can undergo polymerization.
Q2: My ¹H NMR spectrum shows unexpected peaks in the vinyl region. What could they be?
A2: Unexpected peaks in the vinyl region (typically 5-7 ppm) often indicate the presence of the isomerized byproduct, but-2-enamide. The vinylic protons of but-2-enamide will show a different splitting pattern and chemical shift compared to the terminal alkene protons of but-3-enamide. Specifically, you would expect to see signals corresponding to a -CH=CH-CH₃ system.
Q3: I see a broad singlet around 10-12 ppm in my crude ¹H NMR. What is it?
A3: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This indicates the presence of unreacted but-3-enoic acid.
Q4: How can I confirm the presence of urea byproducts from coupling agents in my NMR?
A4: Byproducts like dicyclohexylurea (DCU) from DCC are often poorly soluble and may precipitate out of the reaction mixture. If present in your NMR sample, they typically show broad signals in the aliphatic region of the ¹H NMR spectrum. For specific chemical shifts, it is best to consult a reference database for the particular urea byproduct.
Troubleshooting Guides
Problem 1: Complex multiplet observed around 5.5-7.0 ppm, different from the expected signals for but-3-enamide.
Possible Cause: Isomerization of but-3-enamide to but-2-enamide.
Troubleshooting Steps:
-
Compare with Reference Spectra: Acquire reference ¹H and ¹³C NMR spectra for but-2-enamide if available, or consult spectral databases.
-
Analyze Splitting Patterns: Look for the characteristic splitting pattern of a -CH=CH-CH₃ group. You would expect to see a doublet for the methyl group around 1.7-1.9 ppm and two coupled vinyl protons in the 5.5-7.0 ppm region.
-
2D NMR: Perform a COSY experiment to confirm the coupling between the vinyl protons and the allylic methyl group. An HMBC experiment can show correlations from the vinyl protons to the carbonyl carbon.
Problem 2: Presence of broad signals in the aliphatic region and/or a precipitate in the NMR tube.
Possible Cause: Byproducts from the coupling reagent, such as dicyclohexylurea (DCU).
Troubleshooting Steps:
-
Solubility Check: DCU is notoriously insoluble in many common NMR solvents. If you observe a precipitate, it is likely the urea byproduct.
-
Filtration: Filter your crude product before concentrating and taking the NMR to remove the precipitated urea.
-
Alternative Workup: If the urea remains soluble, consider a workup procedure designed to remove it, such as precipitation by adding a non-polar solvent and filtering, or specific aqueous washes if using a water-soluble carbodiimide like EDC.
Problem 3: Signals corresponding to starting materials are observed in the final product spectrum.
Possible Cause: Incomplete reaction.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion before workup.
-
Stoichiometry: Re-evaluate the stoichiometry of your reagents. An excess of the carboxylic acid or a limiting amount of the coupling reagent can lead to incomplete conversion.
-
Purification: Employ column chromatography or recrystallization to separate your desired but-3-enamide from the unreacted starting materials.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for But-3-enamide and Potential Byproducts in CDCl₃
| Compound | H₂C= | =CH- | -CH₂- | -C(O)NH- | Other characteristic signals |
| N-Benzyl-but-3-enamide (Product) | ~5.2 (m) | ~5.9 (m) | ~3.1 (t) | ~5.8-6.5 (br s) | ~7.3 (m, Ar-H), ~4.5 (d, -CH₂-Ph) |
| But-3-enoic Acid (Starting Material) | ~5.2 (m) | ~5.9 (m) | ~3.2 (dt) | - | ~11-12 (br s, -COOH) |
| Benzylamine (Starting Material) | - | - | - | - | ~7.3 (m, Ar-H), ~3.8 (s, -CH₂-Ph), ~1.5 (br s, -NH₂) |
| N-Benzyl-but-2-enamide (Isomerization Byproduct) | - | ~6.9 (dq) | - | ~5.8-6.5 (br s) | ~5.8 (dq, =CH-CO), ~1.9 (d, -CH₃) |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for But-3-enamide and Potential Byproducts in CDCl₃
| Compound | C=O | =CH₂ | =CH- | -CH₂- | Other characteristic signals |
| N-Benzyl-but-3-enamide (Product) | ~170 | ~118 | ~135 | ~40 | ~138, 128, 127 (Ar-C), ~44 (-CH₂-Ph) |
| But-3-enoic Acid (Starting Material) | ~178 | ~119 | ~135 | ~39 | - |
| Benzylamine (Starting Material) | - | - | - | - | ~140, 128, 127 (Ar-C), ~46 (-CH₂-Ph) |
| N-Benzyl-but-2-enamide (Isomerization Byproduct) | ~166 | - | ~140 | - | ~123 (=CH-CO), ~18 (-CH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substitution on the amide nitrogen.
Experimental Protocols
General Procedure for the Synthesis of N-Benzyl-but-3-enamide using EDC Coupling
-
Dissolution: Dissolve but-3-enoic acid (1.0 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Activation: Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-but-3-enamide.
Mandatory Visualization
References
Technical Support Center: Scaling Up But-3-enamide Synthesis
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of but-3-enamide, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of but-3-enamide, particularly when transitioning from laboratory to pilot or production scale.
| Question | Answer |
| Q1: My reaction yield has dropped significantly after scaling up from a 10g to a 1kg scale. What are the likely causes? | A drop in yield upon scale-up is a common challenge.[1] Several factors could be responsible:* Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized overheating or "hot spots," which may cause decomposition of the starting material or product. It can also result in incomplete reactions if the bulk of the mixture does not reach the optimal temperature.* Mixing Inhomogeneity: Inadequate stirring in a large reactor can lead to poor mixing of reagents, resulting in localized concentration gradients. This can cause an increase in side reactions and a decrease in the formation of the desired product.* Extended Addition Times: The time required to add reagents is often longer at a larger scale. If a reactive intermediate is formed, it may decompose or react with other components before the addition of the next reagent is complete.* Work-up and Isolation Losses: Mechanical losses can be more significant at a larger scale. Product may be lost during transfers, filtrations, or extractions. Also, a purification method that works well on a small scale, like column chromatography, may be impractical and lead to significant product loss at a larger scale.[2] |
| Q2: I am observing the formation of a significant amount of a high-molecular-weight, sticky byproduct. What is it and how can I prevent it? | The likely culprit is the polymerization of the but-3-enoyl chloride starting material or the but-3-enamide product. The vinyl group (C=C double bond) in these molecules is susceptible to radical or acid-catalyzed polymerization, especially at elevated temperatures.Prevention Strategies: 1. Temperature Control: Maintain strict temperature control throughout the reaction, especially during the addition of reagents, which can be exothermic. Ensure your cooling system is adequate for the scale of the reaction.2. Inhibitors: Consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the reaction mixture. This is common practice when handling reactive monomers.3. Minimize Reaction Time: Optimize the reaction conditions to minimize the reaction time, reducing the opportunity for polymerization to occur. |
| Q3: The final product purity is lower than expected after scale-up, even after purification. What impurities should I look for and how can I control them? | Several impurities can form during the synthesis of but-3-enamide. The most common are:* But-3-enoic Acid: This can arise from the reaction of the but-3-enoyl chloride intermediate with any residual water in the starting materials or solvents. To minimize its formation, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).* Over-acylated Products: If a primary amine or ammonia is used, it is possible for the resulting amide to be acylated a second time, forming a diacylated byproduct. This can be minimized by controlling the stoichiometry of the reagents and adding the acyl chloride slowly to a solution of the amine.* Isomerized Products: Under certain conditions (e.g., presence of acid or base and heat), the double bond in but-3-enamide can migrate to form the more thermodynamically stable but-2-enamide. This can be controlled by maintaining a neutral pH during work-up and purification and avoiding excessive heat.Controlling these impurities at the source is often more effective than trying to remove them later. Careful control of stoichiometry, temperature, and anhydrous conditions is key.[3] |
| Q4: My reaction is showing a dangerous exotherm during the addition of but-3-enoyl chloride. How can I manage this? | The reaction of an acyl chloride with an amine is highly exothermic and can become dangerous if not controlled, especially at a large scale.[4]Control Measures: 1. Slow, Controlled Addition: Add the but-3-enoyl chloride slowly and sub-surface to a well-stirred solution of the amine. This helps to dissipate the heat as it is generated.2. Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the system.3. Adequate Cooling: Ensure your reactor has a sufficiently powerful cooling system to handle the heat generated by the reaction. Perform a safety assessment to understand the maximum potential exotherm before scaling up.4. Reverse Addition: In some cases, adding the amine solution to the acyl chloride can help to control the exotherm, as the reactive acyl chloride is immediately consumed. This should be evaluated on a small scale first. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the most common synthetic route for producing but-3-enamide on a large scale? | The most common and industrially viable route involves a two-step process:1. Formation of the Acyl Chloride: But-3-enoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive but-3-enoyl chloride.[5]2. Amidation: The resulting but-3-enoyl chloride is then reacted with a source of ammonia (e.g., aqueous ammonium hydroxide or ammonia gas) or a primary/secondary amine to form the corresponding but-3-enamide.[6] This method is generally high-yielding and uses readily available starting materials. |
| Q2: What are the critical safety precautions to take when working with but-3-enoyl chloride? | But-3-enoyl chloride is a hazardous substance that requires careful handling.[7]* Corrosive: It is a lachrymator and causes severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.* Flammable: It is a flammable liquid. Keep it away from heat, sparks, and open flames.* Water Reactive: It reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas. Always use anhydrous solvents and handle under an inert atmosphere. |
| Q3: What purification methods are suitable for large-scale production of but-3-enamide? | While column chromatography is common in the lab, it is often not practical or cost-effective for large-scale purification. Alternative methods include:* Crystallization: If the but-3-enamide is a solid, crystallization is often the most effective method for achieving high purity on a large scale. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure product to crystallize out.* Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be used to separate it from non-volatile impurities.* Extractive Work-up: A well-designed series of aqueous washes can remove many common impurities. For example, an acidic wash (e.g., with dilute HCl) can remove unreacted amines, while a basic wash (e.g., with sodium bicarbonate solution) can remove acidic impurities like but-3-enoic acid. |
| Q4: How should I store but-3-enamide to ensure its stability? | But-3-enamide should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[4] To prevent potential polymerization or degradation over time, it is best to store it under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to protect it from moisture and air. For long-term storage, refrigeration (2-8°C) is recommended.[8] |
| Q5: What analytical techniques are recommended for assessing the purity of but-3-enamide? | A combination of techniques is typically used to assess purity:* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.* High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main product and any non-volatile impurities. A UV detector is suitable as the amide chromophore absorbs UV light.* Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the key functional groups (amide C=O, N-H, and C=C). |
Quantitative Data on Scale-Up Challenges
The following table provides illustrative data on the challenges that can be encountered when scaling up the synthesis of but-3-enamide. Note that these are representative values and actual results will depend on the specific equipment and conditions used.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Potential Issues and Considerations |
| Reaction Time | 1-2 hours | 4-6 hours | Longer addition times and slower heating/cooling at larger scales. |
| Max. Internal Temp. | 25°C (easily controlled) | 45°C (hot spots observed) | Inefficient heat dissipation can lead to side reactions and decomposition. |
| Yield (Isolated) | 85% | 65% | Increased mechanical losses during transfers and work-up; potential for more side reactions. |
| Purity (by HPLC) | >98% | 95% | Higher levels of impurities due to temperature and mixing issues. |
| Key Impurity (But-3-enoic acid) | <0.5% | 2.5% | Difficulty in maintaining strictly anhydrous conditions at a larger scale. |
| Key Impurity (Polymer) | Not detected | ~1.5% | Longer reaction times and potential hot spots can initiate polymerization. |
Experimental Protocol: Gram-Scale Synthesis of But-3-enamide
This protocol describes the synthesis of but-3-enamide from but-3-enoic acid via an acyl chloride intermediate.
Safety Precautions: This procedure involves corrosive and flammable materials. It must be performed in a well-ventilated fume hood. Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves) must be worn at all times. All glassware should be oven-dried before use.
Step 1: Synthesis of But-3-enoyl Chloride
-
Reagents:
-
But-3-enoic acid (e.g., 86 g, 1.0 mol)
-
Thionyl chloride (SOCl₂) (e.g., 131 g, 1.1 mol, 1.1 eq.)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.5 mL)
-
-
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).
-
Charge the flask with but-3-enoic acid.
-
Add a catalytic amount of DMF.
-
Slowly add the thionyl chloride to the flask at room temperature over 30-60 minutes. The reaction will start to evolve gas (HCl and SO₂).
-
After the addition is complete, slowly heat the mixture to 40-50°C and stir for 2-3 hours, or until gas evolution ceases.
-
The crude but-3-enoyl chloride is typically used directly in the next step without purification. If purification is required, it can be distilled under reduced pressure.
-
Step 2: Synthesis of But-3-enamide
-
Reagents:
-
Crude but-3-enoyl chloride (from Step 1, ~1.0 mol)
-
Ammonium hydroxide (28-30% aqueous solution) (e.g., 230 mL, ~2.0 mol, 2.0 eq.)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a separate reactor equipped with a mechanical stirrer and a dropping funnel, and cooled in an ice-water bath, place the ammonium hydroxide solution.
-
Dissolve the crude but-3-enoyl chloride in an equal volume of DCM.
-
Slowly add the but-3-enoyl chloride solution to the cold, vigorously stirred ammonium hydroxide solution. Maintain the internal temperature below 10°C throughout the addition. This reaction is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine all organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the crude but-3-enamide.
-
The crude product can be purified by recrystallization (e.g., from an ethyl acetate/heptane mixture) or vacuum distillation.
-
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of but-3-enamide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield on scale-up.
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. BUT-3-ENOYL CHLORIDE|1470-91-3|lookchem [lookchem.com]
- 6. 1470-91-3(But-3-enoyl chloride) | Kuujia.com [kuujia.com]
- 7. But-3-enoyl Chloride | C4H5ClO | CID 10975427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
effect of temperature and pressure on but-3-enamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with but-3-enamide reactions under varying temperature and pressure conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with but-3-enamide.
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | - Suboptimal temperature for the desired reaction pathway.- Incomplete reaction due to insufficient pressure.- Competing side reactions such as polymerization. | - Systematically screen a range of temperatures to find the optimal condition for your specific transformation.- Increase the pressure in increments (e.g., 0.2 GPa) to enhance the reaction rate. High pressure can favor reactions with a negative activation volume, such as cycloadditions.- Add a radical inhibitor (e.g., hydroquinone) to suppress unwanted polymerization. |
| Formation of Multiple Products (Low Selectivity) | - Thermal decomposition of starting material or product.- Competing reaction pathways (e.g., isomerization, cycloaddition).- Pressure-induced changes in stereoselectivity. | - Lower the reaction temperature to minimize decomposition.- Utilize high pressure to favor more ordered transition states, which can enhance stereoselectivity in reactions like Diels-Alder or Baylis-Hillman.- Analyze the product mixture at different time points to understand the reaction kinetics and identify intermediate species. |
| Polymerization of But-3-enamide | - High temperatures can initiate radical polymerization.- Presence of radical initiators in the reaction mixture. | - Conduct the reaction at the lowest effective temperature.- Ensure all reagents and solvents are free of peroxides or other radical initiators.- Consider the use of a radical scavenger if polymerization is a persistent issue. |
| Inconsistent Reaction Rates | - Poor temperature control.- Fluctuations in pressure during the experiment. | - Use a reliable temperature controller and ensure uniform heating of the reaction vessel.- Employ a high-pressure apparatus with a stable pressure source and accurate monitoring. |
| Isomerization to But-2-enamide | - The presence of acid or base catalysts can promote isomerization.- High temperatures can facilitate thermal isomerization. | - Purify all starting materials and solvents to remove acidic or basic impurities.- Perform the reaction at a lower temperature to disfavor the isomerization pathway. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of but-3-enamide reactions?
A1: According to the Arrhenius equation, the rate of a chemical reaction typically increases with temperature. However, excessively high temperatures can lead to undesired side reactions, such as thermal decomposition or polymerization, which can lower the yield of the desired product. It is crucial to determine the optimal temperature range for your specific reaction experimentally.
Q2: What is the primary effect of high pressure on but-3-enamide reactions?
A2: High pressure primarily influences the reaction rate and selectivity. Reactions with a negative activation volume, such as cycloadditions and other bond-forming reactions, are accelerated by high pressure. Furthermore, high pressure can enhance stereoselectivity by favoring more compact and ordered transition states.
Q3: Can but-3-enamide undergo isomerization?
A3: Yes, but-3-enamide can potentially isomerize to the more thermodynamically stable but-2-enamide, especially in the presence of acid or base catalysts or at elevated temperatures. This is a common issue with terminal alkenes.
Q4: What are the expected products of the thermal decomposition of but-3-enamide?
A4: While specific data for but-3-enamide is limited, thermal decomposition of similar allylic amides can lead to a variety of products through complex reaction pathways, including fragmentation and rearrangement. It is advisable to characterize any unexpected byproducts to understand the decomposition mechanism.
Q5: How can I suppress the polymerization of but-3-enamide during my reaction?
A5: To suppress polymerization, you can add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. Additionally, conducting the reaction at lower temperatures and ensuring the absence of radical initiators can help minimize this side reaction.
Experimental Protocols
General Protocol for High-Pressure Reactions of But-3-enamide
-
Preparation: A solution of but-3-enamide and the desired reactant(s) in a suitable solvent (e.g., dichloromethane, acetonitrile) is prepared.
-
Apparatus: The reaction mixture is placed in a high-pressure reactor equipped with a piston and a pressure gauge.
-
Pressurization: The desired pressure is applied to the system using a hydraulic press.
-
Heating: The reactor is heated to the target temperature using an external heating mantle, and the temperature is monitored with a thermocouple.
-
Reaction: The reaction is allowed to proceed for the desired amount of time under constant temperature and pressure.
-
Work-up: After cooling the reactor to room temperature, the pressure is slowly released. The reaction mixture is then collected, and the solvent is removed under reduced pressure.
-
Analysis: The crude product is analyzed by techniques such as NMR, GC-MS, and HPLC to determine the yield and selectivity.
Data Presentation
Illustrative Effect of Temperature and Pressure on a Hypothetical Diels-Alder Reaction of But-3-enamide
| Temperature (°C) | Pressure (GPa) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 25 | 0.1 | 24 | 35 | 2:1 |
| 25 | 0.5 | 24 | 65 | 4:1 |
| 25 | 1.0 | 24 | 85 | 9:1 |
| 50 | 0.1 | 12 | 50 | 1.5:1 |
| 50 | 0.5 | 12 | 78 | 3:1 |
| 50 | 1.0 | 12 | 92 | 7:1 |
| 75 | 0.1 | 6 | 40 (with byproducts) | 1:1 |
| 75 | 0.5 | 6 | 65 (with byproducts) | 2:1 |
| 75 | 1.0 | 6 | 80 (with byproducts) | 5:1 |
Note: This data is illustrative and intended to demonstrate the potential trends in the effect of temperature and pressure on a hypothetical reaction.
Visualizations
Caption: Influence of reaction conditions on outcomes.
Caption: High-pressure experimental workflow.
Technical Support Center: But-3-enamide Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with but-3-enamide and investigating the solvent effects on its reactivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving but-3-enamide.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Reaction Conversion | 1. Inappropriate Solvent Polarity: The chosen solvent may not adequately stabilize the transition state of the reaction. 2. Poor Solubility: But-3-enamide or other reactants may not be fully soluble in the selected solvent. 3. Presence of Inhibitors: Trace impurities in the solvent (e.g., water, radical scavengers) could be quenching the reaction. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., non-polar like toluene, polar aprotic like acetonitrile, and polar protic like ethanol). 2. Solubility Test: Visually confirm the complete dissolution of all reactants at the reaction temperature before adding any catalysts or initiators. If solubility is an issue, consider a co-solvent system. 3. Use High-Purity Solvents: Employ anhydrous and freshly distilled or commercially available high-purity solvents. |
| Formation of Undesired Side Products | 1. Solvent Participation in the Reaction: Some solvents can react with intermediates or catalysts. 2. Alternative Reaction Pathways: The solvent may favor a different, undesired reaction mechanism. For example, polar solvents might favor ionic pathways over desired radical pathways. | 1. Choose Inert Solvents: Select solvents that are known to be non-reactive under the specific reaction conditions. 2. Consult Literature: Review literature for similar reactions to understand which solvents minimize side product formation. For instance, non-polar solvents might suppress certain polar side reactions. |
| Inconsistent Reaction Rates or Yields | 1. Solvent Purity Variations: Batch-to-batch differences in solvent quality (e.g., water content) can affect results. 2. Temperature Fluctuations: Poor temperature control can lead to inconsistent reaction rates. 3. Atmospheric Contamination: Exposure to air (oxygen or moisture) can interfere with sensitive reactions. | 1. Standardize Solvent Source and Purity: Use solvent from a single, reliable supplier and ensure consistent purity for all experiments. 2. Ensure Stable Temperature Control: Use a reliable thermostat or oil bath to maintain a constant reaction temperature. 3. Maintain an Inert Atmosphere: If the reaction is sensitive, perform it under an inert atmosphere of nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of but-3-enamide?
A1: The effect of solvent polarity on the reactivity of but-3-enamide is highly dependent on the specific reaction mechanism.
-
For reactions that proceed through a more polar transition state compared to the ground state, increasing the solvent polarity will generally increase the reaction rate.
-
Conversely, for reactions with a less polar transition state, a less polar solvent will be more favorable.
-
It is crucial to consider the specific mechanism (e.g., concerted, stepwise ionic, or radical) to predict the solvent effect.
Q2: What are the best starting points for solvent selection in a new reaction with but-3-enamide?
A2: A good starting point is to test a small group of solvents with diverse properties. A typical screening set might include:
-
A non-polar aprotic solvent: Toluene or Hexane
-
A polar aprotic solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
A polar protic solvent: Ethanol (EtOH) or Water (if reactants are soluble and stable)
The results from this initial screen can guide further optimization.
Q3: Can solvents influence the stereoselectivity of reactions involving but-3-enamide?
A3: Yes, solvents can play a significant role in stereoselectivity. Solvents can influence the conformation of the reactants and the transition states through specific interactions like hydrogen bonding. This can lead to a preference for the formation of one stereoisomer over another.
Q4: Are there any specific safety concerns when working with but-3-enamide and various solvents?
A4: Standard laboratory safety precautions should always be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the specific hazards of the solvents being used (e.g., flammability, toxicity) by consulting their Safety Data Sheets (SDS).
-
But-3-enamide itself should be handled with care, avoiding inhalation, ingestion, and skin contact.
Experimental Protocols
General Protocol for Investigating Solvent Effects on a Reaction of But-3-enamide
-
Reactant Preparation: Prepare a stock solution of but-3-enamide and any other reactants to ensure consistent concentrations across all experiments.
-
Solvent Preparation: Use high-purity, anhydrous solvents. If necessary, distill or dry the solvents using standard laboratory procedures.
-
Reaction Setup:
-
In separate, identical reaction vessels, add the desired volume of the stock solutions of the reactants.
-
Add the specific solvent to be tested to each vessel to achieve the final desired concentration.
-
Ensure each vessel has a magnetic stir bar for efficient mixing.
-
-
Reaction Initiation and Monitoring:
-
Place the reaction vessels in a temperature-controlled environment (e.g., an oil bath or heating mantle with a thermostat).
-
Initiate the reaction (e.g., by adding a catalyst or by starting to heat).
-
Monitor the progress of the reaction over time by taking small aliquots from each vessel and analyzing them using an appropriate technique (e.g., GC, HPLC, NMR spectroscopy).
-
-
Data Analysis:
-
Determine the conversion, yield, and selectivity for each solvent at various time points.
-
Compare the results to determine the influence of each solvent on the reaction outcome.
-
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Troubleshooting decision tree for low conversion.
Validation & Comparative
A Comparative Guide to the Reactivity of But-3-enamide and Acrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of but-3-enamide and acrylamide. Understanding these differences is critical for applications ranging from covalent drug design and proteomics to polymer science. While both molecules are isomers and possess an amide functional group and a carbon-carbon double bond, the arrangement of these features leads to profoundly different chemical behaviors.
Acrylamide is an α,β-unsaturated amide, where the double bond is conjugated with the carbonyl group. This conjugation is the primary determinant of its reactivity. In contrast, but-3-enamide features an isolated double bond, separated from the amide group by a methylene bridge, leading to reactivity characteristic of a typical alkene.
Electronic Structure and Its Influence on Reactivity
The key distinction lies in the electronic properties of the double bond in each molecule.
-
Acrylamide: The conjugation of the C=C double bond with the electron-withdrawing amide group creates a polarized system. This polarization renders the β-carbon electron-deficient and highly susceptible to attack by nucleophiles in a process known as Michael addition.
-
But-3-enamide: The double bond is electronically isolated from the amide. Consequently, it is not polarized and behaves as a standard, electron-rich alkene, making it reactive towards electrophiles rather than nucleophiles.
Comparative Reactivity Data
The following table summarizes the quantitative and qualitative differences in reactivity between the two compounds towards common classes of reagents.
| Reaction Type | Reagent Example | Acrylamide Reactivity | But-3-enamide Reactivity |
| Nucleophilic Addition | Glutathione (thiol) | High. Readily forms a covalent adduct. Second-order rate constant (k) is approximately 0.02 to 0.06 M⁻¹s⁻¹. | Negligible. No significant reaction under physiological conditions. |
| Nucleophilic Addition | N-acetyl-L-cysteine | High. Rapidly undergoes Michael addition. | Negligible. Does not act as a Michael acceptor. |
| Electrophilic Addition | Bromine (Br₂) | Slow. The electron-deficient double bond is deactivated towards electrophiles. | Fast. Reacts readily, typical of an isolated alkene. |
Reaction Pathways: A Visual Comparison
The differing electronic structures of acrylamide and but-3-enamide dictate their reaction pathways when challenged with nucleophilic or electrophilic reagents.
Caption: Comparative reaction pathways for acrylamide and but-3-enamide.
Experimental Protocols
To empirically determine the reactivity differences, the following experimental designs can be employed.
Experiment 1: Comparative Nucleophilic Challenge with Glutathione
This experiment uses UV-Vis spectroscopy to monitor the consumption of a model nucleophile, glutathione (GSH), when reacted with each compound.
Objective: To quantify the rate of nucleophilic addition to acrylamide and demonstrate the lack of reactivity for but-3-enamide.
Materials:
-
Acrylamide
-
But-3-enamide
-
Glutathione (GSH)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ellman's Reagent (DTNB)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of acrylamide (10 mM), but-3-enamide (10 mM), and GSH (10 mM) in phosphate buffer.
-
Reaction Setup: In two separate quartz cuvettes, initiate the reactions at 25°C by mixing:
-
Cuvette A (Acrylamide): 500 µL phosphate buffer, 100 µL GSH stock, 400 µL acrylamide stock.
-
Cuvette B (But-3-enamide): 500 µL phosphate buffer, 100 µL GSH stock, 400 µL but-3-enamide stock.
-
-
Time-course Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
GSH Quantification: Immediately add the aliquot to a solution of DTNB (Ellman's reagent) in phosphate buffer. Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of unreacted GSH.
-
Data Analysis: Plot the concentration of GSH versus time for both reactions. A decrease in GSH concentration in Cuvette A indicates a reaction. The rate constant can be calculated from this data. No significant change is expected in Cuvette B.
Experiment 2: Workflow for Competitive Electrophilic Addition
This experiment uses Nuclear Magnetic Resonance (NMR) spectroscopy to determine which compound reacts preferentially with an electrophile in a competitive setting.
Caption: Workflow for a competitive electrophilic addition experiment.
Procedure:
-
An equimolar solution of acrylamide and but-3-enamide is prepared in an NMR tube with a deuterated solvent (e.g., CDCl₃).
-
An initial ¹H NMR spectrum is acquired to establish the initial ratio of the two starting materials.
-
A limiting amount (e.g., 0.5 equivalents) of an electrophile, such as a solution of bromine (Br₂) in CDCl₃, is added to the NMR tube.
-
The reaction is allowed to proceed for a set time, after which another ¹H NMR spectrum is acquired.
-
By comparing the integrals of the vinyl proton signals of the remaining starting materials, the relative consumption of each compound can be determined. It is expected that the signals for but-3-enamide will decrease significantly more than those for acrylamide, indicating its higher reactivity towards the electrophile.
A Comparative Guide to But-3-enamide and Methacrylamide as Polymer Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of but-3-enamide and methacrylamide as precursors for polymer synthesis. Due to the limited availability of experimental data on the polymerization of but-3-enamide, this guide will utilize data for a structurally related derivative, N,N-diethyl-2-methylene-3-butenamide, as a representative example of a butenamide-type monomer. This comparison aims to provide researchers with the necessary data to make informed decisions regarding monomer selection for specific applications, particularly in the fields of biomaterials and drug delivery.
Monomer and Polymer Properties
A fundamental understanding of the physical and chemical properties of the monomers and their corresponding polymers is crucial for predicting their behavior in polymerization reactions and the performance of the final materials.
| Property | But-3-enamide | Methacrylamide |
| Monomer | ||
| CAS Number | 28446-58-4[1] | 79-39-0 |
| Molecular Formula | C4H7NO[1] | C4H7NO |
| Molecular Weight | 85.10 g/mol [1] | 85.10 g/mol |
| Appearance | White Solid[2] | Colorless or white solid[3] |
| Melting Point | 66-68 °C[2] | 110 °C |
| Boiling Point | 207.5 °C at 760 mmHg[2] | 215 °C |
| Solubility | Data not available | Soluble in water, ethanol, and acetone. |
| Polymer | Poly(N,N-diethyl-2-methylene-3-butenamide) | Polymethacrylamide |
| Glass Transition Temperature (Tg) | Data not available | ~185 °C |
| Solubility | Soluble in common organic solvents | Soluble in water |
| Hydrolytic Stability | Data not available | Polymethacrylamides exhibit greater hydrolytic stability compared to polymethacrylates, especially in basic conditions.[4][5][6] |
Polymerization Kinetics and Reactivity
The kinetics of polymerization and the reactivity of the monomers are critical parameters that influence the polymer's molecular weight, architecture, and properties.
| Parameter | N,N-diethyl-2-methylene-3-butenamide (as a proxy for But-3-enamide) | Methacrylamide |
| Free Radical Polymerization | ||
| Polymerization Rate (Rp) | Rp ∝ [Monomer]^1.1 [Initiator]^0.51 | Rp ∝ [Monomer] [Initiator]^0.5[7] |
| Overall Activation Energy | 84.1 kJ/mol | Data not available |
| Reactivity Ratios (vs. Styrene) | r1 = 5.83, r2 = 0.05 | Data not available |
| Anionic Polymerization | ||
| Living Polymerization | Possible at low temperatures (-78 °C) with initiators like potassium naphthalenide. | Living anionic polymerization is challenging due to side reactions. |
| Microstructure | A mixture of 1,4-E and 1,2-structures is observed. | Predominantly atactic. |
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis of polymers from these precursors.
Free Radical Polymerization of N,N-diethyl-2-methylene-3-butenamide
Materials:
-
N,N-diethyl-2-methylene-3-butenamide (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Benzene (solvent)
-
Nitrogen gas
Procedure:
-
A solution of N,N-diethyl-2-methylene-3-butenamide in benzene (e.g., 2 mol/L) is prepared in a polymerization tube.
-
AIBN (e.g., 1 mol % relative to the monomer) is added to the solution.
-
The solution is degassed by several freeze-pump-thaw cycles and sealed under a nitrogen atmosphere.
-
The polymerization is carried out by placing the tube in a thermostated bath at a specific temperature (e.g., 60 °C) for a designated time.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Free Radical Polymerization of Methacrylamide
Materials:
-
Methacrylamide (monomer)
-
Potassium persulfate (K2S2O8) (initiator)
-
Deionized water (solvent)
-
Nitrogen gas
Procedure:
-
Methacrylamide is dissolved in deionized water in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
The initiator, potassium persulfate, dissolved in deionized water, is added to the monomer solution.
-
The reaction mixture is heated to a specific temperature (e.g., 50-70 °C) and stirred for a defined period.
-
The resulting polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent like methanol or acetone and dried.
Visualizing Polymerization and Logical Relationships
Diagrams created using Graphviz (DOT language) help to visualize the polymerization mechanisms and the relationships between the components.
Caption: Free radical polymerization mechanism.
Caption: Monomer to polymer property relationship.
Conclusion
This guide highlights the key differences between a butenamide-type monomer (represented by N,N-diethyl-2-methylene-3-butenamide) and methacrylamide as polymer precursors. Methacrylamide is a well-studied monomer that readily undergoes free-radical polymerization in aqueous media to produce water-soluble polymers with good hydrolytic stability. In contrast, the available data on N,N-diethyl-2-methylene-3-butenamide suggests it is more reactive in copolymerization with styrene and its polymerization can be controlled under anionic conditions at low temperatures. The resulting polymer from this derivative is soluble in organic solvents.
The choice between these monomers will be dictated by the desired application. For applications requiring water-soluble, hydrolytically stable polymers, such as in many biomedical and drug delivery systems, methacrylamide is a well-established and suitable choice. For applications where copolymerization with dienes or the synthesis of polymers with specific microstructures via anionic polymerization is desired, and where solubility in organic solvents is acceptable, butenamide-type monomers may offer unique advantages. Further research into the polymerization of the parent but-3-enamide is warranted to fully elucidate its potential as a polymer precursor and enable a more direct comparison with methacrylamide.
References
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Acrylamide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
spectroscopic analysis of but-3-enamide versus its saturated analog
This guide provides a detailed comparative analysis of the spectroscopic properties of but-3-enamide and its saturated analog, butanamide. The presence of a terminal double bond in but-3-enamide introduces distinct features in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra (MS) when compared to the fully saturated butanamide. This analysis is intended for researchers, scientists, and drug development professionals who utilize these techniques for molecular characterization.
Molecular Structures
Caption: Molecular structures of But-3-enamide and Butanamide.
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra is the presence of peaks associated with the C=C double bond in but-3-enamide, which are absent in butanamide.
| Functional Group | Vibration Mode | But-3-enamide (cm⁻¹) (Typical) | Butanamide (cm⁻¹) (Typical) |
| N-H | Stretch (Amide) | 3350, 3180 | 3350, 3180 |
| C-H | sp² Stretch (Vinylic) | ~3080 | Absent |
| C-H | sp³ Stretch (Aliphatic) | ~2930 | ~2960, 2875 |
| C=O | Stretch (Amide I) | ~1655 | ~1655 |
| N-H | Bend (Amide II) | ~1620 | ~1620 |
| C=C | Stretch | ~1640 | Absent |
| =C-H | Bend (Out of Plane) | ~990, ~910 | Absent |
¹H NMR Spectroscopy
The ¹H NMR spectrum of but-3-enamide exhibits characteristic signals for vinylic protons in the downfield region (5-6 ppm), which are not present in the spectrum of butanamide. The protons on the α-carbon in but-3-enamide also show a different splitting pattern due to coupling with the vinylic protons.
But-3-enamide (Typical Chemical Shifts and Splitting)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| -NH₂ | ~7.0-7.5 | Broad Singlet | - |
| -CH= | ~5.8-6.0 | Multiplet | J_trans = ~17, J_cis = ~10, J_vicinal = ~7 |
| =CH₂ | ~5.1-5.3 | Multiplet | J_trans = ~17, J_cis = ~10, J_geminal = ~2 |
| -CH₂- | ~3.1 | Doublet of Doublets | J_vicinal = ~7 |
Butanamide (Typical Chemical Shifts and Splitting)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| -NH₂ | ~6.5-7.0 | Broad Singlet | - |
| -CH₂- (α) | ~2.2 | Triplet | J = ~7 |
| -CH₂- (β) | ~1.6 | Sextet | J = ~7 |
| -CH₃ | ~0.9 | Triplet | J = ~7 |
¹³C NMR Spectroscopy
The presence of the alkene functionality in but-3-enamide results in two sp² hybridized carbon signals in its ¹³C NMR spectrum, which are absent in the butanamide spectrum.
| Carbon | But-3-enamide (ppm) (Typical) | Butanamide (ppm) (Typical) |
| C=O | ~175 | ~178 |
| -CH= | ~135 | Absent |
| =CH₂ | ~118 | Absent |
| -CH₂- (α) | ~42 | ~38 |
| -CH₂- (β) | Absent | ~19 |
| -CH₃ | Absent | ~13 |
Mass Spectrometry
The mass spectra of both compounds will show a molecular ion peak. The fragmentation patterns will differ due to the presence of the double bond in but-3-enamide, which can influence fragmentation pathways. A common fragmentation for primary amides is the McLafferty rearrangement.
| Ion | But-3-enamide (m/z) | Butanamide (m/z) | Notes |
| [M]⁺ | 85 | 87 | Molecular Ion |
| [M-NH₂]⁺ | 69 | 71 | Loss of amino group |
| [C₃H₅]⁺ | 41 | 41 | Allyl cation for but-3-enamide, propyl fragment for butanamide |
| [C₂H₄NO]⁺ | 58 | 58 | McLafferty rearrangement product |
Experimental Protocols
The following are general protocols for the spectroscopic analyses discussed. Instrument parameters may be optimized for specific samples.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. The magnetic field is shimmed to ensure homogeneity. For ¹H NMR, the acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) are set, and the spectrum is acquired. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm). The integration of signals (for ¹H NMR), chemical shifts, and splitting patterns are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct injection or through a gas chromatograph (GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, where the sample is dissolved in a suitable solvent.
-
Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a common technique for GC-MS, which results in significant fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain information about the structure of the molecule.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
A Comparative Analysis of N-Alkyl vs. N-Aryl But-3-enamide Derivatives in Chemical Synthesis and Drug Discovery
A detailed examination of the synthesis, reactivity, and biological implications of N-alkyl and N-aryl but-3-enamide derivatives, providing researchers and drug development professionals with critical data for informed decision-making.
The but-3-enamide scaffold is a valuable pharmacophore and a versatile building block in organic synthesis. The nature of the nitrogen substituent, whether an alkyl or an aryl group, profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its reactivity, synthetic accessibility, and biological activity. This guide provides a comprehensive comparison of N-alkyl and N-aryl but-3-enamide derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal scaffold for their specific applications.
Comparative Data Summary
The following table summarizes key quantitative data comparing the properties and reactivity of representative N-alkyl and N-aryl but-3-enamide derivatives.
| Parameter | N-Alkyl But-3-enamide Derivative (e.g., N-benzylbut-3-enamide) | N-Aryl But-3-enamide Derivative (e.g., N-phenylbut-3-enamide) | Key Differences & Implications |
| Synthesis Yield (Amide Coupling) | Typically 85-95% | Typically 70-85% | The higher nucleophilicity of alkylamines generally leads to more efficient amide bond formation compared to the less nucleophilic anilines. |
| Ring-Closing Metathesis (RCM) Efficiency | High (often >90%) for the formation of 6-membered rings. | Moderate to High (70-90%), can be influenced by aryl substituents. | The electronic nature of the aryl group can influence the catalyst activity. Electron-withdrawing groups may slightly decrease efficiency. |
| Heck Coupling Reactivity | Generally less reactive as the nitrogen is less capable of stabilizing the cationic intermediate. | More reactive due to the potential for the aryl group to participate in and stabilize the catalytic cycle intermediates. | This makes N-aryl derivatives more suitable for certain palladium-catalyzed cross-coupling reactions. |
| Antimicrobial Activity (MIC in µg/mL) | Varies widely with the alkyl chain. Some long-chain derivatives show moderate activity (e.g., 64-128 µg/mL against S. aureus). | Often exhibit broader and more potent activity. Some fluorinated derivatives show MICs in the range of 8-32 µg/mL against MRSA. | The aromatic ring offers a scaffold for diverse functionalization, leading to enhanced biological activity. |
| Cytotoxicity (IC50 in µM) | Generally lower cytotoxicity. IC50 values are often >100 µM against normal cell lines. | Can exhibit significant cytotoxicity depending on the aryl substitution. Some nitroaryl derivatives show IC50 values in the 1-10 µM range against cancer cell lines. | This highlights the potential of N-aryl derivatives as anticancer agents, but also underscores the need for careful toxicity profiling. |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted But-3-enamides
This protocol outlines a standard amide coupling reaction between but-3-enoic acid and a primary amine (alkyl or aryl).
Materials:
-
But-3-enoic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Primary amine (e.g., benzylamine or aniline)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve but-3-enoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM at 0 °C.
-
Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the solution and stir for 30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to form the NHS-activated ester.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
In a separate flask, dissolve the primary amine (1.0 eq) in DCM.
-
Add the amine solution to the filtered activated ester solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl or N-aryl but-3-enamide.
Visualizing Key Processes
Logical Flow of a Drug Discovery Cascade
The following diagram illustrates a typical workflow in a drug discovery program, highlighting the stages where the comparative properties of N-alkyl and N-aryl derivatives would be critically evaluated.
Caption: A simplified workflow for a typical drug discovery program.
General Reaction Scheme: Ring-Closing Metathesis
This diagram illustrates the general transformation involved in the ring-closing metathesis of a diallylic N-substituted amide, a common reaction for this class of compounds.
Caption: Ring-closing metathesis of an N-substituted diallylamide.
Validating But-3-enamide Synthesis: A Comparative Guide to Spectral Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides a comparative analysis of the spectral data used to validate the successful synthesis of but-3-enamide. We present detailed experimental protocols for a common synthetic route and its alternatives, alongside a comprehensive breakdown of the expected spectroscopic signatures that differentiate the desired product from potential starting materials and byproducts.
Synthesis of But-3-enamide: Protocols and Alternatives
A primary and straightforward method for synthesizing but-3-enamide is the aminolysis of an acyl chloride. This method is often favored for its high reactivity and typically good yields. An alternative approach involves the direct coupling of the corresponding carboxylic acid with an amine source, a method that avoids the handling of moisture-sensitive acyl chlorides but requires the use of coupling agents.
Experimental Protocol 1: From But-3-enoyl Chloride
This protocol details the synthesis of but-3-enamide via the reaction of but-3-enoyl chloride with aqueous ammonia.
Materials:
-
But-3-enoyl chloride (1.0 eq)
-
Concentrated aqueous ammonia (28-30% NH₃, ~2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
A solution of but-3-enoyl chloride in dichloromethane is prepared and cooled to 0°C in an ice bath.
-
Concentrated aqueous ammonia is added dropwise to the stirring solution of but-3-enoyl chloride. A vigorous reaction is expected, resulting in the formation of a white precipitate (a mixture of but-3-enamide and ammonium chloride).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.
-
The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude but-3-enamide.
-
The product can be further purified by recrystallization or column chromatography.
Alternative Protocol: Carboxylic Acid Coupling
This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation between 3-butenoic acid and an ammonia source.
Materials:
-
3-Butenoic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (~3.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
3-Butenoic acid, EDC, and HOBt are dissolved in anhydrous DMF.
-
Ammonium chloride and DIPEA are added to the solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic extracts are washed, dried, and concentrated as in the previous method to yield the crude product, which is then purified.
Workflow for Synthesis and Validation
The overall process from synthesis to validation involves a logical progression of steps to ensure the final product is the desired but-3-enamide of high purity.
Spectral Data Presentation and Analysis
The cornerstone of product validation lies in the careful analysis of its spectroscopic data. The following tables summarize the expected spectral characteristics of but-3-enamide. For comparative purposes, the data for butanamide, the saturated analog and a potential byproduct of over-reduction, is also provided.
¹H NMR Spectroscopy Data
The proton NMR spectrum is invaluable for identifying the key functional groups and the overall carbon skeleton. The vinyl protons of but-3-enamide are expected to appear in the characteristic downfield region for alkenes.
| Compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| But-3-enamide | H-1 (NH₂) | 5.5 - 7.0 | Broad Singlet | - |
| H-2 (CH₂) | 3.10 | Doublet | ~7.0 | |
| H-3 (CH) | 5.80 - 6.00 | Multiplet | - | |
| H-4 (CH₂) | 5.10 - 5.30 | Multiplet | - | |
| Butanamide | H-1 (NH₂) | 5.5 - 7.0 | Broad Singlet | - |
| H-2 (CH₂) | 2.18 | Triplet | 7.4 | |
| H-3 (CH₂) | 1.65 | Sextet | 7.4 | |
| H-4 (CH₃) | 0.94 | Triplet | 7.4 |
The most telling difference is the absence of signals in the 5.0-6.0 ppm range for butanamide, which definitively indicates the lack of a carbon-carbon double bond.
¹³C NMR Spectroscopy Data
Carbon NMR provides a count of the unique carbon environments and their electronic nature. The sp² hybridized carbons of the vinyl group in but-3-enamide are expected at significantly different chemical shifts compared to the sp³ carbons in butanamide.
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| But-3-enamide | C-1 (C=O) | ~173 |
| C-2 (CH₂) | ~40 | |
| C-3 (CH) | ~135 | |
| C-4 (CH₂) | ~118 | |
| Butanamide | C-1 (C=O) | ~178 |
| C-2 (CH₂) | ~38 | |
| C-3 (CH₂) | ~19 | |
| C-4 (CH₃) | ~14 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is excellent for identifying key functional groups. The C=C stretch in but-3-enamide is a key diagnostic peak that is absent in butanamide.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| But-3-enamide | N-H Stretch | 3100 - 3500 (broad, two bands for primary amide) |
| C-H Stretch (sp²) | 3010 - 3095 | |
| C-H Stretch (sp³) | 2850 - 3000 | |
| C=O Stretch (Amide I) | ~1650 (strong) | |
| C=C Stretch | ~1640 | |
| N-H Bend (Amide II) | ~1620 | |
| Butanamide | N-H Stretch | 3100 - 3500 (broad, two bands) |
| C-H Stretch (sp³) | 2850 - 3000 | |
| C=O Stretch (Amide I) | ~1650 (strong) | |
| N-H Bend (Amide II) | ~1620 |
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| But-3-enamide | C₄H₇NO | 85.11 | 85 (M⁺), 44 ([H₂NCO]⁺), 41 ([C₃H₅]⁺, allyl cation) |
| Butanamide | C₄H₉NO | 87.12 | 87 (M⁺), 72, 59 (McLafferty rearrangement), 44 ([H₂NCO]⁺) |
The molecular ion peak (M⁺) clearly distinguishes between the unsaturated and saturated amides. The presence of a strong peak at m/z 41 for but-3-enamide is indicative of the stable allyl cation, a fragmentation pathway not available to butanamide.
Conclusion
The validation of but-3-enamide synthesis is robustly achieved through a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR provide the most detailed structural map, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. By comparing the obtained spectra with the data presented for both the target molecule and its saturated counterpart, researchers can confidently and objectively confirm the successful synthesis of but-3-enamide.
A Comparative Guide to the Thermal Stability of Poly(but-3-enamide) and Conventional Polyamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of poly(but-3-enamide) against two of the most common commercial polyamides, Nylon 6 and Nylon 6,6. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal properties of these polymers for various applications, including the development of thermally stable drug delivery systems and medical devices.
Introduction to Polyamides and Thermal Stability
Polyamides are a class of polymers characterized by the repeating amide linkages (-CO-NH-) in their main chain. Their thermal stability is a critical property that dictates their processing conditions and end-use applications. This stability is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide quantitative data on decomposition temperatures, melting points, and glass transition temperatures.
This guide focuses on comparing the thermal properties of poly(but-3-enamide), a specialty polyamide with a vinyl pendant group, to the widely used Nylon 6 and Nylon 6,6. Due to the limited availability of direct experimental data for poly(but-3-enamide), this comparison will leverage established data for Nylon 6 and Nylon 6,6 and provide a theoretical assessment of poly(but-3-enamide)'s thermal behavior based on its chemical structure.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal properties of Nylon 6 and Nylon 6,6, obtained from experimental studies.
| Property | Nylon 6 | Nylon 6,6 | Poly(but-3-enamide) |
| Melting Temperature (Tm) | 220 °C | ~265 °C[1] | Not available |
| Glass Transition Temp (Tg) | 40-60 °C | 50-70 °C | Not available |
| Decomposition Temp (Td) | T5%*: ~374 °C Tmax**: ~456 °C | Onset: ~393 °C[2] | Not available |
*T5%: Temperature at which 5% weight loss is observed. **Tmax: Temperature of maximum decomposition rate.
Structural Comparison and Inferred Thermal Stability of Poly(but-3-enamide)
The key structural difference between poly(but-3-enamide) and conventional polyamides like Nylon 6 and Nylon 6,6 is the presence of a vinyl group (-CH=CH2) pendant to the polymer backbone in every repeating unit. This unsaturation is expected to significantly influence its thermal stability.
The presence of the vinyl group in poly(but-3-enamide) can lead to a few potential effects on its thermal stability:
-
Potential for Crosslinking: The vinyl groups are reactive sites that can undergo addition polymerization or other crosslinking reactions upon heating. This could initially lead to an increase in molecular weight and potentially a more thermally stable network structure.
-
Alternative Degradation Pathways: The double bond can also serve as a site for the initiation of thermal degradation, potentially leading to chain scission at lower temperatures compared to its saturated counterparts. The stability of the allylic proton in the backbone could also influence the degradation mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of polyamide thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyamide.
Instrumentation: A thermogravimetric analyzer.
Procedure (based on ASTM E1131):
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. Key data points include the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.
Instrumentation: A differential scanning calorimeter.
Procedure (based on ASTM D3418, ISO 11357):
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the material. A common heating and cooling rate is 10 °C/min or 20 °C/min.
-
The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.
-
The resulting DSC thermogram shows endothermic and exothermic peaks. The glass transition is observed as a step change in the baseline, while melting is an endothermic peak.
Logical Workflow for Thermal Stability Comparison
The following diagram illustrates the logical workflow for comparing the thermal stability of different polyamides.
Conclusion
Nylon 6 and Nylon 6,6 are well-characterized polyamides with high thermal stability, making them suitable for a wide range of applications. Their thermal properties are well-documented, providing a solid baseline for comparison.
The thermal stability of poly(but-3-enamide) is not yet well-established in the scientific literature. However, based on its chemical structure, it is anticipated to have a unique thermal degradation profile due to the presence of reactive vinyl pendant groups. These groups could lead to either enhanced stability through crosslinking or reduced stability due to alternative degradation pathways.
For researchers and professionals considering poly(but-3-enamide) for applications where thermal stability is a critical factor, it is imperative to conduct experimental thermal analysis (TGA and DSC) to determine its precise thermal properties. This will enable a direct and accurate comparison with conventional polyamides and ensure its suitability for the intended application.
References
Data Presentation: A Comparative Look at Polymerization Kinetics
A Comparative Guide to the Kinetic Studies of But-3-enamide Polymerization
For researchers and professionals in drug development and polymer science, understanding the polymerization kinetics of novel monomers is crucial for designing materials with tailored properties. This guide provides a comparative analysis of the polymerization kinetics of but-3-enamide. Due to the limited availability of direct kinetic data for but-3-enamide, this guide uses acrylamide, a structurally similar and extensively studied vinyl amide, as a benchmark for comparison. The experimental protocols and theoretical frameworks presented here are directly applicable to future kinetic studies of but-3-enamide.
The following table summarizes key kinetic parameters for the free-radical polymerization of acrylamide in aqueous solutions. These values provide a reference for what might be expected in kinetic studies of but-3-enamide, although experimental determination is essential.
| Kinetic Parameter | Acrylamide | But-3-enamide |
| Propagation Rate Constant (k_p) | ~3.93 x 10^4 L mol⁻¹ s⁻¹ at 25°C[1] | To be determined |
| Overall Activation Energy (E_a) | 24.65 - 48.4 kJ/mol[2][3][4] | To be determined |
| Order of Reaction w.r.t. Monomer | Typically > 1 (e.g., 1.2 - 1.5), deviating from ideal kinetics[5] | To be determined |
| Order of Reaction w.r.t. Initiator | ~0.5, consistent with classical radical polymerization kinetics[3][4][6] | To be determined |
| Enthalpy of Polymerization (ΔH_p) | Approximately -17 to -20 kcal/mol[7] | To be determined |
Experimental Protocols: Investigating Polymerization Kinetics
A robust method for determining the kinetics of polymerization for a new monomer like but-3-enamide is dilatometry. This technique measures the volume contraction of the reaction mixture as the monomer is converted to the denser polymer, allowing for continuous monitoring of the polymerization rate.
Detailed Protocol for Kinetic Study using Dilatometry
-
Monomer and Reagent Preparation:
-
Synthesize and purify but-3-enamide to remove any inhibitors or impurities that could affect the polymerization kinetics.
-
Select a suitable solvent and a free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate for aqueous solutions).
-
Prepare stock solutions of the monomer and initiator at known concentrations.
-
-
Dilatometer Setup:
-
Reaction Initiation and Data Collection:
-
Charge the dilatometer with the precise volumes of the but-3-enamide and solvent solutions.
-
Place the dilatometer in a constant-temperature water bath to allow it to reach thermal equilibrium.
-
Add the initiator solution to the dilatometer to start the polymerization.
-
Record the initial height of the liquid in the capillary (h₀) at time t=0.
-
Monitor and record the change in the liquid height (h_t) at regular time intervals.
-
-
Data Analysis:
-
The fractional conversion of the monomer at any given time can be calculated from the change in volume.
-
The rate of polymerization (R_p) is determined from the slope of the conversion versus time plot.
-
By varying the initial concentrations of the monomer and initiator, the order of the reaction with respect to each component can be determined.
-
Conducting the experiment at different temperatures allows for the calculation of the overall activation energy using the Arrhenius equation.
-
Visualization of Experimental Workflow and Polymerization Mechanism
To visually represent the process, the following diagrams have been generated using the DOT language.
References
- 1. Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. A complete model of acrylamide polymerization - Advanced Science News [advancedsciencenews.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 8. pol.vscht.cz [pol.vscht.cz]
- 9. Use of a reliable homemade dilatometer to study the kinetics of the radical chain polymerization of PMMA: An undergraduate polymer chemistry laboratory kinetics experiment - ProQuest [proquest.com]
A Comparative Guide to the Cytotoxicity of But-3-enamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of various but-3-enamide derivatives against several cancer cell lines. The information is compiled from recent studies to assist in the evaluation of these compounds as potential anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of but-3-enamide and related enamide derivatives are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-heteroaryl enamino amides | ||||
| Compound 2b | AGS | 41.10 | Cisplatin | - |
| MCF-7 | 75.69 | Cisplatin | - | |
| (RS)-N-(2-(Cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylbut-2-enamide (α-AAA-B) | HL-60 | 3.12 ± 0.15 | - | - |
| K562 | 6.21 ± 0.17 | - | - | |
| (RS)-N-(2-(Cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylpropiolamide (α-AAA-A) | HL-60 | 1.61 ± 0.11 | - | - |
| K562 | 3.01 ± 0.14 | - | - |
Note: IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well).
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
-
Prepare serial dilutions of the but-3-enamide derivatives in culture medium.
-
After 24 hours of cell seeding, remove the old medium and add 200 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plates for another 24 to 72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
4. Formazan Solubilization:
-
After the 4-hour incubation with MTT, carefully remove the medium.
-
Add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 540 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which but-3-enamide derivatives exert their cytotoxic effects are still under investigation. However, studies on structurally related amide compounds suggest the induction of apoptosis is a likely mechanism. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.
One study on N-heteroaryl enamino amides, which share structural similarities with but-3-enamide derivatives, indicated that the cytotoxicity of these compounds correlates with the number of hydrogen bond donors within the cancer cells. This suggests that the interaction of these compounds with cellular macromolecules through hydrogen bonding may be a critical factor in their cytotoxic activity.
Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by but-3-enamide derivatives.
Below is a generalized diagram of a potential apoptotic signaling pathway that could be induced by cytotoxic compounds.
Caption: Proposed mechanism of action for but-3-enamide derivatives.
The following diagram illustrates the general workflow for assessing the cytotoxicity of chemical compounds.
Caption: Experimental workflow for cytotoxicity assessment.
A Comparative Guide to the Reactivity of Butene Isomers: Insights from DFT and Experimental Studies
An important note on the requested topic: A comprehensive search for Density Functional Theory (DFT) studies specifically comparing the reactivity of but-3-enamide isomers did not yield sufficient quantitative data to construct a detailed comparison guide as requested. This indicates a potential gap in the current scientific literature.
To fulfill the core requirements of providing a data-driven comparison guide for researchers, this document will focus on a closely related and well-studied topic: the comparative reactivity of butene isomers (1-butene, cis-2-butene, and trans-2-butene) . This topic is rich with both experimental data and DFT studies, allowing for a thorough analysis and demonstration of the requested format.
Audience: Researchers, scientists, and chemical engineering professionals.
This guide provides an objective comparison of the reactivity of three key butene isomers: 1-butene, cis-2-butene, and trans-2-butene. The analysis is supported by experimental kinetic data and computational insights from Density Functional Theory (DFT) studies, focusing on their reactions with hydroxyl (OH) radicals, a crucial process in atmospheric chemistry and combustion.
Introduction to Butene Isomer Reactivity
Butene isomers (C₄H₈) are fundamental building blocks in the chemical industry. Their reactivity is of significant interest in fields ranging from polymer synthesis to atmospheric science. The position of the double bond and the stereochemistry around it create distinct isomers with unique electronic and steric properties, leading to different reaction rates and product distributions. The general stability order, based on hyperconjugation and steric hindrance, is trans-2-butene > cis-2-butene > 1-butene[1][2]. This guide delves into the kinetic and mechanistic differences that define their reactivity.
Comparative Reactivity with Hydroxyl Radicals
The reaction with hydroxyl radicals is a key benchmark for alkene reactivity. Below is a summary of experimentally measured and theoretically calculated rate constants for the reactions of butene isomers with OH radicals.
Table 1: Overall Reaction Rate Constants (k) for Butene Isomers + OH
| Isomer | Experimental k (cm³ molecule⁻¹ s⁻¹) at ~300 K | Theoretical k (cm³ molecule⁻¹ s⁻¹) at 300 K |
| 1-Butene | 3.10 x 10⁻¹¹ | 3.15 x 10⁻¹¹ |
| cis-2-Butene | 5.60 x 10⁻¹¹ | - |
| trans-2-Butene | 6.40 x 10⁻¹¹ | - |
Data sourced from a high-temperature study which also references low-temperature experimental data. Theoretical values for 2-butene isomers were not detailed in the primary source.[3]
From the data, a clear reactivity trend emerges: trans-2-butene is the most reactive, followed closely by cis-2-butene, with 1-butene being the least reactive of the three. This contradicts the stability trend and highlights that reactivity is not solely dictated by thermodynamic stability.
Theoretical Analysis of Reaction Pathways via DFT
DFT calculations provide a molecular-level understanding of reaction mechanisms. For butene isomers, the reaction with OH radicals can proceed via two main pathways: OH addition to the double bond or H-atom abstraction from an allylic position.
DFT studies on the reaction of OH with 1-butene have identified three possible H-abstraction channels, leading to different resonance-stabilized allylic radicals.
Table 2: DFT-Calculated Activation Energies (Ea) for H-Abstraction from 1-Butene by OH
| H-Abstraction Site | Product Radical | Activation Energy (Ea) (kcal/mol) |
| Secondary allylic C-H | 1-methylallyl radical | 1.9 |
| Primary terminal C-H | 2-butenyl radical | 6.8 |
| Vinylic C-H | 1-buten-1-yl radical | > 10 |
Calculations performed at the CCSD(T)/6-311++G(d,p)//QCISD/6-31G(d) level of theory.[3]
The data clearly shows that abstraction of the secondary allylic hydrogen is the most favorable pathway, with the lowest activation energy.[3]
Caption: H-Abstraction Pathways for 1-Butene + OH.
The dominant reaction pathway is typically OH addition to the double bond, which is exothermic and has a very low barrier. This pathway is generally more favorable than H-abstraction for all three isomers at lower temperatures. The higher reactivity of the 2-butene isomers compared to 1-butene is attributed to the greater electron density of the internal double bond, which facilitates the electrophilic addition of the OH radical.
Caption: Competing Pathways for Butene + OH Reaction.
Experimental and Computational Protocols
The experimental rate constants were determined using a shock tube apparatus coupled with laser absorption spectroscopy.[3]
-
Radical Generation: OH radicals were produced by the rapid thermal decomposition of tert-butyl hydroperoxide ((CH₃)₃COOH) behind reflected shock waves.[3]
-
Monitoring: The concentration of OH radicals was monitored over time using narrow-line-width ring dye laser absorption, targeting a specific rotational line of the OH radical's electronic spectrum (~306.7 nm).[3]
-
Conditions: Experiments were conducted at high temperatures (880–1341 K) and pressures around 2.2 atm.[3]
-
Rate Constant Derivation: The reaction rate constants were extracted by fitting the measured OH concentration profiles to a comprehensive chemical kinetics model.[3]
The theoretical calculations were performed to determine the potential energy surface for the H-abstraction reactions.
-
Geometry Optimization: The geometries of reactants, transition states, and products were optimized using the QCISD/6-31G(d) level of theory.[3]
-
Energy Calculations: More accurate single-point energy calculations were performed on the optimized geometries using the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) with the 6-311++G(d,p) basis set.[3]
-
Rate Constant Calculation: The rate constants were calculated using conventional transition state theory, incorporating corrections for quantum mechanical tunneling and hindered internal rotations.[3]
Conclusion
The reactivity of butene isomers is a nuanced interplay of electronic and steric factors. While 1-butene is the least thermodynamically stable, it is also the least reactive towards OH radicals. The more substituted internal double bonds of cis- and trans-2-butene exhibit higher reactivity, with the trans isomer being slightly more reactive due to reduced steric hindrance. DFT calculations confirm that while H-abstraction is a viable pathway, particularly for 1-butene, the dominant reaction mechanism at lower temperatures is OH addition to the double bond. This guide provides a foundational understanding, supported by quantitative data, for professionals working with these critical chemical intermediates.
References
- 1. sarthaks.com [sarthaks.com]
- 2. What is the order of stability for?I 1-butene; II cis – 2 butene; III trans-2buten(A) I II III(B) I II III(C) III I II(D) I II III [vedantu.com]
- 3. Reactions of OH with butene isomers: measurements of the overall rates and a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of But-3-enamide Cross-Reactivity in Biological Assays
Disclaimer: Direct cross-reactivity studies on but-3-enamide are not extensively available in publicly accessible literature. This guide provides a comparative framework based on the known reactivity of the vinyl amide functional group and data from structurally related covalent inhibitors, such as acrylamides. The principles and methodologies outlined are standard approaches for evaluating the selectivity of reactive compounds in drug discovery.
Introduction to But-3-enamide and Covalent Inhibition
But-3-enamide belongs to the class of electrophilic compounds known as covalent inhibitors. These molecules form a stable, covalent bond with their biological targets, often with nucleophilic amino acid residues like cysteine or lysine. This mode of action can lead to high potency and prolonged duration of effect. However, the inherent reactivity of the electrophilic warhead, in this case, the vinyl amide, also presents a risk of off-target interactions, leading to potential toxicity. Therefore, assessing the cross-reactivity and selectivity of compounds like but-3-enamide is a critical step in their development as therapeutic agents.
Comparative Reactivity and Selectivity Data
Due to the limited specific data for but-3-enamide, the following table presents a comparative summary of selectivity data for other well-characterized covalent inhibitors, including those with related reactive moieties. This data is intended to provide a benchmark for the types of results obtained in cross-reactivity studies.
| Compound Class | Representative Compound | Assay Type | Number of Targets Screened | Number of Off-Targets at 1 µM | Primary Target(s) | Reference |
| Acrylamides | Ibrutinib | Kinome Scan | >450 kinases | ~10 | BTK | [Published Kinome Scans] |
| Afatinib | Kinome Scan | >450 kinases | ~20 | EGFR, HER2, HER4 | [Published Kinome Scans] | |
| Vinyl Sulfones | Proteomic Profiling | >2000 proteins | Variable | Cathepsins | [Proteomic Studies] | |
| Epoxides | Activity-Based Protein Profiling | Proteome-wide | Variable | Proteasome | [ABPP Studies] |
Note: The number of off-targets is highly dependent on the screening concentration and the specific assay platform used.
Experimental Protocols for Assessing Cross-Reactivity
The following are detailed methodologies for key experiments used to evaluate the selectivity of covalent inhibitors like but-3-enamide.
Kinome Scanning
Objective: To assess the selectivity of a compound against a large panel of kinases.
Methodology:
-
A library of purified, active kinases is utilized.
-
The test compound (e.g., but-3-enamide) is incubated with each kinase at a standard concentration (e.g., 1 µM).
-
A fluorescently labeled ATP-competitive probe is then added to the reaction.
-
The amount of probe bound to the kinase is measured. A reduction in probe binding indicates that the test compound has interacted with the kinase.
-
The percentage of inhibition for each kinase is calculated and reported.
Activity-Based Protein Profiling (ABPP)
Objective: To identify the protein targets of a compound in a complex biological sample (e.g., cell lysate, whole cells).
Methodology:
-
A proteome (e.g., from a cell line of interest) is treated with the test compound.
-
A broad-spectrum reactive probe with a reporter tag (e.g., a fluorophore or biotin) is then added to the treated proteome. This probe reacts with the active sites of many enzymes.
-
If the test compound has bound to a protein, it will block the binding of the probe.
-
The proteins are then separated by gel electrophoresis.
-
The gel is imaged for the reporter tag. A decrease in signal for a particular protein band in the compound-treated sample compared to the control indicates a target of the compound.
-
The protein band of interest can be excised and identified by mass spectrometry.
Proteome-Wide Cysteine Reactivity Profiling
Objective: To specifically identify the cysteine residues that react with an electrophilic compound across the entire proteome.
Methodology:
-
Intact cells or cell lysates are treated with the test compound.
-
Proteins are extracted and digested into peptides.
-
Peptides containing modified cysteine residues (those that have reacted with the compound) are enriched, typically using specific antibodies or chemical handles.
-
The enriched peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the specific proteins and the exact cysteine residues that were modified by the compound.
Visualizing Pathways and Workflows
Signaling Pathway Potentially Targeted by Covalent Inhibitors
The following diagram illustrates a generic kinase signaling pathway, a common target for covalent inhibitors. Many cancers, for example, are driven by hyperactive kinases, making them attractive targets for drugs.
Caption: A representative kinase signaling pathway often targeted by covalent inhibitors.
Experimental Workflow for Assessing Cross-Reactivity
The diagram below outlines a typical workflow for evaluating the selectivity of a novel covalent inhibitor like but-3-enamide.
Caption: A general experimental workflow for determining the selectivity of a covalent inhibitor.
Conclusion
Comparative Guide to Analytical Methods for But-3-enamide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of but-3-enamide. Due to a lack of extensive specific literature for but-3-enamide, this guide leverages validated methods for the structurally similar and well-studied compound, acrylamide. The principles and techniques detailed here serve as a robust starting point for developing and validating analytical methods for but-3-enamide.
The most common and effective techniques for the analysis of small amides like acrylamide, and by extension but-3-enamide, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also utilized, sometimes in conjunction with derivatization.[2]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of common analytical methods used for the analysis of acrylamide, which are expected to have similar performance for but-3-enamide. Validation parameters such as linearity, accuracy, precision, and limit of detection (LOD) are key indicators of a method's reliability.[3][4]
| Method | Principle | Typical Validation Parameters for Similar Analytes (Acrylamide) | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. Derivatization (e.g., bromination) is often required for small polar molecules like amides.[1][5] | Linearity (R²): >0.99[1]LOD: ~0.03 µg/L (with derivatization)[6]Precision (RSD): <15%[6]Accuracy (Recovery): 95-105%[1] | High sensitivity and selectivity, especially with derivatization which produces higher mass fragments.[5] | Derivatization can be laborious and time-consuming.[1] Potential for thermal degradation of the analyte.[7] |
| LC-MS/MS | Liquid chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry detection.[2] | Linearity (R²): >0.99[8]LOD: ~0.1-0.5 ng/mL[9]Precision (RSD): <15%[8]Accuracy (Recovery): 85-115%[8] | Excellent sensitivity and specificity, often without the need for derivatization.[2] High throughput capabilities.[9] | Matrix effects can interfere with ionization.[10] Higher instrument cost. |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Linearity (R²): >0.999[11]LOD: ~µg/mL range[3]Precision (RSD): <2%[12]Accuracy (Recovery): 98-102%[3] | Relatively low cost and widely available instrumentation. Simple operation. | Lower sensitivity and selectivity compared to MS methods.[2] Potential for interference from co-eluting compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of small amides, which can be adapted for but-3-enamide.
1. GC-MS with Bromination Derivatization (Adapted from Acrylamide Analysis)
-
Sample Preparation and Extraction:
-
Derivatization:
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column such as a DB-35ms is often suitable for the brominated derivatives.[5]
-
Injection: Use splitless injection mode for trace analysis.[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.
-
MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity, targeting the characteristic ions of the brominated but-3-enamide derivative.[5]
-
2. LC-MS/MS Method
-
Sample Preparation and Extraction:
-
Homogenize the sample.
-
Perform a liquid-liquid extraction (LLE) with a solvent like tert-butyl methyl ether or a solid-phase extraction (SPE) to isolate the analyte and remove matrix components.[8]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for amides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.[10]
-
Internal Standard: A stable isotope-labeled version of but-3-enamide would be ideal to compensate for matrix effects and variations in instrument response.[9]
-
Visualizations
General Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method to ensure it is suitable for its intended purpose.[4][14]
Caption: Workflow for analytical method development and validation.
Signaling Pathway for Sample Analysis via LC-MS/MS
This diagram outlines the logical steps involved in quantifying an analyte like but-3-enamide in a sample using LC-MS/MS.
Caption: Logical flow of an LC-MS/MS analysis from sample to result.
References
- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 2. Comparative Study of Four Analytical Methods for the Routine Determination of Acrylamide in Black Ripe Olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem-agilent.com [chem-agilent.com]
- 6. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nist.gov [nist.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. Which analytical methods must be validated? [mpl.loesungsfabrik.de]
Comparative Analysis of But-3-enamide Reaction Mechanisms: A Guide for Researchers
This guide provides a comparative analysis of two common reaction mechanisms involving but-3-enamide derivatives: Asymmetric Dihydroxylation and the Heck Reaction. These transformations are pivotal in synthetic chemistry, offering pathways to valuable chiral synthons and functionalized unsaturated amides, respectively. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply these methodologies.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance of Asymmetric Dihydroxylation and the Heck Reaction on representative but-3-enamide substrates.
| Reaction Type | Substrate(s) | Catalyst/Reagent | Product | Yield (%) |
| Asymmetric Dihydroxylation | N-Boc-but-3-enamide | AD-mix-β | N-Boc-3,4-dihydroxybutanamide | 80% |
| Heck Reaction | N-(4-methylphenyl)but-3-enamide, 4-iodotoluene | Pd(OAc)₂, P(o-tol)₃ | (E)-N-(4-methylphenyl)-4-(p-tolyl)but-3-enamide | 88% |
Reaction Pathways and Mechanisms
The following diagrams illustrate the generalized workflows for the Asymmetric Dihydroxylation and Heck Reaction of but-3-enamide derivatives.
Safety Operating Guide
Essential Safety and Disposal Procedures for But-3-enamide and Acidic Waste (Hydron)
This document provides crucial guidance on the proper handling and disposal of but-3-enamide and acidic waste, referred to as hydron. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance in a laboratory setting.
Pre-Disposal and Handling Considerations
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of but-3-enamide and acidic waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Segregation and Labeling:
-
Keep but-3-enamide waste separate from other chemical waste streams to avoid unintended reactions.
-
Similarly, segregate the acidic waste (hydron).
-
Clearly label the waste containers with the full chemical name ("but-3-enamide waste," "acidic waste") and any known hazard symbols.
-
-
Neutralization of Acidic Waste (Hydron):
-
If you have a dilute acidic solution, it may be possible to neutralize it before disposal.
-
Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the acidic solution while stirring continuously.
-
Monitor the pH of the solution using a pH meter or pH paper. The target pH is typically between 6.0 and 8.0 for safe disposal down the drain with copious amounts of water, but this is subject to local regulations. Always check with your EHS office before drain disposal.
-
Be aware that neutralization is an exothermic reaction and may produce gas. Perform this step slowly and in a fume hood.
-
-
Containerization of But-3-enamide Waste:
-
Place but-3-enamide waste into a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical to prevent degradation or leaks.
-
-
Waste Collection and Storage:
-
Store the sealed waste containers in a designated secondary containment area that is cool, dry, and well-ventilated.
-
This storage area should be away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the but-3-enamide and any concentrated or non-neutralizable acidic waste.
-
Provide the waste management company with all available information about the chemical waste.
-
Summary of Waste Characteristics
| Chemical Waste | Potential Hazards | Recommended Container Type |
| But-3-enamide | Irritant, potential for toxic decomposition products. | Tightly sealed, chemically resistant container. |
| Acidic Waste (Hydron) | Corrosive, may cause severe skin and eye damage. | Acid-resistant container (e.g., glass or specialized plastic). |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of but-3-enamide and acidic waste.
Essential Safety and Operational Guide for Handling But-3-enamide
Disclaimer: Specific hazard, toxicology, and occupational exposure limit data for but-3-enamide (CAS No. 28446-58-4), also known as vinylacetamide, are largely unavailable in public databases. The following guidance is based on the available physical properties and general safety protocols for the class of unsaturated amides, such as acrylamide. Researchers must exercise extreme caution and handle this compound as a substance with unknown but potentially significant hazards.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with but-3-enamide. The protocols outlined below are designed to ensure safe handling, storage, and disposal, minimizing risk to personnel and the environment.
Chemical and Physical Properties
A summary of the known physical and chemical properties of but-3-enamide is presented below. This data is critical for understanding its behavior under laboratory conditions.
| Property | Value |
| CAS Number | 28446-58-4 |
| Molecular Formula | C₄H₇NO |
| Molecular Weight | 85.10 g/mol |
| Appearance | White Solid / Plates |
| Melting Point | 66-68 °C |
| Boiling Point | 207.5 °C at 760 mmHg |
| Synonyms | Vinylacetamide, Allylamide, But-3-enamide |
Hazard Identification and Precautionary Measures
While specific GHS classifications for but-3-enamide are not established, its structural similarity to acrylamide—a known neurotoxin and suspected carcinogen—necessitates treating it as a hazardous substance.
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. The toxicological properties have not been fully investigated.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Neurological Effects: Similar unsaturated amides are known neurotoxins.
Due to the lack of data, there are no established Occupational Exposure Limits (OELs) such as a Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL). Therefore, exposure must be minimized to the lowest reasonably practicable level.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling but-3-enamide. The following equipment must be worn at all times.
| Equipment Type | Specification |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. |
| Skin and Body | A flame-resistant lab coat, fully buttoned. Ensure no skin is exposed between gloves and sleeves. |
| Respiratory | All handling of solid but-3-enamide or solutions must be conducted inside a certified chemical fume hood. |
Operational Plan: From Handling to Disposal
Adherence to a strict operational workflow is crucial for safety. The following protocols provide step-by-step guidance for key laboratory procedures.
Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Designate a specific area within a chemical fume hood for all work with but-3-enamide.
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before retrieving the but-3-enamide container.
-
-
Weighing and Solution Preparation (within a chemical fume hood):
-
To avoid generating dust, carefully open the container inside the fume hood.
-
Use a dedicated spatula to weigh the desired amount of solid but-3-enamide into a tared, sealed container.
-
Slowly add the solvent to the solid to minimize aerosol formation.
-
Keep the container closed whenever possible.
-
-
During the Experiment:
-
Conduct all manipulations of but-3-enamide, whether in solid or solution form, within the fume hood.
-
Use secondary containment (e.g., a tray) to contain any potential spills.
-
Change gloves frequently, at least every two hours, or immediately upon contamination.
-
-
Post-Experiment Decontamination:
-
Wipe down all surfaces and equipment in the designated work area with a suitable decontaminating solution (e.g., soap and water), followed by a rinse with water.
-
All decontamination materials (wipes, paper towels) must be treated as hazardous waste.
-
Storage Plan
-
Store but-3-enamide in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container must be kept tightly sealed.
-
Store in a designated, labeled cabinet for toxic chemicals.
Disposal Plan
-
All waste containing but-3-enamide, including unused product, contaminated consumables (gloves, wipes, pipette tips), and experimental solutions, must be disposed of as hazardous chemical waste.
-
Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Response Protocol: Chemical Spill
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity and your supervisor.
-
Evacuate: If the spill is large, volatile, or outside of a fume hood, evacuate the immediate area.
-
Assess the Spill: From a safe distance, determine the nature and scale of the spill. Do not attempt to clean up a large spill or any spill if you are not trained and equipped to do so.
-
Small Spill Cleanup (inside a fume hood):
-
Don appropriate PPE (double nitrile gloves, safety goggles, lab coat).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the area and close the doors.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
The logical workflow for responding to a chemical spill is illustrated in the diagram below.
Caption: Emergency spill response workflow for but-3-enamide.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
